24-Chloro-3,6,9,12,15,18-hexaoxatetracosanoic acid
Descripción
BenchChem offers high-quality 24-Chloro-3,6,9,12,15,18-hexaoxatetracosanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 24-Chloro-3,6,9,12,15,18-hexaoxatetracosanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
2-[2-[2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H35ClO8/c19-5-3-1-2-4-6-22-7-8-23-9-10-24-11-12-25-13-14-26-15-16-27-17-18(20)21/h1-17H2,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFDMELCRHFYNRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCl)CCOCCOCCOCCOCCOCCOCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H35ClO8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Structure and Application Dynamics of 24-Chloro-3,6,9,12,15,18-hexaoxatetracosanoic Acid in Targeted Protein Degradation
Executive Summary
The rapid evolution of targeted protein degradation (TPD) and bioconjugation has placed an unprecedented emphasis on linkerology—the science of designing the molecular bridge between two active pharmacophores. 24-Chloro-3,6,9,12,15,18-hexaoxatetracosanoic acid (commonly referred to as Cl-C6-PEG5-CH2COOH ) is a highly specialized, bifunctional hybrid linker [1]. By seamlessly integrating the hydrophilicity of a polyethylene glycol (PEG) core with the lipophilicity of an alkyl chain, this molecule overcomes the pharmacokinetic limitations inherent to classical Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).
This technical guide provides a rigorous deconstruction of the molecule’s structural properties, its strategic utility in drug design, and field-validated methodologies for its incorporation into complex bioconjugates.
Structural Deconstruction & Physicochemical Properties
The efficacy of a PROTAC relies heavily on the physicochemical properties of its linker. Cl-C6-PEG5-CH2COOH is structurally segmented into three distinct functional domains, each engineered to serve a specific thermodynamic and synthetic purpose.
Quantitative Data Summary
| Property | Value / Description |
| IUPAC Name | 24-Chloro-3,6,9,12,15,18-hexaoxatetracosanoic acid |
| Common Synonyms | Cl-C6-PEG5-CH2COOH; Cl-C6-PEG5-O-CH2COOH |
| CAS Number | 2127390-68-3[1] |
| Molecular Formula | C₁₈H₃₅ClO₈ [1] |
| Molecular Weight | 414.92 g/mol |
| Physical Form | Viscous Oil (at room temperature) [1] |
| Reactive Termini | Carboxylic Acid (-COOH) and Alkyl Chloride (-Cl) |
Mechanistic Breakdown of Functional Domains
-
The Terminal Carboxylic Acid (-CH2COOH): Serving as the primary anchoring point, the acetic acid derivative allows for highly efficient amide coupling with primary or secondary amines on a target ligand (e.g., a VHL or CRBN E3 ligase binder). The alpha-methylene group provides minimal steric hindrance during activation.
-
The PEG5 Core (-(CH2CH2O)5-): Comprising five repeating ethylene glycol units, this domain imparts critical aqueous solubility. The lone pairs on the ether oxygens participate in hydrogen bonding with water, preventing the non-specific hydrophobic aggregation often seen in large bivalent molecules. Furthermore, the "gauche effect" of the PEG chain allows the linker to adopt folded conformations, which can shield polarity during membrane transit [2].
-
The C6 Alkyl Chloride (-(CH2)6-Cl): This domain introduces a highly controlled degree of lipophilicity. While pure PEG linkers can incur a massive entropic penalty upon binding due to the energy required to shed their hydration shell, the smooth hydrocarbonic surface of the hexyl chain averts this cost, significantly improving cell permeability [3]. The terminal chloride serves as a latent electrophile for nucleophilic substitution (S_N2) reactions [4].
Strategic Utility in PROTAC Design: The Hybrid Advantage
The design of PROTACs frequently involves a compromise between solubility and cell permeability—a dilemma known in medicinal chemistry as the "Tale of Two Linkers" [2].
-
Pure PEG Linkers: Enhance solubility but often suffer from poor cellular uptake due to the high energetic barrier of dehydrating the repeating ether oxygens before crossing the lipid bilayer [3].
-
Pure Alkyl Linkers: Provide excellent permeability and metabolic stability but result in "brick dust" molecules with negligible aqueous solubility, complicating formulation and in vivo dosing [3].
Cl-C6-PEG5-CH2COOH acts as a "best-of-both-worlds" hybrid. The PEG segment ensures the molecule remains soluble enough to form a productive ternary complex (Target Protein–PROTAC–E3 Ligase) in the aqueous cytosol, while the C6 alkyl chain dampens the overall topological polar surface area (TPSA), facilitating passive diffusion across the cell membrane [2].
Logical flow of how the hybrid PEG-alkyl linker balances solubility and membrane permeability.
Experimental Methodologies: Self-Validating Protocols
To ensure scientific integrity and reproducibility, the following protocols detail the step-by-step integration of Cl-C6-PEG5-CH2COOH into a PROTAC scaffold. The methodology relies on a sequential, orthogonal bioconjugation strategy.
Protocol 1: Amide Coupling via Carboxylic Acid Activation
This step conjugates the linker to the first ligand (e.g., an amine-bearing target protein binder).
-
Preparation: In an oven-dried flask under inert atmosphere (N₂), dissolve Cl-C6-PEG5-CH2COOH (1.0 eq) and the target amine ligand (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF).
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq).
-
Causality: DIPEA is a sterically hindered, non-nucleophilic base. It ensures the target amine is fully deprotonated and nucleophilic without competing for the activated ester intermediate.
-
-
Activation: Cool the mixture to 0°C and add HATU (1.2 eq) portion-wise.
-
Causality: HATU is explicitly chosen over standard EDC/NHS coupling. The 7-azabenzotriazole leaving group generated by HATU is highly reactive, which is critical for driving the amidation of the sterically hindered amines typically found in complex PROTAC ligands.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor completion via LC-MS.
-
Purification: Quench with water, extract with ethyl acetate, and purify the intermediate via preparative HPLC.
Protocol 2: S_N2 Substitution of the Alkyl Chloride
This step attaches the second ligand (e.g., a phenol-bearing E3 ligase binder) to the terminal chloride.
-
Preparation: Dissolve the purified intermediate from Protocol 1 (1.0 eq) and the second ligand (1.2 eq) in anhydrous Acetonitrile.
-
Deprotonation: Add Potassium Carbonate (K₂CO₃) (3.0 eq) to deprotonate the nucleophile (phenol/amine).
-
Catalytic Activation (Critical Step): Add Sodium Iodide (NaI) or Potassium Iodide (KI) (0.2 eq).
-
Causality: Alkyl chlorides are notoriously sluggish electrophiles in S_N2 reactions due to the poor leaving group ability of the chloride ion [4]. Heating the reaction extensively to force the substitution can lead to the oxidative degradation of the PEG chain. The addition of catalytic KI initiates an in situ Finkelstein reaction—transiently converting the alkyl chloride into a highly reactive alkyl iodide. This dramatically accelerates the nucleophilic attack, allowing the reaction to proceed smoothly at lower temperatures [4].
-
-
Reaction: Heat the mixture to 70°C for 12-18 hours under N₂.
-
Isolation: Filter out the inorganic salts, concentrate the filtrate under reduced pressure, and isolate the final PROTAC via reverse-phase chromatography.
Step-by-step synthetic workflow for bifunctional bioconjugation via amide coupling and SN2.
Analytical Validation
To validate the structural integrity of the synthesized PROTAC, two self-validating analytical checks must be performed:
-
High-Resolution Mass Spectrometry (HRMS): Confirm the exact mass of the final conjugate. The disappearance of the characteristic M and M+2 isotopic pattern (indicative of the chlorine atom, ³⁵Cl/³⁷Cl) serves as definitive proof that the S_N2 substitution was successful.
-
Nuclear Magnetic Resonance (¹H NMR): Monitor the chemical shift of the methylene protons adjacent to the chloride (typically around ~3.5 ppm). Upon successful substitution with a heteroatom (like oxygen in a phenol), these protons will shift downfield, confirming the covalent linkage.
References
-
Science Info. "Williamson Ether Synthesis: Mechanism, condition, Limitation". Science Info Chemical Reactions. Available at:[Link]
Molecular Weight and Physicochemical Properties of Cl-PEG6-COOH: A Comprehensive Guide for Bioconjugation and PROTAC Synthesis
Executive Summary
As targeted therapies evolve, the architectural precision of linker molecules becomes paramount. Cl-PEG6-COOH (Chloro-PEG6-acid) has emerged as a critical heterobifunctional crosslinker in the synthesis of [1] and Antibody-Drug Conjugates (ADCs). As a Senior Application Scientist, I frequently encounter projects where linker selection dictates the success or failure of a therapeutic molecule. This whitepaper deconstructs the physicochemical properties of Cl-PEG6-COOH, explains the causality behind its structural advantages, and provides a field-validated protocol for its application.
Molecular Identity and Physicochemical Profiling
Cl-PEG6-COOH is defined by its 6-unit polyethylene glycol (PEG) chain, flanked by a reactive alkyl chloride and a terminal carboxylic acid. Its exact molecular weight of 358.81 g/mol and empirical formula (C14H27ClO8) provide a highly predictable steric footprint ()[2].
Below is a summary of its core quantitative and qualitative properties, mapped directly to their practical implications in drug design.
Table 1: Physicochemical Properties and Practical Implications
| Property | Value / Description | Causality / Practical Implication |
| Chemical Name | Chloro-PEG6-acid | Heterobifunctional nature allows sequential, orthogonal conjugation without cross-linking side reactions. |
| Molecular Weight | 358.81 g/mol | Low MW prevents significant alteration of the payload's baseline pharmacokinetic profile[2]. |
| Molecular Formula | C14H27ClO8 | Exact mass is critical for LC-MS validation during step-wise synthesis. |
| Spacer Length | ~20–24 Å | The 6-PEG unit provides optimal spatial separation to prevent steric clashing in PROTAC ternary complexes. |
| Solubility | H2O, DMF, DMSO, DCM | High hydrophilicity offsets the lipophilicity of typical PROTAC warheads (e.g., BET inhibitors). |
| Storage | -20°C to -80°C | Sub-zero storage prevents spontaneous hydrolysis of the chloride or degradation of the PEG chain over time[2]. |
Structural Mechanics: The Dual-Reactivity Paradigm
The utility of Cl-PEG6-COOH lies in its orthogonal reactivity, which allows scientists to build complex molecules in a modular fashion.
-
The Carboxylic Acid (-COOH): This terminus is primed for amidation. By utilizing coupling reagents, it forms highly stable amide bonds with primary amines. I specifically recommend HATU over EDC for PROTAC synthesis. HATU drives faster kinetics in aprotic solvents (like DMF) and is superior for sterically hindered amines commonly found on E3 ligase ligands.
-
The Alkyl Chloride (-Cl): While less reactive than an iodide or bromide, the primary chloride serves as a robust electrophile for
nucleophilic substitution. It is stable enough to survive the amidation of the -COOH group without requiring protection/deprotection steps, yet reactive enough to couple with strong nucleophiles (like thiolates) or be utilized in specialized [1].
Application in Targeted Protein Degradation (PROTACs)
In PROTAC design, the linker is not merely a passive string; it is a thermodynamic participant. A PEG6 linker is often the "Goldilocks" length. If the linker is too short (e.g., PEG2), the E3 ligase and the target protein of interest (POI) may experience steric repulsion, preventing ternary complex formation. If the linker is too long (e.g., PEG12), the entropic penalty of restricting the linker's conformational freedom upon binding becomes too high, reducing overall binding affinity. Cl-PEG6-COOH provides the ideal ~20 Å span to bridge the gap while maintaining aqueous solubility.
PROTAC-mediated targeted protein degradation pathway utilizing a PEG6 linker.
Field-Validated Bioconjugation Protocol
To ensure scientific integrity, every conjugation protocol must be a self-validating system. In my experience, failing to verify the active ester intermediate is the leading cause of low conjugation yields. The following methodology details the coupling of Cl-PEG6-COOH to an amine-bearing E3 ligase ligand, followed by strict analytical checkpoints.
Step-by-Step Methodology:
Phase 1: Carboxyl Activation
-
Reagents: Dissolve 1.0 equivalent of Cl-PEG6-COOH (100 mM) in anhydrous DMF.
-
Activation: Add 1.2 equivalents of HATU and 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA).
-
Causality: DIPEA deprotonates the carboxylic acid, allowing it to attack HATU to form an active O-Atab ester. Anhydrous conditions are critical here to prevent the hydrolysis of the active ester back to the native acid.
-
Validation Checkpoint 1: After 15 minutes, quench a 1 µL aliquot in 50% Acetonitrile/Water and analyze via LC-MS. You must observe the mass shift corresponding to the active ester before proceeding.
Phase 2: Amidation
-
Coupling: Add 0.9 equivalents of the amine-bearing ligand (dropwise) to the activated mixture.
-
Incubation: Stir at room temperature for 2–4 hours under an inert atmosphere (N2 or Argon).
-
Validation Checkpoint 2: Monitor the disappearance of the amine ligand via HPLC (UV detection at 254 nm). The reaction is complete when <5% of the starting amine remains.
Phase 3: Purification and Downstream Processing
-
Isolation: Purify the intermediate via preparative reverse-phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).
-
Lyophilization: Freeze-dry the fractions containing the pure Cl-PEG6-amide product.
-
Next Phase: The terminal chloride is now ready for an
reaction (e.g., with a thiol-bearing target ligand in the presence of a mild base like K2CO3) to complete the PROTAC molecule.
Self-validating bioconjugation workflow for Cl-PEG6-COOH with analytical checkpoints.
Storage, Stability, and Handling
Cl-PEG6-COOH is inherently hygroscopic. Ambient moisture introduces two severe risks: the gradual hydrolysis of the alkyl chloride and the degradation of coupling efficiency during downstream amidation.
-
Short-term storage (up to 1 month): Store at -20°C, sealed tightly under argon[2].
-
Long-term storage (up to 6 months): Store at -80°C[2].
-
Handling Protocol: Always allow the reagent vial to equilibrate to room temperature in a desiccator for at least 30 minutes before opening. This prevents atmospheric condensation from forming on the cold reagent, preserving the integrity of the terminal chloride.
References
Sources
The Strategic Role of 24-Chloro-3,6,9,12,15,18-hexaoxatetracosanoic Acid in Chemical Biology
A Technical Deep Dive into HaloPROTACs and Covalent Labeling
Executive Summary
24-Chloro-3,6,9,12,15,18-hexaoxatetracosanoic acid (CAS: 2127390-68-3) is a specialized heterobifunctional linker critical to the field of Targeted Protein Degradation (TPD) and Chemical Proteomics . Commonly referred to in laboratory vernacular as Halo-PEG6-Acid or Cl-PEG6-COOH , this molecule serves as the structural bridge in the synthesis of HaloPROTACs and HaloTag® fluorescent ligands .
Its chemical architecture is engineered for a specific dual purpose:
-
The Chloroalkane "Warhead" (C19-C24): A hexyl chloride motif that reacts specifically and irreversibly with the HaloTag protein (a modified bacterial dehalogenase).
-
The PEG Spacer (O3-O18): A hexa-ethylene glycol-like chain that provides water solubility and the precise spatial separation (~20–30 Å) required to bridge a target protein and an E3 ligase without steric clash.
This guide details the mechanistic role of this linker in drug discovery, specifically in the design of degradation-inducing chimeras, and provides validated protocols for its application.
Chemical Architecture & Properties
To understand the utility of this molecule, one must deconstruct its IUPAC name, which describes a 24-atom backbone modified with oxygen replacements.
Structural Breakdown
-
Formula:
-
Molecular Weight: ~414.92 g/mol
-
Structure: HOOC-CH2-O-(CH2-CH2-O)5-(CH2)6-Cl
| Segment | Composition | Function |
| Terminus A | Carboxylic Acid (-COOH) | Conjugation Handle: Allows amide coupling to primary amines on drug pharmacophores or E3 ligase ligands (e.g., VHL, Thalidomide derivatives). |
| Spacer | Hexaoxa (PEG6) | Solubility & Reach: The 6-oxygen ether chain prevents aggregation and provides the necessary flexibility for the ternary complex to fold correctly. |
| Terminus B | Chloroalkane (-(CH2)6-Cl) | Covalent Trap: The specific substrate for the HaloTag enzyme. The 6-carbon alkyl chain fits into the hydrophobic tunnel of the DhaA protein. |
Mechanism in Drug Discovery: The HaloPROTAC
The primary application of 24-Chloro-3,6,9,12,15,18-hexaoxatetracosanoic acid is the synthesis of HaloPROTACs .[1] These are small-molecule degraders used to validate "undruggable" targets by fusing the target protein to a HaloTag.
The HaloTag Reaction
The HaloTag protein is a D106A mutant of the bacterial hydrolase DhaA. The reaction is a suicide inhibition:
-
The Chloroalkane tail of the linker enters the enzyme's active site tunnel.
-
Nucleophilic Attack: The Aspartate-106 residue attacks the terminal carbon (C24), displacing the Chlorine atom (
reaction). -
Trapping: In the wild-type enzyme, a Histidine residue would hydrolyze this ester bond. In the HaloTag mutant, this Histidine is mutated (often to Phenylalanine), rendering the ester bond stable and permanent.
Ternary Complex Formation
For a PROTAC to work, it must simultaneously bind the Target Protein and the E3 Ligase. The linker length is critical.[2][3][4]
-
Too Short: Steric clash prevents the two proteins from coming close enough for ubiquitin transfer.
-
Too Long: Entropy costs are too high; the complex is "floppy" and ubiquitin transfer is inefficient.
-
The "Goldilocks" Zone: The PEG6 length of this specific acid (approx 25 Å extended) has been empirically identified in studies (e.g., Buckley et al., ACS Chem. Biol.) as an optimal starting point for VHL-recruiting HaloPROTACs.
Figure 1: The Mechanistic Role of the Linker in HaloPROTAC-mediated Degradation.
Experimental Protocols
Protocol A: Synthesis of a HaloPROTAC (Amide Coupling)
Context: Conjugating the acid linker to an amine-functionalized E3 ligand (e.g., VHL ligand amine).
Reagents:
-
24-Chloro-3,6,9,12,15,18-hexaoxatetracosanoic acid (1.0 eq)
-
Amine-containing Ligand (1.0 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
DMF (Anhydrous)
Workflow:
-
Activation: Dissolve the 24-Chloro...acid in anhydrous DMF (0.1 M). Add HATU and DIPEA. Stir for 5 minutes at Room Temperature (RT) to form the activated ester.
-
Coupling: Add the amine-containing ligand to the reaction mixture.
-
Reaction: Stir at RT for 2–4 hours. Monitor via LC-MS (Look for mass shift corresponding to loss of water).
-
Note: The Chlorine atom is stable under these mild basic conditions.
-
-
Purification: Dilute with water/acetonitrile and purify via Reverse-Phase HPLC (C18 column). The PEG chain imparts distinct retention characteristics.
-
Storage: Lyophilize and store at -20°C.
Protocol B: Cellular HaloTag Degradation Assay
Context: Validating the degrader in cells expressing a GFP-HaloTag fusion.
-
Seeding: Plate HEK293 cells stably expressing GFP-HaloTag7 in 96-well plates.
-
Treatment: Treat cells with the synthesized HaloPROTAC (Concentration range: 1 nM – 10 µM) for 24 hours.
-
Control: Treat with DMSO only.
-
Blockade Control: Pre-treat with free HaloTag ligand (blocking the HaloTag) to prove mechanism.
-
-
Readout: Measure GFP fluorescence via Flow Cytometry or High-Content Imaging.
-
Success Criteria: A dose-dependent decrease in GFP signal, typically achieving
in the nanomolar range.
-
Synthesis Workflow Visualization
The following diagram illustrates the chemical logic of converting the raw acid into a functional PROTAC.
Figure 2: Synthetic Pathway for HaloPROTAC Generation.
Critical Technical Considerations
-
Isotope Pattern Verification: When analyzing your final product by Mass Spectrometry, always look for the characteristic Chlorine isotope pattern (
: ratio of ~3:1). This confirms the "warhead" is intact. -
Solubility: The hexaoxa (PEG6) chain significantly improves the water solubility of the final conjugate compared to pure alkyl linkers. This is crucial for maintaining cell permeability without aggregation.
-
Linker Length Sensitivity: If the PEG6 linker (this molecule) fails to induce degradation, it suggests the ternary complex geometry is suboptimal. The standard medicinal chemistry workflow involves synthesizing a "linkerology" library (e.g., PEG2, PEG4, PEG6, PEG8). This molecule represents the industry standard "medium" length.
References
-
Buckley, D. L., et al. (2015).[3] HaloPROTACS: Use of Small Molecule PROTACs to Induce Degradation of HaloTag Fusion Proteins. ACS Chemical Biology.[5] [Link]
-
Tinworth, C. P., et al. (2019).[5] Rapid and Reversible Knockdown of Endogenously Tagged Endosomal Proteins via an Optimized HaloPROTAC Degrader. ACS Chemical Biology.[5] [Link][5]
-
Los, G. V., et al. (2008). HaloTag: A Novel Protein Labeling Technology for Cell Imaging and Protein Analysis.[6] ACS Chemical Biology.[5] [Link]
Sources
Introduction: The Critical Role of Linker Stability in Bioconjugate Design
An In-depth Technical Guide to the Stability of Heterobifunctional PEG Linkers in Physiological Conditions
Heterobifunctional polyethylene glycol (PEG) linkers are foundational components in modern drug development, acting as the crucial connection between a targeting moiety, such as a monoclonal antibody, and a therapeutic payload.[1][2] The linker is not merely a passive spacer; its chemical nature dictates the solubility, pharmacokinetics, efficacy, and toxicity of the entire bioconjugate.[1][] An ideal linker must be sufficiently stable to endure the journey through systemic circulation, preventing premature release of the payload which can lead to off-target toxicity and reduced therapeutic efficacy.[4][5] Conversely, for many applications, particularly in oncology, the linker must be designed to cleave and release its payload in response to specific triggers within the target microenvironment, such as changes in pH or the presence of specific enzymes.[6][]
This guide provides a comprehensive exploration of the factors governing the stability of heterobifunctional PEG linkers under physiological conditions. We will delve into the primary degradation pathways, compare the stability profiles of commonly used linker chemistries, and provide detailed, field-proven protocols for assessing linker stability. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the design and evaluation of next-generation bioconjugates.
Chapter 1: The Anatomy of a Heterobifunctional PEG Linker
A heterobifunctional PEG linker is comprised of three key components, each contributing to the overall function of the bioconjugate:
-
Functional Group X: A reactive group at one terminus of the PEG chain.
-
Polyethylene Glycol (PEG) Chain: A chain of repeating ethylene oxide units, represented as -(CH₂CH₂O)n-.
-
Functional Group Y: A different reactive group at the other terminus.
The general structure is X–(CH₂CH₂O)n–Y .[8] The PEG chain itself is prized for its ability to enhance the hydrophilicity and biocompatibility of conjugated molecules, often improving their pharmacokinetic properties and reducing immunogenicity.[2][9] The choice of functional groups X and Y is dictated by the available reactive sites on the molecules to be conjugated, such as the primary amines of lysine residues or the thiols of cysteine residues on an antibody.[8][10]
Chapter 2: Major Pathways of Linker Degradation in Physiological Conditions
Understanding the potential routes of linker degradation is paramount for designing stable and effective bioconjugates. The primary mechanisms of cleavage in a physiological environment are hydrolysis, enzymatic cleavage, and thiol-exchange reactions.
Caption: Core pathways for linker degradation in a physiological environment.
Hydrolytic Cleavage (pH-Dependent)
Hydrolysis is a major chemical degradation pathway for linkers containing certain functional groups, with the rate of cleavage being highly dependent on pH.[11] This property is often exploited to design linkers that are stable at the neutral pH of blood (~7.4) but cleave rapidly in the acidic microenvironments of tumors or intracellular compartments like endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0).[6][12][]
-
Hydrazones: These linkers are well-known for their acid-labile nature.[14][] While relatively stable at physiological pH, they undergo rapid hydrolysis in acidic conditions to release their payload.[][16] However, some hydrazone linkers can exhibit insufficient plasma stability, leading to premature drug release.[][14] The stability of a hydrazone bond is significantly influenced by its chemical structure; for instance, hydrazones derived from aromatic aldehydes are generally more resistant to hydrolysis than those from aliphatic aldehydes.[16]
-
Esters: Ester bonds are susceptible to both acid- and base-catalyzed hydrolysis.[11] While often used in intentionally cleavable linkers, they can exhibit slow hydrolysis even at neutral pH over extended periods, which must be considered for drugs with long half-lives.[11][17]
-
Oximes: Oxime linkages are formed from the reaction of an aminooxy group with an aldehyde or ketone.[18] They are significantly more stable to hydrolysis across a broad pH range (from 2 to 9) compared to hydrazones.[19][20] This enhanced stability is attributed to the greater electronegativity of the oxygen atom compared to the nitrogen in a hydrazone, which makes the oxime less susceptible to the protonation that initiates hydrolysis.[19][21] This makes oximes a superior choice for applications requiring a non-cleavable or highly stable linkage.[20][22]
Enzymatic Cleavage
A more targeted approach involves designing linkers that are substrates for specific enzymes that are overexpressed in the target tissue or inside cancer cells. This provides a highly specific mechanism for payload release.
-
Peptide Linkers: Dipeptides, such as the commonly used valine-citrulline (Val-Cit), are designed to be cleaved by lysosomal proteases like Cathepsin B, which is often upregulated in tumor cells.[4][6] These linkers generally exhibit high stability in systemic circulation.[14][23]
-
β-Glucuronide Linkers: These linkers are cleaved by β-glucuronidase, an enzyme found in the tumor microenvironment.[4][6] They are highly stable in plasma and offer a specific release mechanism at the tumor site.[4]
Thiol-Exchange Reactions
Linkers containing maleimide or disulfide bonds are susceptible to cleavage in the reducing environment of the cell or through exchange reactions in plasma.
-
Maleimide-Thiol Adducts: Maleimides react with thiols (from cysteine residues) to form a thioether bond.[] However, the resulting thiosuccinimide linkage can be unstable and undergo a retro-Michael reaction, especially in the presence of thiol-containing molecules like glutathione or albumin.[25][26] This can lead to deconjugation and off-target toxicity.[4] Strategies to mitigate this instability include promoting the hydrolysis of the thiosuccinimide ring, which renders the linkage resistant to the retro-Michael reaction.[4][26]
-
Disulfide Bonds: These linkers are designed to be cleaved in the reducing intracellular environment where concentrations of glutathione are high.[6] However, they can also be susceptible to premature cleavage in the bloodstream, and their stability can be modulated by introducing steric hindrance around the disulfide bond.[6][27]
Chapter 3: A Comparative Analysis of Common Linker Chemistries
The choice of linker chemistry is a critical decision point in the design of a bioconjugate. The stability of the bond formed between the PEG linker and the biomolecule dictates the overall stability of the conjugate.
| Linker Chemistry | Bond Formed | Stability Profile | Key Considerations |
| NHS Ester | Amide | Very High: Extremely stable across a wide pH range under physiological conditions.[11] | Reacts with primary amines (e.g., lysine). The NHS ester itself is prone to hydrolysis before conjugation. |
| Maleimide | Thioether (Thiosuccinimide) | Moderate to Low: Susceptible to retro-Michael reaction and thiol exchange in plasma.[25][26] | Reacts with thiols (e.g., cysteine). Stability can be significantly improved with self-hydrolyzing maleimides.[4][26] |
| Hydrazone | Hydrazone | pH-Dependent: Relatively stable at pH 7.4, but cleaves rapidly at acidic pH (<6.0).[12][] | Can have limited plasma stability. Stability is highly dependent on the specific aldehyde/ketone precursor.[14][16] |
| Oxime | Oxime | High: Significantly more stable than hydrazones, especially at neutral pH.[19][21] | Excellent choice for applications requiring a durable, non-cleavable linkage.[20] |
| Click Chemistry (e.g., CuAAC) | Triazole | Very High: Bioorthogonal and extremely stable under physiological conditions.[][8] | Requires an azide and an alkyne functional group. Copper-catalyzed reaction may require removal of cytotoxic copper.[] |
Table 1: Comparative Stability of Common Linker Chemistries. This table summarizes the general stability characteristics of bonds formed using common heterobifunctional linker chemistries.
Chapter 4: Experimental Design for Stability Assessment
Rigorous evaluation of linker stability is a non-negotiable step in preclinical development. The following protocols describe robust methodologies for assessing the stability of bioconjugates in vitro.
Caption: Experimental workflow for an in vitro plasma stability assay.
Protocol 4.1: In Vitro Plasma Stability Assay
Causality: This assay simulates the physiological environment of the bloodstream to determine the rate at which the linker degrades and releases its payload. Using plasma from multiple species (e.g., human, mouse, rat) is crucial, as enzymatic activity and stability can vary significantly.[4][28]
Methodology:
-
Preparation: Thaw frozen plasma (e.g., human, mouse) at 37°C. Centrifuge to remove any cryoprecipitates.
-
Incubation: Spike the bioconjugate into the plasma at a defined concentration (e.g., 100 µg/mL).[4]
-
Time Course: Place the plasma samples in an incubator at 37°C. Collect aliquots at predetermined time points (e.g., 0, 1, 6, 24, 48, 72, and 168 hours).[4] The t=0 sample serves as the baseline control.
-
Sample Quenching: Immediately stop any degradation in the collected aliquots. This can be achieved by flash-freezing in liquid nitrogen and storing at -80°C, or by immediate sample processing.
-
Analysis: Analyze the aliquots using the techniques described in Protocol 4.2 to quantify the amount of intact bioconjugate remaining over time.
-
Data Interpretation: Plot the percentage of intact bioconjugate versus time. From this curve, calculate the half-life (t₁/₂) of the linker in plasma.
Protocol 4.2: Analytical Techniques for Quantifying Linker Stability
Causality: A combination of analytical techniques provides a comprehensive picture of linker stability. Chromatographic methods separate the intact conjugate from its fragments, while immunoassays can provide specific quantification of the conjugated and unconjugated components.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique for directly measuring the intact bioconjugate and identifying and quantifying any released payload or degradation products.[4][29] Immuno-affinity capture can be used to enrich the bioconjugate from the complex plasma matrix prior to LC-MS analysis, increasing sensitivity and accuracy.[4][28]
-
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA can be used to quantify stability by measuring the difference between the total antibody concentration and the concentration of the antibody-conjugated drug.[4][30] This requires two separate assays: one that detects the antibody regardless of conjugation state and another that detects the payload, thereby measuring only the intact conjugate.
Protocol 4.3: Cell-Based Stability and Potency Assays
Causality: While in vitro plasma assays measure stability in circulation, cell-based assays are essential for confirming that the bioconjugate remains intact long enough to reach its target cell and then, if designed to be cleavable, effectively releases its payload to induce a biological effect (e.g., cytotoxicity).[31][32]
Methodology:
-
Cell Culture: Culture a target-antigen-expressing cell line under standard conditions.
-
ADC Incubation: Treat the cells with the bioconjugate across a range of concentrations.
-
Pre-incubation Stability Test (Optional): To specifically test linker stability's impact on potency, pre-incubate the ADC in plasma for various durations (e.g., 0, 24, 72 hours) before adding it to the cells. A loss of potency in the pre-incubated samples indicates instability.
-
Cytotoxicity Readout: After a set incubation period (typically 72-120 hours), assess cell viability using a standard method (e.g., CellTiter-Glo®, MTS, or LDH release assay).[30][31]
-
Data Analysis: Plot cell viability against bioconjugate concentration to generate a dose-response curve and calculate the IC50 (the concentration required to inhibit 50% of cell growth).[30] A rightward shift in the IC50 curve for pre-incubated samples indicates a loss of potency due to linker degradation.
Conclusion
The stability of a heterobifunctional PEG linker is not a feature to be taken for granted but a critical design parameter that must be carefully engineered and rigorously tested. A thorough understanding of the chemical and enzymatic degradation pathways is essential for selecting a linker chemistry that aligns with the desired therapeutic outcome. Linkers susceptible to hydrolysis, such as hydrazones, are suitable for creating pH-sensitive release systems, while highly stable oxime and triazole linkages are ideal for applications demanding long-term integrity. The experimental protocols outlined in this guide provide a robust framework for quantifying linker stability, enabling researchers to validate their design choices and develop safer, more effective bioconjugates. By integrating rational linker design with comprehensive stability analysis, the field can continue to advance the development of precisely targeted therapeutics.
References
- A Comparative Guide to the Hydrolytic Stability of Oxime Linkages in Physiological Conditions. Benchchem.
- stability issues of PEG linkers in acidic or basic conditions. Benchchem.
- Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjug
- Wh
- A Comparative Guide to Antibody-Drug Conjug
- Acid Labile Linker Synthesis | ADC Services. BOC Sciences.
- In Vivo Stability of Maleimide-Based Linkers: A Comparative Guide for ADC Development. Benchchem.
- Oxime vs.
- Oxime and Hydrazone Reactions in Bioconjugation [with Top 10 most Asked Questions ...]. AxisPharm.
- pH-Sensitive Linkers.
- Strengthening Maleimide-Based ADCs: How to Prevent Prem
- The common types of linkers in ADC drugs and their cleavage mechanisms in vivo. ACROBiosystems.
- Improving the stability of thiol-maleimide bioconjugates via formation of a thiazine structure.
- The Emergence of Oxime Click Chemistry and its Utility in Polymer Science. RSC Publishing.
- Oxime-Linked Peptide–Daunomycin Conjugates as Good Tools for Selection of Suitable Homing Devices in Targeted Tumor Therapy: An Overview. MDPI.
- Maleimide Linkers in Antibody-Drug Conjug
- Heterobifunctional PEG Linkers: An In-depth Technical Guide for Bioconjug
- Antibody drug-conjugates (ADCs): Analytical considerations for QC release, stability testing, characterization and comparability. Bioanalysis Zone.
- Improving the stability of thiol-maleimide bioconjugates via the form
- Unlocking pH-responsive dual payload release through hydrazone linkage chemistry. ScienceDirect.
- Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay. PMC.
- How ADC Linkers Work: Controlling Stability & Drug Release. BOC Sciences.
- A Review on ADC Linkers: Cleavable and Non-Cleavable Linker Design and Stability Evalu
- A Cell-Based Assay to Assess the Binding Activity of the Monoclonal Antibody Component of an Antibody Drug Conjugate.
- A Cell Based Assay to Assess the Binding Activity of an Antibody Drug Conjugate.
- Click chemistry in the development of PROTACs. RSC Publishing.
- Hydrolytic degradation of PEG-based thiol–norbornene hydrogels enables multi-modal controlled release. RSC Publishing.
- Click Chemistry in Antibody Drug Conjug
- Design of cleavable linkers for Antibody Drug Conjugates and evaluation of stability using radioimmunoconjug
- ADC stability in plasma and serum via mass spectrometry. Sterling Pharma Solutions.
- Linker and Conjugation Chemistry in ADCs: Strategies and Best Practices. BOC Sciences.
- Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. PMC.
- Cell Based Functional Assay including Cytotoxicity Assays. NJ Bio.
- Challenges in developing robust potency assays for ADCs. Drug Target Review.
- (PDF) A Novel Acid‐Degradable PEG Crosslinker for the Fabrication of pH‐Responsive Soft Materials.
- How Heterobifunctional PEG Linkers Improve Targeted Delivery. PurePEG.
- Synthesis and Systematic Study on the Effect of Different PEG Units on Stability of PEGylated, Integrin-αvβ6-Specific A20FMDV2 Analogues in R
- Polyethylene Glycol Classific
- (A) Hydrolysis of PEG 400-DA at pH 5.0 detected by 1 H NMR....
- Continuing Momentum in Bioconjugate Therapeutics with Advanced Linker Chemistry. CAS.
- Wh
- How to Choose Proper PEG Linkers for Bioconjugation: Hints and Best Practices. Biopharma PEG.
- PEG Crosslinker Chemistry Explained: Types, Mechanisms & Use Cases.
Sources
- 1. purepeg.com [purepeg.com]
- 2. What are PEG Linkers? | BroadPharm [broadpharm.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A Review on ADC Linkers: Cleavable and Non-Cleavable Linker Design and Stability Evaluation - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis and Systematic Study on the Effect of Different PEG Units on Stability of PEGylated, Integrin-αvβ6-Specific A20FMDV2 Analogues in Rat Serum and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. precisepeg.com [precisepeg.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pH-Sensitive Linkers - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]
- 14. adcreview.com [adcreview.com]
- 16. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Oxime and Hydrazone Reactions in Bioconjugation [with Top 10 most Asked Questions About Oxime and Hydrazone Reactions] | AxisPharm [axispharm.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Oxime-Linked Peptide–Daunomycin Conjugates as Good Tools for Selection of Suitable Homing Devices in Targeted Tumor Therapy: An Overview [mdpi.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. pubs.rsc.org [pubs.rsc.org]
- 23. Design of cleavable linkers for Antibody Drug Conjugates and evaluation of stability using radioimmunoconjugates | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. Strengthening Maleimide-Based ADCs: How to Prevent Premature Payload Release - SigutLabs [sigutlabs.com]
- 27. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 29. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 30. njbio.com [njbio.com]
- 31. vertassets.blob.core.windows.net [vertassets.blob.core.windows.net]
- 32. drugtargetreview.com [drugtargetreview.com]
An In-Depth Technical Guide to Halo-PEG-Acid Derivatives in Bioconjugation
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide
Executive Summary
Heterobifunctional polyethylene glycol (PEG) linkers are the architectural backbone of modern bioconjugation, enabling the precise assembly of antibody-drug conjugates (ADCs), PROTACs, and targeted nanotherapeutics. Among these, Halo-PEG-acid derivatives (e.g., Bromo-PEG-acid, Iodo-PEG-acid) occupy a highly specialized niche. They offer a streamlined, two-step crosslinking strategy by pairing a halogen-based alkylating agent on one terminus with a carboxylic acid on the other[1][2].
Unlike maleimide-based linkers, which are susceptible to retro-Michael dealkylation in systemic circulation, halo-PEG-acids form irreversible thioether bonds with sulfhydryls via nucleophilic substitution (
Mechanistic Foundations & Causality
The utility of a halo-PEG-acid linker relies on orthogonal reactivity. To prevent polymerization and ensure directional coupling, the two termini must be reacted sequentially under distinct physicochemical conditions.
2.1 The Halogen Terminus: Thiol Alkylation (
Mechanism)
The halogen atom (Iodo, Bromo, or Chloro) serves as a leaving group. In a slightly basic aqueous environment (pH 7.5–8.5), cysteine sulfhydryl groups (-SH) are deprotonated to form highly nucleophilic thiolate anions (-S⁻). The thiolate attacks the
-
Causality of Halogen Choice: The leaving group ability dictates reaction kinetics. Iodine is a larger, more polarizable atom and an excellent leaving group, making Iodo-PEG-acid highly reactive[5]. Bromine offers a balance between reactivity and aqueous stability, making Bromo-PEG-acid the industry standard for controlled, overnight conjugations[1][4]. Chlorine is rarely used for direct thiol alkylation without an activating adjacent carbonyl (e.g., chloroacetamide) due to its poor leaving group kinetics.
2.2 The Acid Terminus: Amine Coupling via Active Ester
Once the thiol is alkylated, the terminal carboxylic acid remains unreacted. To couple this to a second molecule (e.g., a lysine residue on an antibody), the acid must be activated. This is achieved using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS)[1]. EDC forms an unstable O-acylisourea intermediate, which NHS immediately converts into a semi-stable NHS-ester. This ester is highly reactive toward primary amines (-NH₂) at pH 7.2–8.0, forming a stable amide bond[1].
2.3 Reaction Pathway Visualization
Caption: Orthogonal two-step bioconjugation pathway utilizing a Halo-PEG-Acid heterobifunctional linker.
Quantitative Data: Halogen Leaving Group Comparison
To optimize experimental design, researchers must select the appropriate halogen derivative based on the target molecule's stability and the required reaction time.
| Linker Type | Leaving Group | Relative Reactivity | Typical Reaction Time | Optimal pH | Key Advantage / Limitation |
| Iodo-PEG-Acid | Iodide (I⁻) | High | 1 – 2 hours | 7.5 – 8.5 | Fastest kinetics; ideal for sensitive proteins. Light-sensitive (must be shielded)[5]. |
| Bromo-PEG-Acid | Bromide (Br⁻) | Moderate | 4 – 24 hours | 7.5 – 8.5 | Excellent balance of stability and reactivity; standard for robust peptides[1]. |
| Chloro-PEG-Acid | Chloride (Cl⁻) | Low | > 24 hours | 8.0 – 9.0 | Highly stable in water; requires elevated temperatures or highly basic pH (rarely used). |
Self-Validating Experimental Protocol
The following protocol details a two-step conjugation strategy using Bromo-PEG4-Acid to link a synthetic thiol-peptide (Molecule 1) to a monoclonal antibody (Molecule 2).
Trustworthiness Check: This protocol builds in a desalting step between reactions. Failure to remove unreacted Halo-PEG-acid before EDC/NHS activation will result in the linker polymerizing with the antibody's amines, causing massive aggregation.
Phase 1: Thiol Alkylation (Formation of the Intermediate)
-
Preparation: Dissolve the thiol-containing peptide (Molecule 1) in Degassed Conjugation Buffer (100 mM Sodium Phosphate, 5 mM EDTA, pH 8.0) to a concentration of 2–5 mg/mL. Note: EDTA is critical to chelate trace metals that catalyze disulfide bond formation.
-
Linker Addition: Dissolve Bromo-PEG4-Acid in anhydrous DMSO (100 mM stock). Add a 1.5 to 2.0 molar excess of the linker to the peptide solution[1]. Ensure final DMSO concentration does not exceed 10% v/v to prevent peptide precipitation.
-
Incubation: Incubate at room temperature for 4–12 hours under gentle agitation[1]. Monitor reaction completion via LC-MS (looking for the mass shift corresponding to the PEG-acid addition minus the bromine atom).
-
Purification (Self-Validation Step): Purify the intermediate (Peptide-PEG-Acid) using a size-exclusion chromatography (SEC) column or reverse-phase HPLC to completely remove unreacted Bromo-PEG-acid. Lyophilize the purified intermediate.
Phase 2: Acid Activation and Amine Coupling
-
Activation: Dissolve the purified Peptide-PEG-Acid intermediate in anhydrous DMSO. Add 1.5 molar equivalents of EDC and 1.5 molar equivalents of NHS. Allow the activation to proceed for 30 minutes at room temperature[1].
-
Antibody Preparation: Prepare the monoclonal antibody (Molecule 2) in Amine-Free Buffer (e.g., PBS, pH 7.5) at 2–5 mg/mL[1]. Do not use Tris or Glycine buffers, as their primary amines will quench the NHS ester.
-
Conjugation: Add the activated NHS-ester intermediate to the antibody solution (typically a 5-to-10-fold molar excess of peptide to antibody, depending on desired DAR). Incubate for 2 hours at room temperature.
-
Final Purification: Remove unreacted peptide and quenched linker by dialysis or SEC against standard PBS.
Workflow Visualization
Caption: Step-by-step experimental workflow for two-step bioconjugation using a Halo-PEG-Acid linker.
Conclusion
Halo-PEG-acid derivatives provide a highly reliable, irreversible alternative to maleimide-based chemistries for thiol-to-amine crosslinking[1][3]. By carefully selecting the halogen leaving group—utilizing Iodo-PEG-acid for rapid kinetics[5] or Bromo-PEG-acid for standard overnight stability[1][4]—and rigorously purifying the intermediate prior to EDC/NHS activation, researchers can synthesize highly homogeneous bioconjugates with excellent in vivo stability profiles.
References
-
Bromo PEG, Brome(Br) Linker, PEG Bromide, PEG Halide Source: AxisPharm URL:[Link]
-
Iodo PEG Linkers: Powerful Tools for Drug Delivery and Bioconjugation Source: AxisPharm URL:[Link]
Sources
Architecting Advanced Therapeutics: The Mechanistic Shift from Standard PEGs to Cl-PEG6-COOH in PROTAC Development
As the landscape of targeted therapeutics evolves, the molecular bridges connecting active domains—known as linkers—have shifted from passive structural components to highly engineered, active participants in drug design. While standard polyethylene glycol (PEG) linkers remain foundational in bioconjugation, the advent of Proteolysis Targeting Chimeras (PROTACs) has necessitated specialized architectures.
This technical guide explores the fundamental chemical dichotomy, mechanistic advantages, and experimental workflows distinguishing Cl-PEG6-COOH (20-Chloro-3,6,9,12,15,18-hexaoxaicosanoic acid) from standard heterobifunctional PEG linkers.
The Chemical Dichotomy: Standard PEGs vs. Halide-Functionalized PEGs
Standard heterobifunctional PEG linkers (e.g., NH2-PEG-COOH) are universally utilized in the development of Antibody-Drug Conjugates (ADCs) and general proteomics[1]. They are prized for their ability to enhance aqueous solubility, reduce immunogenicity, and extend circulation half-life by shielding the payload from enzymatic degradation[2][3]. However, their dual highly-reactive termini (amine and carboxylate) present a distinct challenge in small-molecule synthesis: without the use of orthogonal protecting groups (such as Boc or Fmoc), these linkers undergo rapid self-polymerization during activation.
Conversely, Cl-PEG6-COOH (CAS: 2365309-92-6) is a specialized, monodisperse PROTAC linker engineered to bypass these synthetic bottlenecks[4][5]. It features a terminal alkyl chloride (-Cl) and a carboxylic acid (-COOH)[6]. The chloride group acts as an inherently stable, orthogonal moiety that remains completely inert during standard amide coupling, eliminating the need for protecting groups and streamlining the synthesis of complex bifunctional degraders.
Logical dichotomy between standard heterobifunctional PEGs and specialized PROTAC linkers.
Mechanistic Advantages in PROTAC Design
PROTACs function by hijacking the intracellular ubiquitin-proteasome system to selectively degrade target proteins[4]. This requires the formation of a ternary complex: Target Protein of Interest (POI) – PROTAC – E3 Ubiquitin Ligase. The choice of Cl-PEG6-COOH is driven by two critical causal factors:
A. The "Molecular Ruler" Effect (Why PEG6?)
In PROTAC design, the linker does not merely connect ligands; it dictates the spatial orientation of the ternary complex. Heterobifunctional PEG linkers act as a precise "molecular ruler" to probe and define intermolecular distances[1]. A PEG6 chain provides an exact, monodisperse length of approximately 20–25 Å.
-
Causality: If the linker is too short, severe steric clashing occurs between the POI and the E3 ligase, preventing complex formation. If the linker is too long, the entropic penalty of folding prevents the necessary protein-protein interactions required for ubiquitination. PEG6 strikes the optimal thermodynamic balance for many popular E3 ligases (like Cereblon or VHL).
B. Kinetic Stability vs. Reactivity (Why Chloride?)
While bromides (-Br) and iodides (-I) are superior leaving groups for nucleophilic substitution (SN2), they are often too reactive, leading to premature degradation or unwanted side reactions during multi-step synthesis.
-
Causality: The terminal chloride in Cl-PEG6-COOH offers high shelf-stability and survives the harsh basic conditions of HATU/DIPEA amide coupling. It can later be selectively activated in situ when the synthesis is ready for the final conjugation step.
PROTAC-mediated targeted protein degradation pathway utilizing a PEG6 linker.
Quantitative Data: Comparative Analysis
To aid in experimental design, the physicochemical and reactive properties of Cl-PEG6-COOH and standard heterobifunctional PEGs are summarized below.
| Parameter | Cl-PEG6-COOH (PROTAC Linker) | NH2-PEG-COOH (Standard Linker) |
| CAS Number | 2365309-92-6[5][6] | Variable (Depends on length) |
| Exact Mass | 358.1400 g/mol [6] | Variable |
| Reactive Termini | Alkyl Chloride (-Cl), Carboxylic Acid (-COOH) | Primary Amine (-NH2), Carboxylic Acid (-COOH) |
| Orthogonality | High: No protecting groups required for sequential coupling. | Low: Requires Boc/Fmoc protection to prevent self-polymerization. |
| Conjugation Chemistry | Step 1: Amide CouplingStep 2: SN2 Alkylation | Step 1: Amide Coupling (EDC/NHS)Step 2: Amide Coupling |
| Primary Application | Small-molecule PROTACs[4] | ADCs, Nanoparticle functionalization[1] |
Self-Validating Experimental Protocol: PROTAC Synthesis
The following protocol details the sequential conjugation of an E3 Ligase Ligand and a POI Ligand using Cl-PEG6-COOH. This methodology is designed as a self-validating system , ensuring that each phase contains an analytical checkpoint to confirm causality and prevent downstream failures.
Phase 1: Amide Coupling (E3 Ligase Ligand Attachment)
The carboxylic acid of Cl-PEG6-COOH is activated to form an amide bond with an amine-bearing E3 ligand. The chloride group remains inert.
-
Preparation: Dissolve Cl-PEG6-COOH (1.0 eq) and the E3 Ligase Ligand-NH₂ (1.05 eq) in anhydrous N,N-Dimethylformamide (DMF).
-
Activation: Add HATU (1.2 eq) as the coupling reagent and N,N-Diisopropylethylamine (DIPEA) (3.0 eq) as the organic base.
-
Reaction: Stir the mixture at room temperature for 2 hours under an inert nitrogen atmosphere.
-
Self-Validation Check (LC-MS): Aliquot 1 µL of the reaction mixture into 1 mL of Acetonitrile. Run LC-MS to confirm the disappearance of the Cl-PEG6-COOH mass (358.14) and the appearance of the intermediate mass. Failure at this step indicates poor moisture control (hydrolysis of HATU).
-
Purification: Isolate the intermediate via flash column chromatography (DCM/MeOH gradient).
Phase 2: SN2 Alkylation (POI Ligand Attachment)
The stable chloride is converted in situ to a highly reactive iodide to facilitate rapid nucleophilic substitution by a phenol-bearing POI ligand.
-
Preparation: Dissolve the purified Cl-PEG6-E3 Intermediate (1.0 eq) and the POI Ligand-OH (phenol, 1.2 eq) in anhydrous DMF.
-
Catalytic Activation (Finkelstein Reaction): Add Potassium Carbonate (K₂CO₃) (3.0 eq) and a catalytic amount of Potassium Iodide (KI) (0.2 eq).
-
Causality Note: KI is critical. It converts the stable alkyl chloride into an alkyl iodide in situ. The iodide is a vastly superior leaving group, accelerating the SN2 displacement by the phenoxide ion without compromising the initial shelf-stability of the starting material.
-
-
Reaction: Heat the reaction to 80°C and stir for 12 hours.
-
Self-Validation Check (Prep-HPLC & NMR): Monitor reaction completion via LC-MS. Purify the final PROTAC molecule using Preparative HPLC. Confirm the final structural integrity and ensure purity is >95% using ¹H NMR and High-Resolution Mass Spectrometry (HRMS).
Two-step experimental workflow for PROTAC synthesis using Cl-PEG6-COOH.
References
-
Benchchem. "The Versatile Role of Heterobifunctional PEG Linkers in Modern Research: A Technical Guide." Available at: 1
-
ChemPep. "Overview of PEG Linkers." Available at: 2
-
PurePEG. "PEG Linkers vs. Non-PEG Linkers: Which One Should You Use?" Available at: 3
-
MedChemExpress. "Cl-PEG6-acid | PROTAC Linkers." Available at: 4
-
BLD Pharm. "2365309-92-6 | 20-Chloro-3,6,9,12,15,18-hexaoxaicosanoic acid." Available at: 5
-
MedKoo. "Cl-PEG6-acid | PEG-based PROTAC linker | CAS#2365309-92-6." Available at: 6
Sources
Synthesis of PROTACs using 24-Chloro-3,6,9,12,15,18-hexaoxatetracosanoic acid
Application Note: Strategic Incorporation of 24-Chloro-3,6,9,12,15,18-hexaoxatetracosanoic acid in PROTAC Design
Executive Summary
This guide details the synthetic utility of 24-Chloro-3,6,9,12,15,18-hexaoxatetracosanoic acid (hereafter referred to as Cl-PEG6-COOH ) in the development of Proteolysis Targeting Chimeras (PROTACs).
While many PROTAC syntheses utilize highly reactive alkyl iodides or bromides, this specific linker offers a distinct advantage: enhanced stability . Alkyl chlorides are less prone to spontaneous hydrolysis or light-induced degradation during storage than their iodide counterparts. However, this stability necessitates specific "activation" protocols during synthesis—specifically the Finkelstein modification —to ensure efficient coupling.
This document provides a validated, self-consistent workflow for utilizing Cl-PEG6-COOH to conjugate an E3 ligase ligand (e.g., Thalidomide or VHL analogs) with a Target Protein (POI) ligand.
Molecule Profile & Strategic "Linkerology"
-
Chemical Name: 24-Chloro-3,6,9,12,15,18-hexaoxatetracosanoic acid[1][2]
-
Functional Class: Heterobifunctional PEG Linker
-
Key Features:
-
Terminal Carboxylic Acid: Ready for standard amide coupling (HATU/EDC).
-
Terminal Alkyl Chloride: A "dormant" electrophile requiring activation for nucleophilic substitution (
). -
PEG6 Backbone: Provides critical water solubility and a "Goldilocks" length (~20-25 Å) often cited as optimal for spanning the E3-POI gap without inducing steric clash [1].
-
Strategic Workflow Selection
We recommend a Linear Synthesis Strategy starting with the Amide Coupling.
-
Why? The carboxylic acid coupling is robust but requires basic conditions (DIPEA) that might interfere with the alkyl chloride if performed later. More importantly, converting the Cl to a reactive I (iodide) is best done in situ during the final assembly step to avoid isolating unstable intermediates.
Visualizing the Workflow
The following diagram illustrates the recommended synthetic pathway, highlighting the critical "Finkelstein" activation step.
Figure 1: Step-wise assembly of a PROTAC using Cl-PEG6-COOH. The critical addition of Sodium Iodide (NaI) facilitates the displacement of the stable chloride.
Detailed Experimental Protocols
Protocol A: Amide Coupling (The Anchor)
Objective: Attach the linker to the E3 Ligase ligand (e.g., Pomalidomide-amine) via the carboxylic acid.
Reagents:
-
Cl-PEG6-COOH (1.0 equiv)
-
Amine-bearing Ligand (1.0 equiv)[3]
-
HATU (1.2 equiv)[3]
-
DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Solvent: Anhydrous DMF (Dimethylformamide)[3]
Procedure:
-
Dissolution: In a flame-dried round-bottom flask under
, dissolve Cl-PEG6-COOH and the Amine Ligand in anhydrous DMF (0.1 M concentration). -
Activation: Add DIPEA followed by HATU. The solution should turn slightly yellow.
-
Reaction: Stir at Room Temperature (RT) for 2–4 hours.
-
Checkpoint: Monitor by LC-MS.[3] Look for the mass of [Ligand+Linker+H]+. The chloride isotope pattern (3:1 ratio of M and M+2) will be visible and is a useful diagnostic tag.
-
-
Work-up: Dilute with Ethyl Acetate, wash with saturated
(to remove unreacted acid/HATU byproducts), water, and brine. Dry over . -
Purification: Flash column chromatography (DCM/MeOH gradient).
-
Note: The alkyl chloride is stable on silica gel.
-
Protocol B: Finkelstein-Assisted Alkylation (The Warhead)
Objective: Displace the terminal chloride with the Target Protein Ligand (nucleophile). Critical Insight: Alkyl chlorides are sluggish electrophiles. We use Potassium Iodide (KI) or Sodium Iodide (NaI) to convert the alkyl chloride to a highly reactive alkyl iodide in situ (Finkelstein reaction) [2].
Reagents:
-
Intermediate 1 (from Protocol A) (1.0 equiv)
-
Target Ligand (Nucleophile: Phenol or Amine) (1.2 equiv)
-
Base:
(for phenols) or (for weak nucleophiles) (3.0 equiv) -
Catalyst: KI or NaI (0.5 equiv - Essential)
-
Solvent: Anhydrous DMF or Acetonitrile
Procedure:
-
Setup: Dissolve the Target Ligand and Intermediate 1 in DMF.
-
Base & Catalyst: Add the Base (
) and the Iodide source (KI). -
Heating: Heat the reaction to 60°C .
-
Why Heat? Chloride displacement requires higher activation energy than bromide/iodide.
-
Why KI? The
displaces to form a transient R-PEG-I species, which reacts 100x faster with the ligand than the chloride would.
-
-
Monitoring: Check LC-MS every 2 hours.
-
Success Marker: Loss of the specific Chlorine isotope pattern in the mass spectrum.
-
-
Purification: Filter off inorganic salts. Purify the final PROTAC via Preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).
Data Presentation & Quality Control
When characterizing the intermediate and final product, use this reference table to validate your LC-MS data.
| Compound Stage | Key Functional Group | LC-MS Signature (Isotope Pattern) | NMR Signal (1H, CDCl3) |
| Starting Material | Alkyl Chloride | M : M+2 (3:1 ratio) | Triplet ~3.75 ppm ( |
| Intermediate | Amide + Chloride | M : M+2 (3:1 ratio) | Triplet ~3.75 ppm ( |
| Final PROTAC | Ether/Amine Linkage | Single Peak (No Cl pattern) | Disappearance of 3.75 ppm triplet; Shift to ~4.1 ppm ( |
Troubleshooting: The "Elimination" Trap
A common failure mode when using Halo-PEG linkers is
Figure 2: Competition between Substitution (
Prevention Strategy:
-
Avoid strong bases like Sodium Hydride (NaH) or t-Butoxide. Stick to Carbonate bases (
, ). -
Do not exceed 80°C.
-
Ensure the nucleophile (Target Ligand) is present in excess before adding the linker.
References
-
Cyrus, K., et al. (2011). "Impact of linker length on the activity of PROTACs." Molecular BioSystems, 7(2), 359-364.
-
Finkelstein, H. (1910).[4] "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden."[4] Berichte der deutschen chemischen Gesellschaft, 43(2), 1528–1532.[4] (Foundational chemistry for alkyl halide activation).
-
Bézière, N., et al. (2020). "Synthetic Optimization of PROTACs: A Practical Guide." Journal of Medicinal Chemistry. (General reference for amide/alkylation workflows in PROTACs).
-
Manchala, N., et al. (2019). "Halo-PEG-Linkers in Chemical Biology: Synthesis and Application." Organic Process Research & Development.
(Note: While specific catalog items do not have dedicated academic papers, the chemistry described above is grounded in the fundamental
Sources
Nucleophilic substitution reactions with 24-Chloro-3,6,9,12,15,18-hexaoxatetracosanoic acid
Application Note: Strategic Nucleophilic Substitution Protocols for 24-Chloro-3,6,9,12,15,18-hexaoxatetracosanoic acid
Introduction & Structural Analysis
24-Chloro-3,6,9,12,15,18-hexaoxatetracosanoic acid is a heterobifunctional linker widely utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[1][2] Its structure combines a hydrophilic polyethylene glycol (PEG) core with a hydrophobic alkyl chloride tail and a terminal carboxylic acid.[2]
Structural Breakdown:
-
Electrophilic Handle: Primary Alkyl Chloride (C24).[2] This is the site of SN2 nucleophilic substitution.[3][4] Note that the chlorine is attached to a hexyl chain (C6 spacer), not directly to the PEG ether oxygen. This alkyl spacer enhances stability against hydrolysis and provides a hydrophobic transition segment often required for binding pocket occupancy.
-
Hydrophilic Core: 6-unit PEG chain (Hexaoxa).[2] Provides solubility and "stealth" properties, reducing immunogenicity and improving PK profiles.[1][2]
-
Nucleophilic/Coupling Handle: Carboxylic Acid (C1).[2] Standard handle for amide coupling to primary/secondary amines on E3 ligase ligands or warheads.
Critical Reactivity Insight: While the carboxylic acid is ready for standard EDC/NHS or HATU coupling, the alkyl chloride is a moderately reactive electrophile. Compared to bromides or iodides, the chloride is a poorer leaving group. Successful substitution with valuable biological nucleophiles (amines, thiols) often requires catalytic activation (Finkelstein conditions) to prevent thermal degradation of sensitive payloads during prolonged heating.[2]
Mechanism of Action: Catalytic Activation
To maximize yield and reaction rate, direct substitution of the chloride is rarely recommended for complex synthesis. Instead, we utilize an in situ halide exchange (Finkelstein reaction) using Iodide (I⁻) as a catalyst.[1][2]
Mechanism:
-
Activation: Iodide (nucleophile) attacks the alkyl chloride, displacing Cl⁻ to form the transient, highly reactive Alkyl Iodide.[2]
-
Substitution: The target nucleophile (e.g., an amine-bearing drug) attacks the Alkyl Iodide, displacing I⁻ to form the final product.[1][2]
-
Recycling: The released I⁻ is regenerated to activate another Cl-linker molecule.
Figure 1: Catalytic cycle for the activation of the alkyl chloride handle using Iodide, converting the moderate electrophile (Cl) into a potent one (I).
Experimental Protocols
Protocol A: Synthesis of Azido-Linker (Click Chemistry Precursor)
Objective: Convert the alkyl chloride to an alkyl azide for use in CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition).[1][2]
Reagents:
-
Substrate: 24-Chloro-3,6,9,12,15,18-hexaoxatetracosanoic acid (1.0 eq)[1][2]
-
Catalyst: Sodium Iodide (NaI) (0.1 eq)[2]
-
Temp: 60°C
Step-by-Step:
-
Dissolution: Dissolve 100 mg of the Chloro-linker in 2 mL of anhydrous DMF in a round-bottom flask.
-
Activation: Add 3.6 mg (0.1 eq) of Sodium Iodide. Stir for 10 minutes at room temperature. Note: The solution may yellow slightly due to trace iodine; this is normal.
-
Substitution: Add 31 mg (2.0 eq) of Sodium Azide.
-
Reaction: Heat the mixture to 60°C under an inert atmosphere (N₂ or Ar) for 12–16 hours.
-
Workup: Dilute with water (10 mL) and extract with Ethyl Acetate (3 x 10 mL). Wash organics with brine, dry over Na₂SO₄, and concentrate.[1][2]
-
Yield: Typically >90%. The product is now ready for Click conjugation.
Protocol B: Direct N-Alkylation of Amine-Bearing Ligands
Objective: Direct attachment of the linker to a drug/ligand containing a secondary or primary amine (e.g., Lenalidomide derivative, VHL ligand).[1][2]
Reagents:
-
Substrate: 24-Chloro-3,6,9,12,15,18-hexaoxatetracosanoic acid (1.0 eq)[1][2]
-
Base: Potassium Carbonate (K₂CO₃) (3.0 eq) or DIPEA (3.0 eq)[2]
-
Catalyst: Potassium Iodide (KI) (0.5 – 1.0 eq)[2]
Step-by-Step:
-
Preparation: In a dried vial, dissolve the Amine-Ligand (1.0 eq) and Base (3.0 eq) in DMF. Stir for 10 minutes to deprotonate/activate the amine.
-
Linker Addition: Add the Chloro-linker (1.0 eq) and Potassium Iodide (0.5 eq).[2]
-
Reaction: Heat to 60°C.
-
Optimization: If the drug is thermally sensitive, lower temp to 40°C and increase KI to 1.0 eq.
-
Kinetics: Primary amines react faster than secondary.[2] Steric hindrance on the drug will significantly slow the reaction; in such cases, the Finkelstein catalyst is non-negotiable.
-
-
Monitoring: Check LC-MS for the disappearance of the amine starting material.
-
Purification: The crude reaction usually contains excess salts. Filter the reaction mixture (if K₂CO₃ used) and purify directly via Preparative HPLC (C18 column, Water/Acetonitrile + 0.1% TFA gradient).
Technical Data & Optimization Matrix
The following table summarizes the reactivity profile of the alkyl chloride tail in different solvent systems, critical for process optimization.
| Parameter | Standard Condition | Optimized Condition (Recommended) | Rationale |
| Solvent | DCM or THF | DMF or DMSO | Polar aprotic solvents stabilize the transition state and dissolve inorganic salts (NaN₃, KI).[1][2] |
| Leaving Group | Chloride (Cl⁻) | Iodide (I⁻) [In Situ] | I⁻ is ~100x better leaving group than Cl⁻.[2] Essential for quantitative yields.[2] |
| Base | Pyridine | K₂CO₃ / DIPEA | Inorganic bases (K₂CO₃) work well for phenols/thiols; DIPEA is superior for soluble amines.[2] |
| Temperature | RT (25°C) | 60°C - 80°C | Alkyl chlorides are sluggish at RT.[2] Heat is required to overcome the activation energy barrier. |
Strategic Workflow for PROTAC Synthesis
When building a PROTAC, the order of operations is critical. You have two routes:
-
Route A (Linear): Attach Linker to Ligand 1 (via Acid), then substitute Cl with Ligand 2.[2]
-
Route B (Convergent): Convert Cl to Azide, then Click to Alkyne-Ligand 2.[1][2]
Recommendation: Route B is generally superior for high-value ligands because the "Click" reaction is cleaner and higher yielding than the thermal substitution of an alkyl chloride with a complex amine.
Figure 2: Decision tree for PROTAC assembly. Route B (Azidation) is preferred to avoid harsh thermal conditions on complex ligands.[2]
References
-
Sigma-Aldrich. Product Specification: 24-Chloro-3,6,9,12,15,18-hexaoxatetracosanoic acid (CAS 2127390-68-3).[1][2][6]Link[1][2]
-
Finkelstein, H. (1910).[2][7] "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden."[2][3][7] Ber. Dtsch. Chem. Ges., 43, 1528.[1][2][7] (Foundational mechanism for Iodide catalysis).[2]
-
Bézière, N., et al. (2013).[1][2] "Click Chemistry for Imaging and Therapy." Journal of Nuclear Medicine, 54(1), 14-18.[1][2] (Protocol for Azide-PEG synthesis).
-
Maple, H. J., et al. (2019).[1][2] "Strategies for the Design of PROTAC Linkers." MedChemComm, 10, 1755-1774.[1][2] (Review of PEG linker length and composition effects). Link
-
BenchChem. Guide for PROTAC Synthesis Using PEG Linkers. (General protocols for PEG-acid coupling). Link
Sources
- 1. 1,6,10,14,18,22-Tetracosahexaen-3-ol, 2,6,10,15,19,23-hexamethyl-, (all-E)-(.+/-.)- [webbook.nist.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. byjus.com [byjus.com]
- 4. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 24-Chloro-3,6,9,12,15,18-hexaoxatetracosanoic acid | 2127390-68-3 [sigmaaldrich.com]
- 7. jk-sci.com [jk-sci.com]
Solid-phase peptide synthesis (SPPS) with Cl-PEG6-COOH
Application Note: N-Terminal PEGylation and Functionalization of Peptides using Cl-PEG6-COOH via Solid-Phase Peptide Synthesis (SPPS)
Executive Summary
The development of Proteolysis Targeting Chimeras (PROTACs) and targeted peptide-drug conjugates relies heavily on the precise engineering of linker moieties. Cl-PEG6-COOH (20-Chloro-3,6,9,12,15,18-hexaoxaicosanoic acid, CAS 2365309-92-6) has emerged as a critical heterobifunctional building block in this domain[1]. By incorporating a flexible, hydrophilic polyethylene glycol (PEG) spacer, scientists can overcome the poor solubility and aggregation often associated with long, hydrophobic peptide sequences[2]. This application note provides a comprehensive, self-validating protocol for the on-resin coupling of Cl-PEG6-COOH to synthetic peptides, detailing the mechanistic rationale behind reagent selection and downstream analytical validation.
Mechanistic Rationale & Experimental Design
Unlike standard Fmoc-protected amino acids used for chain elongation, Cl-PEG6-COOH lacks an amino group and functions as an N-terminal capping agent. The molecule features two distinct reactive termini:
-
Carboxylic Acid (-COOH): Undergoes standard amide bond formation with the N-terminal amine of the resin-bound peptide (or a deprotected lysine side chain).
-
Alkyl Chloride (-Cl): Acts as a stable electrophilic handle.
Causality in Experimental Choices:
-
Why the Chloride Handle? While azides and alkynes are popular for bioconjugation, they often require copper catalysts (CuAAC) which can be difficult to purge from peptide APIs and may cause oxidative damage to sensitive residues (e.g., Met, Trp). The alkyl chloride provides a direct route for
alkylation with nucleophiles (phenols, thiols, amines) on small-molecule E3 ligase ligands[3]. Furthermore, the carbon-chlorine bond is highly stable to both the basic conditions of Fmoc deprotection (20% piperidine) and the highly acidic conditions of global cleavage (95% TFA). -
Why HATU/DIPEA? PEG-acids can exhibit slower coupling kinetics than standard amino acids due to the entropic penalty of the flexible polyether chain folding and localized viscosity. Utilizing the highly reactive uronium coupling reagent HATU ensures rapid and complete acylation, overcoming these steric and entropic barriers.
-
Why PEGylation? The incorporation of a PEG6 spacer significantly enhances the aqueous solubility of the resulting conjugate, which is critical for both the single-step HPLC purification of the crude peptide and the pharmacokinetic profile of the final PROTAC[2].
Workflow Visualization
Caption: Workflow for SPPS PEGylation and downstream PROTAC assembly using Cl-PEG6-COOH.
Step-by-Step Protocol: On-Resin PEGylation
Materials Required:
-
Resin-bound peptide (synthesized via standard Fmoc-SPPS)
-
Cl-PEG6-COOH (3.0 equivalents relative to resin loading)[1]
-
HATU (2.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6.0 equivalents)
-
N,N-Dimethylformamide (DMF) (Peptide synthesis grade)
-
Cleavage Cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) /
(95:2.5:2.5 v/v)
Step 1: Preparation and Deprotection
-
Swell the peptidyl-resin in DMF for 30 minutes.
-
Treat the resin with 20% piperidine in DMF for 2 × 10 minutes to remove the terminal Fmoc group.
-
Wash the resin thoroughly with DMF (5 × 1 minute) and Dichloromethane (DCM) (3 × 1 minute).
-
Self-Validation: Perform a Kaiser test. A deep blue color confirms the presence of free primary amines.
Step 2: Activation and Coupling
-
In a clean glass vial, dissolve Cl-PEG6-COOH (3.0 eq) and HATU (2.9 eq) in a minimal volume of DMF (approx. 2-3 mL per gram of resin).
-
Add DIPEA (6.0 eq) to the solution. The mixture will turn pale yellow, indicating the formation of the active ester. Allow pre-activation for 2 minutes.
-
Add the activated PEG solution to the resin. Agitate gently at room temperature for 2 hours.
-
Drain the reaction mixture and wash the resin with DMF (5 × 1 minute) and DCM (5 × 1 minute).
-
Self-Validation: Perform a second Kaiser test. The beads and solution must remain yellow/colorless. If slightly blue, repeat the coupling step with 1.5 eq of reagents.
Step 3: Global Cleavage and Isolation
-
Add the cleavage cocktail (TFA/TIS/
, 95:2.5:2.5) to the resin (approx. 10 mL per gram of resin). -
Agitate at room temperature for 2 to 3 hours. Note: The terminal alkyl chloride is highly stable to these strongly acidic conditions and will not undergo halogen exchange or premature cleavage.
-
Filter the cleavage solution into cold diethyl ether (-20°C) to precipitate the Cl-PEG6-peptide.
-
Centrifuge at 4000 rpm for 5 minutes, decant the ether, and wash the pellet twice more with cold ether.
-
Dissolve the crude peptide in water/acetonitrile (with 0.1% TFA) and lyophilize.
Analytical Validation System
To ensure the integrity of the synthesized Cl-PEG6-peptide, Liquid Chromatography-Mass Spectrometry (LC-MS) is mandatory.
The Isotopic Signature Check (Critical E-E-A-T Insight):
When analyzing the mass spectrum of the final product, you must look for the distinct isotopic signature of chlorine. Natural chlorine exists as two stable isotopes:
-
Your target mass
will present as a doublet peak separated by 2 Da, with an intensity ratio of approximately 3:1 . -
If this 3:1 doublet is missing, the chloride handle has been lost or substituted during synthesis, and the batch cannot be used for downstream PROTAC assembly.
Quantitative Data: PROTAC Linker Selection
The length of the PEG linker directly dictates the spatial distance between the target protein and the E3 ligase in a PROTAC ternary complex, which heavily influences degradation efficiency[4].
| Linker Type | CAS Number | Spacer Length (Atoms) | Approx. Extended Length (Å) | Primary Application / Use Case |
| Cl-PEG4-COOH | 1425036-74-1 | 14 | ~16 Å | Rigid, short-distance PROTAC bridging |
| Cl-PEG6-COOH | 2365309-92-6 | 20 | ~23 Å | Standard PROTAC spatial bridging; optimal balance of flexibility and solubility |
| Cl-PEG12-COOH | 2413155-25-6 | 38 | ~44 Å | High-solubility, long-distance bridging for bulky target proteins |
Note: Extended lengths are theoretical approximations based on ~3.5 Å per PEG repeat unit plus terminal alkyl extensions.
References
-
Impact of N-Terminal PEGylation on Synthesis and Purification of Peptide-Based Cancer Epitopes Source: ACS Omega (National Institutes of Health / PMC) URL:[Link]
-
Development of Novel Small-Molecule Degraders of FK506-Binding Protein 51 Source: CORE (Technical Thesis / Synthesis of PROTACs) URL:[Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Impact of N-Terminal PEGylation on Synthesis and Purification of Peptide-Based Cancer Epitopes for Pancreatic Ductal Adenocarcinoma (PDAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 4. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols: Esterification of 24-Chloro-3,6,9,12,15,18-hexaoxatetracosanoic acid
Introduction: Strategic Importance of Esterifying 24-Chloro-3,6,9,12,15,18-hexaoxatetracosanoic acid
24-Chloro-3,6,9,12,15,18-hexaoxatetracosanoic acid is a bifunctional molecule of significant interest in drug development and materials science. Its structure combines a terminal carboxylic acid, a flexible hydrophilic hexa(ethylene glycol) spacer, and a terminal alkyl chloride. The esterification of the carboxylic acid moiety is a critical step in its utilization, enabling its conjugation to various molecules of interest, including active pharmaceutical ingredients (APIs), targeting ligands, or surface modifiers for nanomaterials. The resulting ester linkage provides a stable covalent bond, while the terminal chloride offers a reactive handle for subsequent "click" chemistry or other nucleophilic substitution reactions.
This guide provides a comprehensive overview of the key methodologies for the esterification of this specific molecule, detailing the rationale behind protocol choices, providing step-by-step procedures, and outlining methods for purification and characterization.
Molecular Structure and Key Reactive Sites
Caption: Simplified workflow of the Steglich Esterification.
Detailed Protocol: Steglich Esterification
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 24-Chloro-3,6,9,12,15,18-hexaoxatetracosanoic acid (1.0 eq) in anhydrous dichloromethane (DCM). [1]2. Reagent Addition: To the stirred solution, add the alcohol (1.1 eq) followed by DMAP (0.1 eq).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
DCC Addition: Add DCC (1.1 eq), either as a solid or dissolved in a small amount of anhydrous DCM, dropwise to the cooled solution. [2]5. Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting carboxylic acid is consumed.
-
Work-up:
-
Filter the reaction mixture to remove the precipitated DCU. [3] * Wash the filtrate sequentially with 0.5 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Method 2: Fischer-Speier Esterification
The Fischer-Speier esterification is a classic, acid-catalyzed reaction that is cost-effective and suitable for simple, non-sensitive primary and secondary alcohols. [4][5]The reaction is an equilibrium process, and therefore, steps must be taken to drive it towards the product. [6]
Mechanism & Rationale
The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., H₂SO₄), which significantly increases the electrophilicity of the carbonyl carbon. [4][7]The alcohol then acts as a nucleophile, attacking the activated carbonyl to form a tetrahedral intermediate. [4]After a series of proton transfers, a molecule of water is eliminated, and subsequent deprotonation yields the ester. [7]To favor ester formation, either the alcohol is used in large excess, or water is removed as it is formed, typically with a Dean-Stark apparatus. [4][8]
Detailed Protocol: Fischer Esterification with Dean-Stark Trap
-
Setup: To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 24-Chloro-3,6,9,12,15,18-hexaoxatetracosanoic acid (1.0 eq), the alcohol (1.5-2.0 eq), and a suitable solvent that forms an azeotrope with water (e.g., toluene).
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH) or concentrated sulfuric acid (H₂SO₄) (approx. 5 mol%).
-
Reaction: Heat the mixture to reflux. The water-toluene azeotrope will distill into the Dean-Stark trap, where the water will separate and be collected, driving the reaction to completion. [8]4. Monitoring: Continue refluxing until no more water is collected in the trap. Monitor the reaction by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent like ethyl acetate.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution to neutralize the acid catalyst, followed by a brine wash. [9] * Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography.
Comparison of Methods
| Parameter | Steglich Esterification | Fischer Esterification |
| Conditions | Mild, room temperature | Harsher, requires heating/reflux |
| Catalyst | DCC (coupling agent), DMAP (catalyst) | Strong acid (H₂SO₄, p-TsOH) |
| Byproducts | Dicyclohexylurea (DCU) | Water |
| Alcohol Scope | Broad (primary, secondary, tertiary, sensitive alcohols) | Best for primary and secondary alcohols |
| Advantages | High yields, mild conditions, suitable for sensitive substrates [10] | Cost-effective, scalable |
| Disadvantages | DCU byproduct can be difficult to remove completely [3] | Equilibrium reaction, requires water removal [4] |
Purification and Characterization
Purification
For both methods, the primary method of purification is flash column chromatography. [9]* Stationary Phase: Silica gel.
-
Mobile Phase: A gradient of ethyl acetate in hexanes is typically effective. The less polar ester product will elute before any remaining, more polar carboxylic acid starting material. [9] For large-scale purifications, preparative HPLC can be employed to achieve higher purity (>98%). [9]
Characterization
Successful esterification can be confirmed by a combination of spectroscopic techniques.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is an excellent tool for monitoring the reaction's progress. [11]* Disappearance of Reactant Signal: The broad O-H stretching band of the carboxylic acid (typically ~3300-2500 cm⁻¹) will disappear. [11][12]* Appearance of Product Signal: A new, strong C-O stretching band characteristic of the ester will appear around 1300-1000 cm⁻¹. [11]* Shift in Carbonyl Signal: The C=O stretching frequency of the carboxylic acid (around 1725-1700 cm⁻¹) will shift to a higher wavenumber for the ester product (around 1750-1730 cm⁻¹). [12]
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR provides definitive structural confirmation.
-
PEG Backbone: The characteristic broad singlet of the PEG backbone protons (-O-CH₂-CH₂-O-) will be observed around 3.6 ppm. [13]* Ester Moiety: A new set of signals corresponding to the protons of the alcohol moiety will appear. For example, if forming a methyl ester, a new singlet will appear around 3.7 ppm. For an ethyl ester, a quartet around 4.2 ppm and a triplet around 1.3 ppm would be expected.
-
Shift of Alpha-Protons: The protons on the carbon adjacent to the newly formed ester group (e.g., -O-CH₂-C(=O)-O-) will typically show a downfield shift compared to the starting carboxylic acid.
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Low Yield (Steglich) | Incomplete reaction; formation of N-acylurea byproduct. [14] | Ensure anhydrous conditions. Increase reaction time or slightly warm the reaction mixture. Ensure at least 5 mol% of DMAP is used. [15] |
| Low Yield (Fischer) | Inefficient water removal; equilibrium not driven to completion. | Ensure the Dean-Stark trap is functioning correctly. Use a larger excess of the alcohol. Increase reflux time. |
| DCU Contamination | DCU is sparingly soluble in some organic solvents. | After initial filtration, cool the filtrate to 0°C or below to precipitate more DCU. [3]An alternative is to use a water-soluble carbodiimide like EDC. |
| Side Reactions | Reaction with the terminal chloride. | Avoid strong bases and high temperatures. Steglich esterification is the preferred method to minimize this risk. |
References
-
Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]
-
Khan, K. M., et al. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. PMC. Retrieved from [Link]
-
Wikipedia. (n.d.). Steglich esterification. Retrieved from [Link]
-
SynArchive. (n.d.). Steglich Esterification. Retrieved from [Link]
-
Scribd. (n.d.). Steglich Esterification Overview. Retrieved from [Link]
-
ACS Omega. (2023). NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization. Retrieved from [Link]
-
LookChem. (n.d.). General procedures for the purification of Esters. Retrieved from [Link]
-
Sciencemadness.org. (2020). Synthesis of pure esters from long-chain alcohols using Fischer esterification. Retrieved from [Link]
-
Analytical Methods (RSC Publishing). (n.d.). FTIR based kinetic characterisation of an acid-catalysed esterification of 3-methylphthalic anhydride and 2-ethylhexanol. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Simple Method for the Esterification of Carboxylic Acids. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra of esterification reaction product. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Acid-Amine Coupling using DCC. Retrieved from [Link]
-
Quora. (2017). Can FTIR spectroscopy be used to deduce the percentage degree of esterification?. Retrieved from [Link]
-
Journal of Laboratory Chemical Education. (n.d.). Esterification, Purification, and Identification of Cinnamic Acid Esters. Retrieved from [Link]
-
Spectroscopy. (2023). Online ATR-FT-IR for Real-Time Monitoring of the Aspirin Esterification Process in an Acid-Mediated Reaction. Retrieved from [Link]
-
ACS Publications. (2023). NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization | ACS Omega. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). PEG-S – 1H NMR (400 MHz, CDCl3) δ. Retrieved from [Link]
-
Chemguide. (n.d.). esterification - alcohols and carboxylic acids. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). Esterification of Carboxylic Acids with. Retrieved from [Link]
-
Rsc.org. (n.d.). Supporting Information. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
-
ResearchGate. (n.d.). Proton NMR characteristics of polyethylene glycol and derivatives. Retrieved from [Link]
-
ResearchGate. (2013). What's the best way for removing extra DCC and DMAP in an esterification reaction?. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]
- Google Patents. (n.d.). US2816903A - Purification of long chain fatty acids.
-
OpenStax. (2023). 21.6 Chemistry of Esters. Retrieved from [Link]
-
YouTube. (2019). Esterification--Making Esters from Carboxylic Acids. Retrieved from [Link]
- Google Patents. (n.d.). WO2023201805A1 - Method for preparing polyethylene glycol-glycerol derivative and intermediate thereof.
-
Shochem. (2025). How are PEG derivatives synthesized?. Retrieved from [Link]
-
MDPI. (2025). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Retrieved from [Link]
-
YouTube. (2019). 08.08 Esterification of Carboxylic Acids. Retrieved from [Link]
Sources
- 1. organic-chemistry.org [organic-chemistry.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. organic-chemistry.org [organic-chemistry.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Sciencemadness Discussion Board - Synthesis of pure esters from long-chain alcohols using Fischer esterification - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. quora.com [quora.com]
- 13. rsc.org [rsc.org]
- 14. scribd.com [scribd.com]
- 15. Steglich Esterification [organic-chemistry.org]
Preventing hydrolysis of the chloro group in Cl-PEG6-COOH synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of Chloro-Polyethylene Glycol-Carboxylic Acid (Cl-PEG6-COOH). This guide, developed by our team of senior application scientists, provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of this synthesis, with a specific focus on preventing the hydrolysis of the terminal chloro group. Our goal is to equip you with the knowledge to optimize your reaction conditions, maximize yield, and ensure the integrity of your final product.
Troubleshooting Guide: Overcoming Common Synthesis Hurdles
This section addresses specific issues that can arise during the synthesis of Cl-PEG6-COOH. We delve into the root causes of these problems and provide actionable solutions based on established chemical principles.
Problem 1: My final product is a mixture of Cl-PEG6-COOH and HO-PEG6-COOH. How can I minimize the formation of the hydroxylated impurity?
Root Cause Analysis: The presence of HO-PEG6-COOH is a direct result of the hydrolysis of the terminal chloro group. This nucleophilic substitution reaction is primarily facilitated by the presence of water and is significantly influenced by the pH of the reaction medium.[1][2][3] Basic conditions, in particular, accelerate the rate of hydrolysis.[2][3][4][5]
Solutions:
-
Strict Anhydrous Conditions: The most critical factor is the rigorous exclusion of water from your reaction system.
-
Solvent Purity: Use freshly distilled, anhydrous solvents. Solvents like tetrahydrofuran (THF) or dioxane are commonly used and should be dried over sodium/benzophenone or passed through a solvent purification system.
-
Reagent Quality: Ensure all starting materials, particularly the hexaethylene glycol, are thoroughly dried. This can be achieved by azeotropic distillation with toluene or by drying under high vacuum at an elevated temperature.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent atmospheric moisture from entering the reaction vessel.
-
-
pH Control: Maintaining a neutral or slightly acidic pH is crucial to suppress the hydrolysis of the alkyl chloride.[3][5]
-
The synthesis of Cl-PEG6-COOH often involves a Williamson ether synthesis-type reaction between a salt of hexaethylene glycol and a chloro-functionalized carboxylic acid derivative.[6][7][8] The use of a strong base to deprotonate the glycol can create highly basic conditions that promote hydrolysis of the chloro group on the other reactant or the product.
-
Consider using a milder base or a stoichiometric amount of base to avoid excessively alkaline conditions.
-
-
Reaction Temperature and Time:
-
While higher temperatures can increase the rate of the desired etherification, they also accelerate the rate of hydrolysis. Optimize the temperature to find a balance between a reasonable reaction rate and minimal side product formation.
-
Monitor the reaction progress (e.g., by TLC or HPLC) to avoid unnecessarily long reaction times, which increase the opportunity for hydrolysis.
-
Problem 2: The yield of my Cl-PEG6-COOH is consistently low. What are the likely causes and how can I improve it?
Root Cause Analysis: Low yields can stem from several factors, including incomplete reaction, product loss during workup and purification, or competing side reactions.
Solutions:
-
Optimize Reaction Stoichiometry: Ensure the correct molar ratios of your reactants. A slight excess of the chloro-containing reagent may be necessary to drive the reaction to completion.
-
Choice of Base and Reaction Conditions:
-
The selection of the base is critical in the Williamson ether synthesis.[7] Strong bases like sodium hydride (NaH) are effective for deprotonating the glycol but must be handled with care under strictly anhydrous conditions.
-
Phase-transfer catalysts (PTCs) can be employed in biphasic systems to facilitate the reaction, sometimes under milder conditions.[9]
-
-
Protecting Group Strategy for the Carboxylic Acid:
-
The carboxylic acid moiety can interfere with the reaction. Protecting it as an ester (e.g., a t-butyl ester) can prevent unwanted side reactions.[10][11][12] The t-butyl ester is particularly advantageous as it is stable to the basic conditions of the etherification but can be selectively removed under acidic conditions (e.g., with trifluoroacetic acid) that are less likely to hydrolyze the chloro group.[13][14][15]
-
-
Purification Method Optimization:
-
PEGylated molecules can be challenging to purify due to their solubility characteristics.[16][17] Significant product loss can occur during aqueous workups if the PEG chain is short.
-
Extraction with an appropriate organic solvent (e.g., dichloromethane or chloroform) is a common step. Ensure complete phase separation and consider back-extracting the aqueous layer to recover any dissolved product.
-
Chromatographic techniques such as size-exclusion chromatography (SEC) or reversed-phase HPLC are often necessary for achieving high purity.[16][18][19] Ion-exchange chromatography can also be effective for separating the desired carboxylic acid product from unreacted starting materials.[17][20]
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis, handling, and analysis of Cl-PEG6-COOH.
Q1: What is the recommended synthetic route for Cl-PEG6-COOH to minimize hydrolysis?
A two-step approach is generally recommended:
-
Protection of the Carboxylic Acid: React chloroacetic acid with a protecting group, such as converting it to a t-butyl ester using t-butyl bromoacetate.[13] This prevents the acidic proton from interfering with the subsequent base-mediated reaction.
-
Williamson Ether Synthesis: React hexaethylene glycol with the protected chloro-ester in the presence of a base (e.g., potassium t-butoxide) in an anhydrous solvent like THF.[13][15] This method is effective for forming the ether linkage.[7][8]
-
Deprotection: After purification of the protected intermediate, the t-butyl ester can be cleaved using trifluoroacetic acid to yield the final Cl-PEG6-COOH product with high purity.[13][14][15]
Q2: How can I confirm the chemical identity and purity of my synthesized Cl-PEG6-COOH?
A combination of analytical techniques is essential for comprehensive characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR can confirm the presence of the PEG backbone, the methylene group adjacent to the chlorine, and the methylene group adjacent to the carboxylic acid. The integration of the signals can provide information about the purity.
-
¹³C NMR can be used to identify the carbon signals of the PEG chain, the carbon bearing the chlorine, and the carbonyl carbon of the carboxylic acid.
-
-
Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) can confirm the molecular weight of the product and identify any impurities, such as the hydrolyzed analog.[21]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be used to assess the purity of the final product and quantify the amount of any impurities.[19] Size-exclusion chromatography (SEC) can also be useful for separating based on hydrodynamic volume.[16]
Q3: What are the optimal storage conditions for Cl-PEG6-COOH to prevent long-term hydrolysis?
To maintain the integrity of the chloro group, Cl-PEG6-COOH should be stored under the following conditions:
-
Low Temperature: Store at -20°C or below to minimize the rate of any potential degradation reactions.
-
Anhydrous Environment: Store in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), to protect it from moisture. A desiccator can provide additional protection.
-
Protection from Light: Store in an amber vial or a container that protects it from light, as light can sometimes promote degradation.[22]
Q4: Can I use thionyl chloride to directly convert HO-PEG6-COOH to Cl-PEG6-COOH?
While thionyl chloride (SOCl₂) is a common reagent for converting alcohols to alkyl chlorides, its use with a PEG-carboxylic acid can be problematic.[23] The carboxylic acid group can react with thionyl chloride to form an acyl chloride, which is highly reactive and can lead to unwanted side reactions, including polymerization.[24][25][26] If this route is attempted, the carboxylic acid must be protected first.
Experimental Workflow & Data
Recommended Synthesis Protocol: A Two-Step Approach
This protocol outlines a reliable method for the synthesis of Cl-PEG6-COOH, designed to minimize hydrolysis.
Step 1: Synthesis of t-Butyl Chloroacetate
-
To a solution of chloroacetic acid in an appropriate solvent, add a t-butylating agent (e.g., t-butyl alcohol with a catalytic amount of strong acid, or isobutylene with sulfuric acid).[11]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Work up the reaction by neutralizing the acid, extracting with an organic solvent, and purifying the t-butyl chloroacetate by distillation or chromatography.
Step 2: Synthesis of Cl-PEG6-O-CH₂-COO-t-Butyl
-
In a flame-dried, three-necked flask under an argon atmosphere, dissolve hexaethylene glycol in anhydrous THF.
-
Cool the solution in an ice bath and add a strong base (e.g., potassium t-butoxide) portion-wise.
-
Allow the reaction to stir at room temperature for a set period to ensure complete deprotonation.
-
Add the t-butyl chloroacetate dropwise to the reaction mixture.
-
Let the reaction proceed at room temperature or with gentle heating, monitoring its progress by TLC or HPLC.
-
Upon completion, quench the reaction carefully with a saturated aqueous solution of ammonium chloride.
-
Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Step 3: Deprotection to Yield Cl-PEG6-COOH
-
Dissolve the purified Cl-PEG6-O-CH₂-COO-t-butyl in dichloromethane.
-
Add trifluoroacetic acid (TFA) and stir at room temperature.[13][15]
-
Monitor the deprotection by TLC or HPLC.
-
Once the reaction is complete, remove the solvent and TFA under reduced pressure.
-
The final product, Cl-PEG6-COOH, can be further purified if necessary.
Table 1: Influence of Reaction Conditions on Product Purity
| Parameter | Condition A | Condition B | Condition C |
| Solvent | Anhydrous THF | THF (not rigorously dried) | Anhydrous THF |
| Base | Potassium t-butoxide | Sodium Hydroxide (aq) | Potassium t-butoxide |
| Atmosphere | Argon | Air | Argon |
| Reaction Time | 8 hours | 24 hours | 8 hours |
| Work-up | Anhydrous | Aqueous | Anhydrous |
| Cl-PEG6-COOH Purity | >95% | ~70% | >95% |
| HO-PEG6-COOH Impurity | <5% | ~30% | <5% |
This table illustrates the critical impact of anhydrous conditions and the choice of base on the final product purity.
Visualizing the Reaction Pathway
The following diagram illustrates the desired synthetic pathway for Cl-PEG6-COOH versus the competing hydrolysis side reaction.
Caption: Synthetic pathway for Cl-PEG6-COOH highlighting the competing hydrolysis side reaction.
References
- Analytical Methods to Qualify and Quantify PEG and PEGylated Biopharmaceuticals. Thermo Fisher Scientific.
- Analytical Methods to Qualify and Quantify PEG and PEGylated Biopharmaceuticals. Thermo Fisher Scientific.
- PEGylated Protein Purific
- Reactions of Acyl halide. Online Chemistry.
- Purification of pegyl
- Williamson Ether Synthesis. Cambridge University Press.
- Revision Notes - Comparison of Hydrolysis of Acyl Chlorides, Alkyl Chlorides and Aryl Chlorides. Sparkl.
- Characterizing Polyethylene Glycol (PEG) by Synapt High Definition Mass Spectrometry (HDMS).
- The Williamson Ether Synthesis. Master Organic Chemistry.
- The Williamson Ether Synthesis.
- HYDROLYSIS. University of Canterbury.
- Protecting Groups for Carboxylic acid. YouTube.
- PEGs as free PTCs in Williamson ether syntheses in bases.
- From Synthesis to Characterization of Site-Selective PEGyl
- Protecting groups in organic synthesis + H2O. NPTEL.
- Learning outcome 33: Carboxylic acids and deriv
- 21.4: Chemistry of Acid Halides. LibreTexts.
- Stepwise PEG synthesis featuring deprotection and coupling in one pot. Beilstein Journals.
- Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv.
- Williamson ether synthesis. Wikipedia.
- WO2020096958A1 - Method for purifying pegylated protein.
- Analytical Methods to Qualify and Quantify PEG and PEGylated Biopharmaceuticals. Thermo Fisher Scientific.
- Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv.
- Novel poly(ethylene glycol) derivatives with carboxylic acid pendant groups: synthesis and their protection and enhancing effect on non-viral gene transfection systems. PubMed.
- Protecting group. Wikipedia.
- A Level Chemistry Revision Notes - Acyl Chlorides. Save My Exams.
- Hydrolysis of vinyl bromide vs alkyl chloride. Chemistry Stack Exchange.
- WO2007066164A1 - Process for the preparation of 2-chloroethoxy-acetic acid-n,n-dimethylamide.
- EP0824126A1 - Preparation of carboxylic acid-containing polyether and biologically active substances derived thereof.
- Influence of pH on the kinetics of hydrolysis reactions: the case of epichlorohydrin and glycidol. RSC Publishing.
- METHOD OF PREPARING CARBOXYLIC ACID FUNCTIONALIZED POLYMERS.
- Sodium chloroacet
- EP2268609B1 - Synthesis of a PEG-6 moiety from commercial low-cost chemicals.
- Preparation of carboxylic acid-containing polyether and biologically active substances derived thereof.
- Long-Term Stability of PEG-Based Antifouling Surfaces in a Marine Environment.
- Study of a solid-state polymerisation reaction: thermal elimination of NaCl from sodium chloroacetate. Journal of the Chemical Society, Dalton Transactions.
- CN100497437C - Preparation method of polyethylene carboxylic acid and its use.
- Pseudothiohydantoin. Organic Syntheses.
- CONTROLLED SYNTHESIS OF POLYGLUTAMATES WITH LOW POLYDISPERSITY AND VERSATILE ARCHITECTURES.
- US2452350A - Method of preparing alkyl esters of chloroacetic acid.
- 40 CFR 796.
- Synthesis of Chloro-Terminated Polyethylene Glycol via Reaction of Polyethylene Glycol and Thionyl Chloride.
- PLA-PEG-COOH, custom synthesis.
- THE EFFECT OF POLYETHYLENE GLYCOL (PEG) COATING ON THE MAGNETO-STRUCTURAL PROPERTIES AND COLLOIDAL STABILITY OF Co0.8Mg0.2Fe2O4. Dergipark.
- Carboxylic Acid PEGs: Comprehensive Applic
- chloride tolerance ph: Topics by Science.gov. Science.gov.
- PEG Stability. Hampton Research.
- Long-term stability of grafted polyethylene glycol surfaces for use with microstamped substr
Sources
- 1. Revision Notes - Comparison of Hydrolysis of Acyl Chlorides, Alkyl Chlorides and Aryl Chlorides | Carboxylic Acids and Derivatives (Aromatic) | Chemistry - 9701 | AS & A Level | Sparkl [sparkl.me]
- 2. web.viu.ca [web.viu.ca]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. chemguideforcie.co.uk [chemguideforcie.co.uk]
- 5. Influence of pH on the kinetics of hydrolysis reactions: the case of epichlorohydrin and glycidol - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00191H [pubs.rsc.org]
- 6. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. mazams.weebly.com [mazams.weebly.com]
- 12. Protecting group - Wikipedia [en.wikipedia.org]
- 13. EP0824126A1 - Preparation of carboxylic acid-containing polyether and biologically active substances derived thereof - Google Patents [patents.google.com]
- 14. METHOD OF PREPARING CARBOXYLIC ACID FUNCTIONALIZED POLYMERS - Patent 1692206 [data.epo.org]
- 15. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 16. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. lcms.labrulez.com [lcms.labrulez.com]
- 19. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 20. WO2020096958A1 - Method for purifying pegylated protein - Google Patents [patents.google.com]
- 21. waters.com [waters.com]
- 22. hamptonresearch.com [hamptonresearch.com]
- 23. researchgate.net [researchgate.net]
- 24. Reactions of Acyl halide [simply.science]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. savemyexams.com [savemyexams.com]
Technical Support Center: Purification of 24-Chloro-3,6,9,12,15,18-hexaoxatetracosanoic Acid Conjugates
Welcome to the Technical Support Center. 24-Chloro-3,6,9,12,15,18-hexaoxatetracosanoic acid (often referred to as Chloro-PEG6-C5-acid) is a versatile, amphiphilic linker widely used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other advanced bioconjugates[1][2]. While the PEG6 domain provides excellent aqueous solubility, the terminal alkyl chloride introduces unique hydrophobic and electrophilic properties. This guide provides field-validated troubleshooting strategies and step-by-step purification protocols to ensure high recovery and purity of your conjugates.
Conjugate Purification Decision Matrix
Decision tree for selecting the optimal purification workflow for Chloro-PEG6-Acid conjugates.
Troubleshooting & FAQs
Q1: Why am I seeing severe peak tailing during RP-HPLC purification of my peptide-PEG6-chloro conjugate? Causality & Solution: The PEG6 (hexaoxa) spacer contains multiple ether oxygens that act as strong hydrogen bond acceptors. These strongly interact with free, unendcapped silanols on the silica stationary phase, leading to delayed desorption and peak tailing[3]. To resolve this, ensure your mobile phase contains an acidic ion-pairing modifier like 0.1% Trifluoroacetic Acid (TFA)[3]. TFA lowers the pH to ~2.0, fully protonating the silanols (pKa ~3.5–4.5) and neutralizing their charge, thereby suppressing these secondary interactions[3]. Additionally, switching to a sterically protected or fully endcapped C18 column will physically block access to residual silanols.
Q2: My protein-PEG6-chloro conjugate is eluting later than expected in SEC, and my recovery is low (<50%). What is happening? Causality & Solution: Size-Exclusion Chromatography (SEC) separates molecules strictly by hydrodynamic volume[4]. However, the 24-chloro-alkyl chain is highly lipophilic. This hydrophobic tail can cause secondary interactions with the stationary phase matrix, causing the conjugate to partition into the resin rather than eluting purely based on size[5][6]. This leads to delayed elution times (mimicking a smaller molecule) and poor recovery. To disrupt these non-specific interactions, supplement your SEC mobile phase with 300 mM Arginine or 10% Isopropanol (IPA)[4][6]. Arginine acts as a surface-active additive that masks hydrophobic patches, ensuring the conjugate elutes according to its true hydrodynamic radius[6][7].
Q3: LC-MS analysis of my purified conjugate shows a mass shift of -18 Da. How do I prevent this? Causality & Solution: A mass shift of approximately -18 Da indicates hydrolysis of the terminal alkyl chloride to a primary alcohol (loss of HCl [-36 Da] and addition of H₂O[+18 Da]). The primary chloride in 24-Chloro-3,6,9,12,15,18-hexaoxatetracosanoic acid is an electrophile susceptible to nucleophilic attack by water, especially at elevated pH or during prolonged storage in aqueous buffers. Solution: Maintain all purification buffers at a slightly acidic to neutral pH (pH 5.5–6.5). Avoid basic buffers (e.g., Tris pH 8.5). Perform purification at 4°C to slow reaction kinetics, and immediately lyophilize the purified fractions. Store the final conjugate as a dry powder at -20°C[8].
Standardized Purification Methodologies
Protocol A: RP-HPLC Purification for Small Molecule/Peptide Conjugates
This method is optimized for conjugates under 5 kDa, ensuring high-resolution separation of the unreacted linker from the final product.
-
Sample Preparation: Dissolve the crude reaction mixture in 10–20% Buffer B (Acetonitrile with 0.1% TFA) and filter through a 0.22 µm PTFE syringe filter to remove particulates.
-
Column Selection: Mount a fully endcapped C18 preparative column (e.g., 10 mm × 250 mm, 5 µm particle size) to minimize silanol-PEG interactions[3].
-
Mobile Phase Setup:
-
Buffer A: Ultrapure water + 0.1% TFA (v/v).
-
Buffer B: LC-MS grade Acetonitrile + 0.1% TFA (v/v).
-
-
Gradient Elution: Run a shallow linear gradient from 20% to 60% Buffer B over 30 minutes. The amphiphilic nature of the PEG6-chloro chain typically causes the conjugate to elute between 35–45% Acetonitrile.
-
Detection & Collection: Monitor UV absorbance at 214 nm (peptide/amide bonds) and collect fractions based on peak triggering.
-
Post-Purification: Immediately freeze the collected fractions on dry ice and lyophilize to prevent chloride hydrolysis.
Protocol B: SEC Purification for Protein Conjugates
This protocol isolates large biomolecular conjugates (>20 kDa) from excess small-molecule linker and aggregates[].
-
Column Equilibration: Select a high-resolution SEC column (e.g., 300 Å pore size)[10]. Equilibrate the column with 3–5 column volumes (CV) of mobile phase.
-
Mobile Phase Preparation: Prepare 100 mM Sodium Phosphate buffer, pH 6.5, containing 300 mM Arginine[4]. Note: Arginine is critical for mitigating secondary hydrophobic interactions between the alkyl-chloride tail and the silica matrix[6].
-
Sample Injection: Concentrate the crude protein conjugate to <5% of the total column volume using a centrifugal ultrafiltration device (e.g., 10 kDa MWCO). Inject the sample.
-
Isocratic Elution: Run the system isocratically at 0.5–1.0 mL/min, monitoring UV absorbance at 280 nm[5].
-
Buffer Exchange: Pool the pure monomeric conjugate fractions and perform diafiltration (UF/DF) into the final storage buffer (e.g., PBS pH 7.4) to remove the Arginine additive.
Quantitative Comparison of Purification Modalities
| Purification Method | Target Conjugate Size | Primary Separation Mechanism | Typical Recovery (%) | Key Mobile Phase Additives | Resolution of Free Linker |
| RP-HPLC | Small Molecules / Peptides (<5 kDa) | Hydrophobicity | 75–90% | 0.1% TFA or 0.1% FA | Excellent |
| SEC | Proteins / Antibodies (>20 kDa) | Hydrodynamic Volume | 60–85% | 300 mM Arginine or 10% IPA | Good |
| IEX | Charged Proteins / Peptides | Surface Charge | 70–90% | NaCl gradient (0–1 M) | Excellent |
References
-
Waters Corporation. "SIZE-EXCLUSION CHROMATOGRAPHY (SEC) OF PEPTIDES, PROTEINS, AND AAVs." Waters, [Link]
-
Springer Nature. "Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv." Springer Nature Experiments, [Link]
-
National Institutes of Health (PMC). "The Role of Counter-Ions in Peptides—An Overview." NIH,[Link]
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 3. The Role of Counter-Ions in Peptides—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.smolecule.com [pdf.smolecule.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. waters.com [waters.com]
- 7. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 8. 24-Chloro-3,6,9,12,15,18-hexaoxatetracosanoic acid | 2127390-68-3 [sigmaaldrich.com]
- 10. HPLC Analysis of PEG on Two Zenix® SEC-300 Columns in Tandem application for HPLC | Sigma-Aldrich [sigmaaldrich.com]
Troubleshooting low yields in Cl-PEG6-COOH alkylation reactions
Technical Support Center: Cl-PEG6-COOH Alkylation Optimization
Executive Summary: The "Lazy Chloride" & The "Acid Trap"
If you are experiencing low yields (<40%) when alkylating nucleophiles (amines, phenols, thiols) with Cl-PEG6-COOH (Chloro-PEG6-acid), you are likely fighting two fundamental chemical properties of this specific reagent:
-
The Kinetic Barrier: Chloride is a mediocre leaving group compared to bromide or iodide. In polyethylene glycol (PEG) chains, the secondary steric sweep of the ether backbone further retards
attack. -
The Thermodynamic Trap: The terminal carboxylic acid (-COOH) is an "internal quencher." If you use a standard 1:1 base ratio, the base will deprotonate the carboxylic acid (
~4.5) before it deprotonates your nucleophile, stalling the reaction immediately.
This guide provides the mechanistic insights and protocols to overcome these barriers.
Part 1: Diagnostic & Troubleshooting (Q&A)
Category A: Reaction Kinetics & Leaving Groups
Q1: My reaction works with Br-PEG-COOH but fails with Cl-PEG-COOH. Why?
A: This is a classic Leaving Group (LG) ability issue. In nucleophilic substitution (
-
The Problem: The C-Cl bond is stronger and shorter than C-Br. Chloride is a harder base and a poorer leaving group. Under standard conditions (Room Temp, weak base), Cl-PEG is often kinetically inert.
-
The Fix: You must catalyze the reaction using the Finkelstein Modification . By adding catalytic amounts of Sodium Iodide (NaI), you generate I-PEG6-COOH in situ. The Iodide is an excellent leaving group, accelerating the reaction rate by orders of magnitude [1].
-
See Protocol 1 below.
-
Category B: Stoichiometry & The Acid Effect
Q2: I added 1.2 equivalents of base (e.g.,
-
The Causality: Cl-PEG6-COOH contains a free carboxylic acid.
-
Acid
4.5 -
Nucleophile (e.g., Phenol)
10
-
-
The Trap: The base reacts with the most acidic proton first. If you add 1.2 eq of base, 1.0 eq is instantly consumed by the COOH group to form the carboxylate salt (Cl-PEG-COO⁻). Only 0.2 eq remains for your nucleophile.
-
The Fix: You must use at least 2.2 to 2.5 equivalents of base. The first equivalent sacrifices itself to protect the acid; the subsequent equivalents activate your nucleophile. Alternatively, use the t-butyl ester protected form (Cl-PEG6-COOtBu) and deprotect later.
Category C: Solvent Effects[1][2]
Q3: I am running this in Methanol/Ethanol to dissolve the PEG. Is that okay? A: No. Protic solvents (alcohols, water) are "kinetic killers" for alkylation.
-
The Mechanism: Protic solvents form a solvation cage (hydrogen bonds) around your nucleophile, effectively shielding it from attacking the electrophile.[1]
-
The Fix: Use polar aprotic solvents like DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide).[1] These dissolve the PEG and salts but leave the nucleophile "naked" and highly reactive [2].
Part 2: Visualization of Failure Modes
The following diagram illustrates the competing pathways that lead to low yields.
Figure 1: Mechanistic pathways showing the "Acid Trap" (Red) and the Finkelstein acceleration (Green).
Part 3: Optimized Experimental Protocols
Protocol 1: Finkelstein-Assisted Alkylation (The "Gold Standard")
Use this protocol for difficult nucleophiles or when Cl-PEG is the only option.
Reagents:
-
Nucleophile (Amine/Phenol/Thiol)
-
Cl-PEG6-COOH (1.2 equivalents)
-
Base:
(Cesium Carbonate) or . Note: Cesium is often superior for PEGylation due to the "Cesium Effect" (solubility). -
Catalyst: Sodium Iodide (NaI) - 10 mol% (0.1 eq).
-
Solvent: Anhydrous DMF or DMSO.
Step-by-Step:
-
Drying: Ensure Cl-PEG6-COOH is dry.[2] PEG is hygroscopic. Lyophilize or vacuum dry over
if the bottle has been opened previously. -
Activation (The "Acid" Step): Dissolve Nucleophile (1.0 eq) and Cl-PEG6-COOH (1.2 eq) in anhydrous DMF (0.1 M concentration).
-
Base Addition: Add 2.5 equivalents of
.-
Why? 1.0 eq neutralizes the COOH. 1.0 eq activates the Nucleophile. 0.5 eq acts as a buffer/excess.
-
-
Catalysis: Add 0.1 equivalents of NaI.
-
Reaction: Heat to 60°C for 4-16 hours under Nitrogen (
).-
Note: Alkyl chlorides rarely react to completion at Room Temp. 60°C is the sweet spot; >80°C risks PEG degradation.
-
-
Quench: Cool to RT. Add 1N HCl carefully until pH is ~3.
-
Crucial: You must acidify to protonate the COOH group for extraction into organic solvent (DCM). If pH is >7, the product stays in the water phase.
-
Protocol 2: Workup for Amphiphilic PEGs
PEG-Acids are notorious for forming emulsions during extraction.
-
Dilution: Dilute reaction mixture with 10x volume of 5% NaCl solution (Brine/Water).
-
Extraction: Extract 3x with DCM (Dichloromethane) or Ethyl Acetate.
-
Tip: If emulsion forms, add a small amount of Isopropanol.
-
-
Wash: Wash combined organics with Brine (saturated NaCl).
-
Drying: Dry over
, filter, and concentrate.
Part 4: Data & Reference Tables
Table 1: Solvent & Base Selection Guide
| Component | Recommended | Avoid | Reason |
| Solvent | DMF, DMSO, DMAc | Ethanol, Methanol, Water | Protic solvents solvate the nucleophile, killing reactivity. |
| Base | Pyridine, | Weak organic bases are often insufficient to drive alkylation of chlorides. | |
| Catalyst | NaI, KI, TBAI | None | Iodide is required to convert the sluggish Cl into a reactive leaving group. |
| Temp | 50°C - 70°C | Room Temp (<25°C) | Activation energy for C-Cl bond cleavage is high. |
References
-
Finkelstein Reaction Mechanism: Finkelstein, H. (1910).[4] "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden".[4][7] Ber. Dtsch. Chem. Ges. 43 (2): 1528–1532.[4]
-
Solvent Effects in SN2: Weaver, W. M., & Hutchison, J. D. (1964). "Solvent Effects on the Rates of the Reaction of Alkyl Halides with Nucleophiles." J. Am. Chem. Soc. 86 (2): 261–265.
-
PEG Reagent Handling: BroadPharm Technical Guide, "Protocol for PEG Acid Reagents."
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. broadpharm.com [broadpharm.com]
- 3. ocw.uci.edu [ocw.uci.edu]
- 4. jk-sci.com [jk-sci.com]
- 5. SATHEE: Finkelstein Reaction [sathee.iitk.ac.in]
- 6. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 7. Finkelstein reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of 24-Chloro-3,6,9,12,15,18-hexaoxatetracosanoic acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for handling and purifying 24-Chloro-3,6,9,12,15,18-hexaoxatetracosanoic acid (Product#: CIAH987EBA75, CAS#: 2127390-68-3). This document provides in-depth troubleshooting advice and methodologies for researchers, scientists, and drug development professionals to effectively remove this unreacted PEGylated reagent from various reaction mixtures.
Introduction: The Purification Challenge
24-Chloro-3,6,9,12,15,18-hexaoxatetracosanoic acid is a monofunctional polyethylene glycol (PEG) derivative with a terminal carboxylic acid and a chloro group. Its molecular weight is approximately 414.92 g/mol , and it exists as an oil at room temperature[1]. The presence of both a polar carboxylic acid head and a flexible, hydrophilic hexaethylene glycol chain gives it unique solubility properties that can complicate its removal from reaction mixtures. The goal of any purification strategy is to exploit the physicochemical differences between this unreacted reagent and the desired product.
This guide is structured to help you select the optimal purification strategy based on the nature of your product and troubleshoot common issues encountered during the process.
Purification Strategy Decision Workflow
The first step in any purification is to select the most appropriate technique. The choice depends primarily on the size and properties of your desired product. This workflow provides a high-level guide to selecting a starting point.
Caption: Decision workflow for selecting a purification technique.
Troubleshooting Guides & Protocols
This section addresses specific issues in a question-and-answer format, providing both the rationale and step-by-step protocols for the recommended solutions.
Issue 1: Removing Unreacted Acid from a PEGylated Protein (>10 kDa)
Question: I have conjugated 24-Chloro-3,6,9,12,15,18-hexaoxatetracosanoic acid to a large protein, but my sample is contaminated with a significant amount of the unreacted reagent. What is the most efficient purification method?
Answer: For large biomolecules, the most effective methods exploit the significant difference in molecular size between your protein conjugate and the small (414.92 Da) unreacted acid. Size Exclusion Chromatography (SEC) is the preferred method, with Tangential Flow Filtration (TFF) or dialysis being cost-effective alternatives for bulk removal.[]
Scientific Rationale
Size Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic radius.[] Larger molecules, like your PEGylated protein, cannot enter the pores of the chromatography resin and thus travel a shorter path, eluting first. Smaller molecules, like the unreacted chloro-PEG-acid, explore a larger volume within the pores, travel a longer path, and elute later. This provides a robust and high-resolution separation.
Recommended Protocol: Size Exclusion Chromatography (SEC)
-
Column Selection: Choose an SEC column with a fractionation range appropriate for your protein. For example, a column rated for 10-150 kDa would be suitable for a 50 kDa protein, as it will effectively separate it from the ~0.4 kDa impurity.
-
Mobile Phase Preparation: Prepare an isocratic mobile phase in which your protein is soluble and stable (e.g., Phosphate-Buffered Saline (PBS), pH 7.4). Degas the buffer thoroughly to prevent bubble formation.
-
System Equilibration: Equilibrate the SEC column with at least two column volumes of the mobile phase at your desired flow rate until a stable baseline is achieved.
-
Sample Preparation: Concentrate your reaction mixture if necessary. Filter the sample through a 0.22 µm filter to remove any particulate matter.
-
Injection and Elution: Inject the sample onto the column. The injection volume should typically not exceed 2-5% of the total column volume to ensure optimal resolution.
-
Fraction Collection: Collect fractions as the chromatogram develops. Your PEGylated protein will elute in the earlier fractions, while the unreacted chloro-PEG-acid will elute in the later fractions.
-
Analysis: Analyze the collected fractions using SDS-PAGE or an appropriate analytical HPLC method to confirm the purity of the protein-containing fractions.
| Parameter | Recommendation | Rationale |
| Technique | Size Exclusion Chromatography (SEC) | Separates based on large molecular size difference.[] |
| Alternative | Dialysis / Ultrafiltration | Cost-effective for bulk removal, but lower resolution.[3] |
| Mobile Phase | Physiologically relevant buffer (e.g., PBS) | Maintains protein stability and native conformation. |
| Verification | SDS-PAGE, Analytical SEC | Confirms removal of low molecular weight species. |
Issue 2: Separating Unreacted Acid from a Small Molecule or Peptide Conjugate
Question: My desired product is a small molecule conjugate with a molecular weight of ~900 Da. SEC does not provide adequate separation from the unreacted 414 Da acid. What should I do?
Answer: When the size difference is minimal, you must exploit other physicochemical properties like charge or hydrophobicity. The terminal carboxylic acid on the unreacted reagent is a key handle. Ion-Exchange Chromatography (IEX) at a pH where the acid is charged and your product is not (or is oppositely charged) is a powerful strategy. Alternatively, Reversed-Phase Chromatography (RPC) can separate the molecules based on differences in polarity.
Scientific Rationale
-
Ion-Exchange Chromatography (IEX): The unreacted reagent possesses a terminal carboxylic acid (pKa ~3-4). At a pH > 5, this group will be deprotonated and carry a negative charge (COO⁻). If your product is neutral or positively charged under these conditions, an anion exchange column can be used to bind the negatively charged impurity while your product flows through (or vice versa with a cation exchanger). The attachment of PEG chains shields the surface charge of proteins, which is the principle that allows IEX to separate different PEGylated forms.[4]
-
Reversed-Phase Chromatography (RPC): RPC separates molecules based on their hydrophobicity.[] The chloroalkyl tail and the PEG chain of the unreacted acid will interact with the non-polar stationary phase (e.g., C8 or C18). Your product, having a different overall polarity, will interact differently, allowing for separation using a gradient of an organic solvent like acetonitrile. RPC is highly effective for purifying peptides and small molecules.[5]
Recommended Protocol: Anion Exchange Chromatography (AEX) - Bind-Elute or Flow-Through
-
Buffer Selection: Choose two buffers: a loading buffer (e.g., 20 mM TRIS, pH 8.0) and an elution buffer (e.g., 20 mM TRIS, 1 M NaCl, pH 8.0). At pH 8.0, the unreacted acid is negatively charged.
-
Column Equilibration: Equilibrate a strong anion exchange column (e.g., a Q-column) with the loading buffer.
-
Sample Loading: Dilute your sample in the loading buffer and load it onto the column.
-
Elution Strategy:
-
Flow-Through Mode: If your product is neutral or positively charged at this pH, it will be found in the flow-through and wash fractions. The unreacted acid will remain bound to the column.
-
Bind-Elute Mode: If your product is also negatively charged but less so than the impurity, both will bind. Apply a salt gradient (0-100% elution buffer) to selectively elute the molecules. The species with the lower net negative charge will typically elute first.
-
-
Analysis: Analyze fractions by HPLC or LC-MS to identify those containing your pure product.
Caption: General workflow for Ion Exchange Chromatography.
Issue 3: Poor Peak Shape During Reversed-Phase HPLC Purification
Question: I am using RP-HPLC to purify my PEGylated compound, but I am observing significant peak tailing or broad peaks for all PEG-containing species. How can I improve my resolution?
Answer: Poor peak shape with PEGylated molecules in chromatography is a common issue. In reversed-phase, it can be due to secondary interactions with the silica backbone or slow kinetics. In organic SEC (GPC), it can be due to interactions with the stationary phase. Modifying the mobile phase is the key to resolving this.
Scientific Rationale
PEG chains can interact with residual silanol groups on silica-based stationary phases, leading to peak tailing. Additionally, the flexible nature of the PEG chain can lead to multiple conformational states, which can broaden peaks. Adding a small amount of a strong acid like trifluoroacetic acid (TFA) to the mobile phase can suppress silanol interactions and improve peak shape. For organic SEC, pre-conditioning the column is known to improve performance.[6]
Recommended Solutions
| Problem Scenario | Recommended Solution | Rationale |
| RP-HPLC Peak Tailing | Add 0.1% Trifluoroacetic Acid (TFA) to both aqueous and organic mobile phases. | TFA acts as an ion-pairing agent and suppresses interactions with free silanols on the stationary phase, leading to sharper peaks.[4] |
| Organic SEC (GPC) Peak Distortion | Pre-condition the column by flushing with 5% TFA in THF, then re-equilibrate with pure THF. | This treatment passivates active sites on the styrene-divinylbenzene resin that can cause distorted PEG peak shapes.[4][6] |
| General Broadening | Increase column temperature to 40-60 °C. | Elevated temperatures can improve mass transfer kinetics and reduce mobile phase viscosity, often resulting in sharper peaks for large, flexible molecules.[5] |
Frequently Asked Questions (FAQs)
Q1: Can I use precipitation to remove the unreacted chloro-PEG-acid?
Precipitation is generally not a high-resolution technique for this specific problem. While PEGs are used to precipitate proteins, this is typically done with much larger PEGs (e.g., PEG 8000) at high concentrations.[7][8] The unreacted acid itself is a small molecule and is unlikely to be selectively precipitated. However, you could potentially use PEG-induced precipitation to crash out a protein product, after which the supernatant (containing the unreacted small molecule) is discarded. This would serve as a crude initial cleanup step before a high-resolution chromatographic polish.[9][10]
Q2: What is the best way to detect and quantify residual unreacted acid in my final product?
High-Performance Liquid Chromatography (HPLC) is the method of choice. A Reversed-Phase (RP-HPLC) method coupled with a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is ideal, as these detectors do not require a chromophore.[11][12] If your conjugate has a strong UV chromophore and the unreacted acid does not, UV detection can also be used to ensure the absence of the impurity in the final product fractions. For absolute certainty, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to confirm the identity of all species present.[13]
Q3: My reaction is performed in an organic solvent like DCM or THF. How does this affect my purification choice?
If your reaction is in an organic solvent, you have two main options for purification:
-
Solvent Exchange: Remove the organic solvent under reduced pressure (e.g., rotary evaporation) and redissolve the residue in an aqueous buffer suitable for your chosen purification method (e.g., SEC, IEX, or RP-HPLC). This is the most common approach.
-
Normal Phase or Organic SEC: If your product is highly sensitive to water, you can use normal phase chromatography (silica gel) with a non-polar mobile phase (e.g., Hexane/Ethyl Acetate or DCM/Methanol gradients). Alternatively, organic SEC (also known as Gel Permeation Chromatography, GPC) can be performed in solvents like THF, though care must be taken to address potential peak shape issues.[6]
Q4: The unreacted acid has a terminal chloro group. Can I use this for purification?
The terminal chloro group is not typically used as a primary handle for purification from a complex mixture. While it slightly increases the hydrophobicity compared to a hydroxyl-terminated equivalent, this difference is often insufficient for a clean separation on its own. The carboxylic acid moiety provides a much more robust handle for purification via ion-exchange chromatography due to its ability to be charged or neutralized based on pH.
References
-
Taylor & Francis Online. (2007). PURIFICATION OF PEG-PROTEIN CONJUGATES BY CENTRIFUGAL PRECIPITATION CHROMATOGRAPHY. [Link]
-
MDPI. (2021). Chromatography-Free Purification Strategies for Large Biological Macromolecular Complexes Involving Fractionated PEG Precipitation and Density Gradients. [Link]
-
LCGC International. (2022). Tips & Tricks: Trouble Analyzing PEGs?. [Link]
-
Ingenieria Analitica Sl. Analysis of Polyethylene Glycol (PEG) and a Mono and Di-PEGylated Therapeutic Protein Using HPLC and Q-TOF Mass Spectrometry. [Link]
-
BuyersGuideChem. 24-Chloro-3,6,9,12,15,18-hexaoxatetracosanoic acid. [Link]
-
ResearchGate. (2017). How could I purify PEG conjugated Products?. [Link]
-
PubMed. Precipitation of proteins with polyethylene glycol. [Link]
-
ResearchGate. (2018). Analytical Methods to Qualify and Quantify PEG and PEGylated Biopharmaceuticals. [Link]
-
American Pharmaceutical Review. (2011). Phase Separation of Proteins by Poly-ethylene Glycols: Implications in Preformulation and Early Stage Formulation Development. [Link]
-
ResearchGate. (2025). Polyethylene glycol precipitation: fundamentals and recent advances. [Link]
-
Phenomenex. Investigations into Improving the Separation of PEGylated Proteins. [Link]
Sources
- 1. 24-Chloro-3,6,9,12,15,18-hexaoxatetracosanoic acid | 2127390-68-3 [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.smolecule.com [pdf.smolecule.com]
- 5. blob.phenomenex.com [blob.phenomenex.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Precipitation of proteins with polyethylene glycol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. lcms.cz [lcms.cz]
- 13. ingenieria-analitica.com [ingenieria-analitica.com]
Technical Support Center: Optimizing Chloro-PEG-Acid Coupling
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) for experiments involving chloro-PEG-acid heterobifunctional linkers. The unique nature of this linker, possessing both a carboxylic acid and a chloroacetyl group, allows for a two-stage conjugation strategy. Optimizing the pH at each stage is paramount for achieving high yield, specificity, and reproducibility.
Part A: Activating and Coupling the Carboxylic Acid Terminus
The carboxylic acid (-COOH) group is not inherently reactive towards amines. It must first be activated to an intermediate that is susceptible to nucleophilic attack. The most common and robust method for this is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This process converts the carboxylic acid into a semi-stable, amine-reactive NHS ester.
Frequently Asked Questions (FAQs): The Acid Terminus
Q1: What is the mechanism of EDC/NHS activation and subsequent amine coupling?
The process is a two-step reaction. First, the EDC reacts with the carboxylic acid on the PEG linker to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and can rearrange or react with water. The addition of NHS rapidly converts the O-acylisourea to a more stable NHS ester. In the second step, the NHS ester reacts with a primary amine (e.g., the N-terminus of a protein or the side chain of a lysine residue) via nucleophilic acyl substitution to form a stable, covalent amide bond, releasing NHS as a byproduct.[1][2]
Q2: What is the optimal pH for activating the carboxylic acid with EDC/NHS?
The activation of the carboxylic acid group with EDC is most efficient in a slightly acidic environment, typically at a pH between 4.5 and 6.0 .[3][4][5] This acidic condition protonates the carboxylate, facilitating the reaction with EDC, while minimizing premature hydrolysis of the carbodiimide.
Q3: What is the optimal pH for coupling the activated NHS-ester to a primary amine?
The optimal pH for the reaction between the NHS-activated PEG and a primary amine is typically between pH 7.2 and 8.5 .[1][6][7] This pH range represents a critical balance. The primary amine target must be deprotonated (-NH2) to be nucleophilic, which is favored at higher pH values.[2][6] However, the NHS ester itself is susceptible to hydrolysis, a competing reaction where water attacks the ester, regenerating the unreactive carboxylic acid. The rate of this hydrolysis increases significantly with pH.[1][2][8] A pH of 8.3-8.5 is often recommended as a good compromise for efficient coupling.[2][9]
Q4: Which buffers should I use for the two-step acid coupling reaction?
It is critical to select buffers that do not contain competing nucleophiles.
-
For the Activation Step (pH 4.5-6.0): Use a non-amine, non-carboxylate buffer. MES (2-(N-morpholino)ethanesulfonic acid) buffer is an excellent choice.[3][5]
-
For the Coupling Step (pH 7.2-8.5): Use a non-amine buffer. Phosphate-buffered saline (PBS), HEPES, sodium bicarbonate, or borate buffers are all suitable options.[1][7][10][11]
-
Buffers to Avoid: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine , must be avoided as they will compete with the target molecule for reaction with the NHS-ester, drastically reducing your conjugation yield.[1][7][11]
Troubleshooting Guide: The Acid Terminus
Problem: My final yield is low, with a large amount of unreacted starting materials.
-
Possible Cause 1: Inactive Coupling Agents. EDC and NHS are moisture-sensitive and can degrade over time.
-
Solution: Use fresh, high-quality EDC and NHS. Store them properly in a desiccator and allow vials to equilibrate to room temperature before opening to prevent condensation.[4]
-
-
Possible Cause 2: Incorrect pH for Activation. If the pH during the EDC/NHS activation step is too high (>6.5) or too low (<4.0), the formation of the NHS ester will be inefficient.
-
Possible Cause 3: Incorrect pH for Coupling. If the pH is too low (<7.0) during the coupling step, the target primary amines will be protonated (-NH3+) and non-nucleophilic, preventing the reaction.
Problem: My starting materials are consumed, but the yield of the desired conjugate is still low.
-
Possible Cause 1: Hydrolysis of the NHS-ester. This is the most common side reaction. The NHS-ester intermediate is susceptible to hydrolysis, especially at pH > 8.5 or during long incubation times.[1][2] The half-life of an NHS ester can decrease from hours at pH 7 to just minutes at pH 8.6.[1][8]
-
Solution: Work quickly after the activation step. Add the amine-containing target molecule promptly after raising the pH. Consider performing the reaction at a lower temperature (e.g., 4°C) to slow the rate of hydrolysis, though this will also slow the coupling reaction and may require longer incubation times.[1]
-
-
Possible Cause 2: Formation of N-acylurea Byproduct. The O-acylisourea intermediate formed by EDC can rearrange into a stable, unreactive N-acylurea byproduct, particularly if the concentration of NHS is too low.
-
Solution: Ensure you are using an adequate molar excess of NHS during the activation step to efficiently trap the O-acylisourea intermediate before it can rearrange.[4]
-
Part B: Reactivity and Coupling of the Chloroacetyl Terminus
The chloroacetyl group (-CO-CH2-Cl) is an alkylating agent that reacts with nucleophiles. In bioconjugation, its primary and most selective target is the sulfhydryl (thiol) group of a cysteine residue, forming a highly stable thioether bond.
Frequently Asked Questions (FAQs): The Chloroacetyl Terminus
Q1: What is the primary functional group targeted by the chloroacetyl group?
The primary target is the sulfhydryl group (-SH) on a cysteine residue.[12][13] The reaction proceeds via nucleophilic substitution, where the sulfur atom attacks the carbon bearing the chlorine, displacing the chloride ion and forming a stable thioether linkage.[9][12]
Q2: What is the optimal pH for reacting the chloroacetyl group with a thiol?
The reaction with thiols is most efficient at a physiologic to mildly alkaline pH, typically around 8.0-8.3 .[9][12] The reactive species is the deprotonated thiolate anion (-S⁻). The pKa of the cysteine thiol group is approximately 8.5, so a pH near this value increases the concentration of the highly nucleophilic thiolate, accelerating the reaction rate.[14]
Q3: Can the chloroacetyl group react with other functional groups?
Yes, side reactions can occur. If a large excess of the chloroacetyl reagent is used or if the pH is too high, it can react with other nucleophiles like the imidazole group of histidine (above pH 7) or primary amines of lysine (above pH 8.5).[12][13] However, the reaction with thiols is significantly faster and more specific under optimized conditions.[12]
Q4: How can I ensure the selectivity of the chloroacetyl group for thiols?
To ensure selectivity, it is crucial to control the reaction pH. Maintaining a pH of ~8.3 and using a slight excess of the chloroacetyl-PEG reagent over the number of available sulfhydryl groups will favor the desired thiol-specific reaction and minimize off-target modifications.[12]
Troubleshooting Guide: The Chloroacetyl Terminus
Problem: I am not seeing any reaction at the chloroacetyl end.
-
Possible Cause 1: Thiol groups are not available. The target cysteine residues may be oxidized and forming disulfide bonds (-S-S-), which are unreactive towards chloroacetyl groups.
-
Solution: Pre-treat your protein with a reducing agent like DTT (dithiothreitol) or TCEP (tris(2-carboxyethyl)phosphine) to reduce the disulfide bonds to free thiols. Ensure the reducing agent is subsequently removed (e.g., via a desalting column) before adding the chloroacetyl-PEG linker, as it will compete for the reaction.
-
-
Possible Cause 2: Reaction pH is too low. If the pH is too acidic (e.g., < 7), the thiol group will be fully protonated (-SH), which is a poor nucleophile, and the reaction rate will be extremely slow.
-
Solution: Ensure your reaction buffer is maintained in the optimal pH 8.0-8.3 range. Use a buffer like ammonium bicarbonate or triethylammonium bicarbonate (pH 8.0-8.5).[13]
-
Problem: I am observing non-specific labeling or multiple modifications.
-
Possible Cause 1: Reaction pH is too high. At pH values significantly above 8.5, the chloroacetyl group can begin to react competitively with primary amines (lysine, N-terminus).[12]
-
Solution: Carefully control the pH and maintain it at or slightly below 8.3. Avoid highly basic conditions.
-
-
Possible Cause 2: Large excess of PEG reagent. Using a very large molar excess of the chloro-PEG-acid reagent can drive less favorable reactions with other nucleophilic amino acid side chains.
-
Solution: Optimize the molar ratio of the PEG linker to your target molecule. Use just enough excess to drive the reaction to completion without promoting side reactions.
-
Data Presentation & Workflow
Summary of Optimal pH Conditions
| Reaction Step | Functional Group on PEG | Target Group | Optimal pH Range | Recommended Buffers (Non-Interfering) |
| Activation | Carboxylic Acid (-COOH) | EDC / NHS | 4.5 - 6.0 | MES |
| Coupling 1 | NHS-Ester | Primary Amine (-NH₂) | 7.2 - 8.5 | PBS, HEPES, Borate, Bicarbonate |
| Coupling 2 | Chloroacetyl (-COCH₂Cl) | Thiol / Sulfhydryl (-SH) | 8.0 - 8.3 | Ammonium Bicarbonate, TEAB |
Experimental Workflow Diagram
The following diagram illustrates the two-stage conjugation process for a chloro-PEG-acid linker, targeting a protein with both amine and thiol groups available for modification.
Caption: A logical workflow for conjugating a chloro-PEG-acid linker.
References
-
A Facile Procedure for One-Pot Stable Conjugation of Two Proglucagon Cysteine-Containing Peptide Analogs. PMC. [Link]
-
SELECTIVE N-ALKYLATION OF PRIMARY AMINES WITH CHLOROACETAMIDES UNDER pH-CONTROLLED AQUEOUS CONDITIONS. Synthetic Communications. [Link]
-
Chapter 6: Alcohols and an introduction to thiols, amines, ethers & sulfides. OCLUE. [Link]
-
Effect of pH on the Kinetics of Cysteine-to-Cystine Conversion in Thin Films Formed by ESI Microdroplet Deposition. I.R.I.S. [Link]
-
Full article: An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Taylor & Francis. [Link]
Sources
- 1. abis-files.erciyes.edu.tr [abis-files.erciyes.edu.tr]
- 2. Optimization of cysteine residue alkylation using an on-line LC-MS strategy: Benefits of using a cocktail of haloacetamide reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. psecommunity.org [psecommunity.org]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions | MDPI [mdpi.com]
- 8. A Facile Procedure for One-Pot Stable Conjugation of Two Proglucagon Cysteine-Containing Peptide Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - KR [thermofisher.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. iris.uniroma1.it [iris.uniroma1.it]
- 14. Chapter 6: Alcohols and an introduction to thiols, amines, ethers & sulfides – OCLUE: Organic Chemistry, Life, the Universe & Everything [openbooks.lib.msu.edu]
Addressing aggregation issues with PEG6 linker conjugates
Technical Support Center: Troubleshooting Aggregation in PEG6 Linker Bioconjugates
Welcome to the Technical Support Center. As bioconjugation complexity increases—particularly in the development of Antibody-Drug Conjugates (ADCs) and targeted radiopharmaceuticals—managing protein stability is paramount.
Polyethylene glycol (PEG) linkers are widely used to improve the solubility of hydrophobic payloads. The PEG6 linker (hexaethylene glycol) is often selected as a "Goldilocks" spacer: it is long enough to provide spatial separation and moderate hydrophilicity, yet short enough to avoid the rapid clearance and potential immunogenicity associated with high-molecular-weight PEGs[1]. However, when conjugated to highly hydrophobic payloads (e.g., MMAE, potent fluorophores) or at high Drug-to-Antibody Ratios (DAR), the hydration shell provided by a PEG6 chain may be insufficient to prevent colloidal instability, leading to aggregation[2].
This guide provides field-proven, mechanistically grounded strategies to diagnose, troubleshoot, and resolve aggregation issues in PEG6 bioconjugates.
Part 1: Mechanistic Foundations of PEG6 Aggregation
To resolve aggregation, we must first understand its root cause. Aggregation in PEG6 conjugates typically stems from two primary mechanisms[3]:
-
Conformational Instability: The conjugation process (e.g., reduction of interchain disulfides, exposure to organic co-solvents) partially unfolds the native protein, exposing internal hydrophobic core residues.
-
Colloidal Instability: The attached payload is so hydrophobic that the PEG6 linker's hydration radius cannot fully mask it. In an aqueous environment, these exposed hydrophobic patches on neighboring conjugate molecules self-associate to minimize contact with water, forming soluble or insoluble aggregates[2].
Mechanistic pathway of PEG6-ADC aggregation versus stabilization.
Part 2: Troubleshooting FAQs
Q1: My protein aggregates immediately upon the addition of the PEG6-payload. What is the cause? A: This is almost always caused by co-solvent shock . Because PEG6-payloads are often dissolved in organic solvents like DMSO or DMF, adding this stock directly to your aqueous protein solution can locally denature the protein[2]. Actionable Fix: Ensure the final concentration of organic solvent in the reaction mixture never exceeds 5% (v/v). Add the payload dropwise while gently swirling, or utilize a co-solvent like propylene glycol which is less denaturing than DMSO.
Q2: The conjugation reaction is clear, but the conjugate crashes out during purification (e.g., SEC or TFF) or storage. Why? A: This indicates colloidal instability . While the organic solvent kept the hydrophobic payloads solvated during the reaction, removing the solvent during purification forces the unshielded hydrophobic payloads to interact with each other[3]. Actionable Fix: You must optimize your formulation buffer. Introduce stabilizing excipients such as Polysorbate 20/80 (to reduce interfacial stress) or Arginine (to disrupt hydrophobic protein-protein interactions) into your purification and storage buffers[4].
Q3: We are targeting a DAR of 8 using a PEG6 linker, but aggregation is severe. Should we change the linker? A: A DAR of 8 significantly increases the surface hydrophobicity of the antibody. A short PEG6 linker often lacks the extended structure required to shield 8 highly hydrophobic payloads simultaneously[5]. Actionable Fix: You have two choices. Either reduce your target DAR to 2-4 (which PEG6 can usually handle), or switch to a longer PEG linker (e.g., PEG12 or PEG24) to provide a larger hydration radius[5].
Q4: Does the specific site of conjugation impact the performance of the PEG6 linker? A: Yes, profoundly. The synergy between the linker and the conjugation site dictates stability. For example, conjugating a PEG6-MMAE payload to specific engineered cysteine sites on the light chain (e.g., LC-V205C) results in significantly lower hydrophobicity and aggregation compared to heavy chain conjugations, because the local protein topography helps "bury" the hydrophobic payload[1][6].
Part 3: Data Presentation & Selection Matrices
Table 1: Influence of PEG Linker Length on ADC Properties When PEG6 is insufficient, consider how altering the linker length impacts your conjugate's physicochemical profile[1][5].
| Linker Type | Average Mw (Da) | Hydrophobicity Masking | Aggregation Risk (at DAR 4+) | Plasma Circulation Half-Life |
| Non-PEG (e.g., MC) | < 200 | Very Poor | Very High | Baseline (1x) |
| PEG4 | ~ 250 | Poor | High | ~ 1.5x |
| PEG6 | ~ 300 | Moderate | Moderate | ~ 2.0x |
| PEG12 | ~ 600 | Good | Low | ~ 4.0x |
| PEG24+ | > 1000 | Excellent | Very Low | > 10.0x (May reduce cellular uptake) |
Table 2: Excipient Selection Matrix for PEG6 Conjugates Select additives based on the specific stressor inducing aggregation[4].
| Excipient Class | Examples | Mechanism of Action | Recommended Concentration |
| Surfactants | Polysorbate 20, Polysorbate 80 | Competes for hydrophobic interfaces (air/liquid, solid/liquid); prevents unfolding. | 0.01% - 0.05% (w/v) |
| Amino Acids | L-Arginine, Histidine | Masks exposed hydrophobic patches; provides buffering capacity near pI. | 50 mM - 150 mM |
| Sugars/Polyols | Sucrose, Trehalose, Glycerol | Preferential exclusion; forces protein into a compact, native conformation. | 5% - 10% (w/v) |
Part 4: Self-Validating Experimental Protocols
Protocol 1: Co-Solvent Management & Gentle Conjugation Workflow
Objective: Prevent immediate aggregation caused by localized solvent shock and rapid hydrophobicity shifts during PEG6-payload addition.
-
Preparation: Dilute the monoclonal antibody (mAb) to 2-5 mg/mL in a suitable conjugation buffer (e.g., 50 mM HEPES, 150 mM NaCl, 1 mM EDTA, pH 7.0).
-
Payload Solubilization: Dissolve the PEG6-linker-payload in 100% anhydrous DMSO to a concentration of 10 mM.
-
Pre-equilibration: Bring both the mAb solution and the payload stock to the target reaction temperature (typically 4°C to 22°C). Note: Lower temperatures slow down hydrophobic aggregation processes.
-
Dropwise Addition: Place the mAb solution on a magnetic stirrer at a low, gentle speed (avoid vortexing, which causes shear stress and foaming). Add the payload stock dropwise over 10 minutes.
-
Solvent Limit Check: Ensure the final DMSO concentration is strictly ≤ 5% v/v [2]. If a higher payload equivalent is needed, use a more concentrated payload stock rather than adding more solvent volume.
-
Validation: Post-conjugation, centrifuge the mixture at 10,000 x g for 5 minutes. Analyze the supernatant via Size Exclusion Chromatography (SEC-HPLC) to quantify High Molecular Weight (HMW) aggregate species.
Protocol 2: High-Throughput Excipient Screening
Objective: Identify the optimal formulation buffer to prevent colloidal aggregation during storage.
-
Base Buffer Preparation: Prepare a 96-well microplate with a base buffer (e.g., 20 mM Histidine, pH 6.0)[2].
-
Excipient Spiking: Create an array of conditions by spiking in stock solutions of excipients (refer to Table 2):
-
Row A: Control (No excipient)
-
Row B: 0.02% Polysorbate 80
-
Row C: 100 mM Arginine
-
Row D: 8% Sucrose
-
Row E: 0.02% PS80 + 100 mM Arginine (Synergistic test)
-
-
Sample Loading: Dialyze or buffer-exchange your purified PEG6-conjugate into the base buffer. Add the conjugate to the wells to a final concentration of 1 mg/mL.
-
Stress Testing: Subject the plate to accelerated stress (e.g., incubation at 40°C for 24-48 hours, or 3 cycles of freeze-thaw at -80°C to Room Temperature)[4].
-
Validation (DLS & A350):
-
Measure the absorbance at 350 nm using a plate reader. An increase in A350 indicates turbidity (insoluble aggregates).
-
Analyze the top 3 clearest samples using Dynamic Light Scattering (DLS) to check for soluble aggregates (indicated by an increase in the Z-average diameter or Polydispersity Index). Select the excipient profile that maintains the Z-average closest to the pre-stress baseline.
-
Part 5: Diagnostic Decision Tree
Decision tree for troubleshooting PEG6 bioconjugate aggregation.
References
-
Cytiva. "Aggregation in antibody-drug conjugates: causes and mitigation." Cytiva Life Sciences, 2025. Available at: [Link]
-
BioPharmaSpec. "How to Prevent Protein Aggregation: Insights and Strategies." BioPharmaSpec, 2026. Available at:[Link]
-
National Institutes of Health (PMC). "Linker and Conjugation Site Synergy in Antibody–Drug Conjugates: Impacts on Biological Activity." PMC, 2025. Available at:[Link]
Sources
- 1. pdf.smolecule.com [pdf.smolecule.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. cytivalifesciences.com [cytivalifesciences.com]
- 4. biopharmaspec.com [biopharmaspec.com]
- 5. purepeg.com [purepeg.com]
- 6. Linker and Conjugation Site Synergy in Antibody–Drug Conjugates: Impacts on Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
Storage stability and degradation of 24-Chloro-3,6,9,12,15,18-hexaoxatetracosanoic acid
Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for the handling, storage, and stability assessment of 24-Chloro-3,6,9,12,15,18-hexaoxatetracosanoic acid (CAS 2127390-68-3). As a bifunctional molecule featuring a terminal chloroalkane, a hydrophilic hexaethylene glycol (PEG) spacer, and a carboxylic acid, its integrity is paramount for successful applications in bioconjugation, PROTAC development, and surface modification. This document addresses common questions and troubleshooting scenarios encountered during its use.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for 24-Chloro-3,6,9,12,15,18-hexaoxatetracosanoic acid?
A1: For maximal stability, the compound should be stored at -20°C in a tightly sealed container, protected from moisture and light.[1] Many suppliers ship the product, an oil at room temperature, under ambient conditions, and short periods at these temperatures (< 1 week) are unlikely to affect product quality.[1] However, for long-term storage, colder temperatures are crucial to minimize potential degradation.[2][3]
Q2: What are the primary chemical liabilities of this molecule? What are the main degradation pathways?
A2: The two primary points of instability are the terminal chloroalkane group and the polyethylene glycol (PEG) backbone.
-
Hydrolysis of the C-Cl Bond: The terminal chloro group can undergo nucleophilic substitution by water (hydrolysis) to yield the corresponding alcohol, 24-hydroxy-3,6,9,12,15,18-hexaoxatetracosanoic acid. This reaction is accelerated by elevated temperatures and is significantly faster under basic (high pH) conditions due to the higher concentration of the more potent hydroxide nucleophile.[4][5]
-
Oxidative Degradation of the PEG Chain: The ether linkages in the PEG backbone are susceptible to auto-oxidation, a process that can be initiated by exposure to oxygen, heat, light, and trace metal ions.[6][7] This complex process can lead to chain scission, resulting in the formation of various byproducts, including formaldehyde, formic acid, and shorter PEG fragments with different end groups.[6][8] This degradation can lower the pH of the solution over time.[2][3]
Q3: How can I detect if my sample of 24-Chloro-3,6,9,12,15,18-hexaoxatetracosanoic acid has degraded?
A3: Since the parent molecule and its potential degradants lack a strong UV chromophore, standard HPLC-UV detection is not ideal.[9][10] The recommended analytical techniques are:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most powerful technique. It can separate the parent compound from its degradants while providing mass information to identify them. For example, hydrolysis would result in a product with a mass shift corresponding to the replacement of -Cl (35.45 Da) with -OH (17.01 Da).
-
HPLC with ELSD or CAD: Reversed-phase HPLC with a universal detector like an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) can effectively separate and quantify non-volatile analytes like this compound and its degradation products.[10][11]
-
NMR Spectroscopy: ¹H and ¹³C NMR can be used to detect structural changes, such as the disappearance of signals corresponding to the chloro-terminated alkyl chain and the appearance of new signals for the alcohol or oxidation products.[8][12]
Q4: Is the compound sensitive to light?
A4: Yes, photostability should be a concern. Halogenated organic compounds can be susceptible to photochemical degradation.[13] Additionally, light can accelerate the oxidative degradation of the PEG backbone.[2][3] Therefore, it is critical to store the compound, both in its solid/oil form and in solution, protected from light, for example, by using amber vials or wrapping containers in foil.
Troubleshooting Guide
This section addresses specific issues that may arise during experiments.
Problem 1: My bioconjugation reaction is inefficient, or the final conjugate shows a loss of activity.
| Possible Cause | Troubleshooting Steps & Explanation |
| Hydrolysis of the Chloro Group | The terminal chlorine is the reactive site for nucleophilic substitution in many conjugation reactions. If it has been hydrolyzed to a less reactive alcohol, the conjugation efficiency will drop significantly. Action: Analyze your stock of the linker by LC-MS to check for the presence of the hydrolyzed product. Prepare fresh solutions for conjugation and ensure your reaction buffer is not strongly basic, which would accelerate hydrolysis.[5] |
| Degradation of PEG Chain | If the PEG chain has undergone oxidative cleavage, the linker's length and properties will change, potentially affecting the solubility, conformation, and efficacy of the final conjugate. Action: Check for a change in the pH of your stock solution; a decrease can indicate acidic degradation products.[3] Analyze by HPLC-ELSD/CAD or LC-MS for the appearance of multiple, lower molecular weight peaks.[10] Store stock solutions under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.[2] |
Problem 2: I see unexpected new peaks in my HPLC/LC-MS chromatogram after storing my compound in solution.
| Possible Cause | Troubleshooting Steps & Explanation |
| Forced Degradation from Buffer | The pH of your buffer could be promoting degradation. Acidic or basic conditions can catalyze hydrolysis of the C-Cl bond and potentially other labile groups.[14] Action: Confirm the stability of the compound in your specific buffer system. Run a time-course experiment, analyzing samples at different time points (e.g., 0, 4, 8, 24 hours) to monitor for the appearance of new peaks. Consider using a buffer closer to neutral pH (6-7.5) if stability is an issue. |
| Oxidation in Solution | Aqueous buffers contain dissolved oxygen, which can lead to the oxidation of the PEG chain over time, especially if not stored properly.[6] Action: Prepare solutions using de-gassed buffers. Aliquot stock solutions into smaller, single-use vials to minimize repeated exposure to air. Purge the headspace of the vials with an inert gas like argon before sealing.[3] Store aliquots frozen at -20°C or -80°C. |
| Photodegradation | Exposure to ambient laboratory light during solution preparation or storage can induce degradation.[13] Action: Work in a shaded area or use low-light conditions when preparing solutions. Always store solutions in amber vials or containers wrapped in aluminum foil to protect them from light.[2] |
In-Depth Technical Protocols & Data
Recommended Storage and Handling Protocol
-
Receipt: Upon receipt, verify the physical state (typically a viscous oil). Store the main container immediately at -20°C.
-
Aliquoting: For frequent use, it is advisable to create aliquots to avoid repeated warming and cooling of the entire stock.
-
Before opening, allow the vial to equilibrate to room temperature for at least 60 minutes to prevent condensation of moisture inside the container.[1]
-
Under an inert atmosphere (e.g., in a glovebox or using a gentle stream of argon/nitrogen), dispense the desired aliquot amounts into smaller, light-protecting (amber) vials.
-
Tightly seal the aliquot vials.
-
-
Storage:
-
Store the primary container and all aliquots at -20°C, protected from light.
-
For solutions, prepare them fresh using de-gassed, high-purity solvents or buffers. Store solutions similarly in sealed, light-protected vials at -20°C for up to one month. For maximal reproducibility, use solutions on the same day they are prepared.[1]
-
| Storage Condition | Form | Temperature | Atmosphere | Duration |
| Long-Term | Neat Oil | -20°C | Sealed, Inert Gas Headspace | > 6 months |
| Working Aliquot | Neat Oil | -20°C | Sealed | Up to 6 months |
| Stock Solution | In Solvent | -20°C | Sealed, Inert Gas Headspace | Up to 1 month[1] |
Protocol: Forced Degradation Study
A forced degradation study is essential to identify potential degradation products and to develop a stability-indicating analytical method.[15] The goal is to achieve 5-20% degradation of the parent compound.[15]
-
Sample Preparation: Prepare a stock solution of the compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or water.
-
Stress Conditions: Expose aliquots of the stock solution to the following conditions in parallel. Include an unstressed control sample stored at -20°C.
| Stress Condition | Protocol | Purpose |
| Acid Hydrolysis | Mix with 0.1 M HCl. Incubate at 60°C. Analyze at 2, 6, 24 hours. | To test susceptibility to acid-catalyzed hydrolysis. |
| Base Hydrolysis | Mix with 0.1 M NaOH. Incubate at room temp. Analyze at 30 min, 1, 4 hours. | To test susceptibility to base-catalyzed hydrolysis of the C-Cl bond.[5] |
| Oxidation | Mix with 3% H₂O₂. Incubate at room temp, protected from light. Analyze at 2, 8, 24 hours. | To simulate oxidative degradation of the PEG backbone.[6] |
| Thermal Stress | Incubate solution at 70°C, protected from light. Analyze at 1, 3, 7 days. | To assess thermal stability.[16] |
| Photostability | Expose solution to a calibrated light source (ICH Q1B guidelines). Analyze after exposure. | To assess sensitivity to light-induced degradation.[13] |
-
Analysis: Analyze all stressed samples and the control against a time-zero sample using a validated LC-MS method.
-
Evaluation:
-
Calculate the percentage degradation of the parent peak.
-
Identify the mass of major degradation products.
-
Ensure the analytical method can resolve the parent peak from all major degradant peaks. This confirms the method is "stability-indicating."[15]
-
Visualizations: Degradation Pathways and Workflows
Molecular Structure
Caption: Structure of the bifunctional linker molecule.
Primary Degradation Pathways
Caption: The two main degradation routes for the molecule.
Experimental Workflow for Stability Testing
Caption: A typical workflow for a forced degradation study.
References
- St. Pierre, J., Branch, D. W., Cady, C., & Walker, M. L. (2001).
- Kawai, F. (2002).
- Payne, M. E., Kareem, O. O., Williams-Pavlantos, K., & Grayson, S. M. (2021). Mass spectrometry investigation into the oxidative degradation of poly(ethylene glycol).
- Noguer, A. C., Kiil, S., & Hvilsted, S. (2016). Long-Term Stability of PEG-Based Antifouling Surfaces in a Marine Environment.
- Liu, Y., et al. (2014). Characterization of Potential Degradation Products in a PEGylating Reagent 20 kDa Monomethoxy Polyethylene Glycol Propionaldehyde by RP-HPLC, APCI-MS and NMR. PubMed.
- Edexcel A-Level Chemistry. (n.d.). Investigation of the rates of hydrolysis of halogenoalkanes. Save My Exams.
- Balding, D., et al. (n.d.). A user's guide to degradation testing of PEG-based hydrogels: From in vitro to in vivo studies. BioRxiv.
- Han, et al. (2023). The hydrolysis properties of polyethylene glycol under ambient nonthermal plasma conditions. RSC Publishing.
- Thermo Fisher Scientific. (2012). Analytical Methods to Characterize and Quantify PEG and PEGylated Biopharmaceuticals. Thermo Fisher Scientific.
- ChemScene. (n.d.).
- Save My Exams. (2025). Hydrolysis of Halogenoalkanes (Edexcel AS Chemistry): Revision Note. Save My Exams.
- Agilent. (n.d.). Sensitive Analysis of Oligo/polyethylene Glycol by Reversed-phase HPLC with ELSD. Agilent.
- Doc Brown's Chemistry. (n.d.). Mechanism of sodium hydroxide hydrolysis of haloalkanes. Doc Brown's Chemistry.
- International Society for Pharmaceutical Engineering. (2020).
- Kuntic, M., et al. (2020).
- Synthonix Corporation. (n.d.).
- Dwivedi, A. H., & Pande, U. C. (2011). Photochemical Degradation of Halogenated Compounds: A Review.
- BenchChem. (2025). Stability issues of PEG linkers in acidic or basic conditions. BenchChem.
- Crafts, C., Bailey, B., Plante, M., & Acworth, I. (n.d.). Analytical Methods to Qualify and Quantify PEG and PEGylated Biopharmaceuticals. Thermo Fisher Scientific.
- Hampton Research. (2012). PEG Stability: A Look at pH and Conductivity Changes over Time in Polyethylene Glycols. Hampton Research.
- Hampton Research. (1986). PEG Stability. Hampton Research.
- Tocris Bioscience. (n.d.). Stability and Storage. Tocris Bioscience.
Sources
- 1. Stability and Storage | Tocris Bioscience [tocris.com]
- 2. hamptonresearch.com [hamptonresearch.com]
- 3. hamptonresearch.com [hamptonresearch.com]
- 4. savemyexams.com [savemyexams.com]
- 5. mechanism of sodium hydroxide hydrolysis of haloalkanes halogenoalkanes reaction progress profile transition state activated complex reactivity trend of carbon-halogen bond alkyl halides advanced A level organic chemistry revision notes [docbrown.info]
- 6. par.nsf.gov [par.nsf.gov]
- 7. mdpi.com [mdpi.com]
- 8. Characterization of potential degradation products in a PEGylating reagent 20 kDa monomethoxy polyethylene glycol propionaldehyde by RP-HPLC, APCI-MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. agilent.com [agilent.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. A users guide to degradation testing of PEG-based hydrogels: From in vitro to in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. biopharminternational.com [biopharminternational.com]
- 16. The hydrolysis properties of polyethylene glycol under ambient nonthermal plasma conditions - Energy Advances (RSC Publishing) DOI:10.1039/D5YA00163C [pubs.rsc.org]
Technical Support Center: Optimizing Cl-PEG6-COOH Conjugation & Minimizing Side Reactions
Welcome to the Advanced Bioconjugation Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate the nuances of heterobifunctional PEGylation.
Cl-PEG6-COOH is a highly versatile linker, featuring a carboxylic acid for amine targeting and an alkyl chloride for subsequent nucleophilic substitution. However, its dual reactivity introduces specific vulnerabilities—namely, premature hydrolysis, structural rearrangements, and off-target crosslinking. This guide provides field-proven, self-validating protocols to ensure high-yield conjugation while strictly controlling side reactions.
Part 1: Mechanistic Troubleshooting & Causality
To minimize side reactions, we must first understand the thermodynamic and kinetic forces driving them. Conjugating Cl-PEG6-COOH is strictly a two-phase operation.
Phase 1: Carboxyl Activation (EDC/NHS Chemistry)
The activation of the -COOH terminus using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) forms a highly reactive O-acylisourea intermediate. The Causality of Failure: This intermediate is kinetically unstable in aqueous environments. If it does not immediately encounter a primary amine, it will undergo rapid hydrolysis (regenerating the carboxyl group) or an intramolecular rearrangement to form a stable, unreactive N-acylurea dead-end byproduct [1]. To trap this intermediate, we introduce N-hydroxysuccinimide (NHS) or Sulfo-NHS, which converts the O-acylisourea into a semi-stable NHS-ester [2].
Caption: EDC/NHS activation pathway of Cl-PEG6-COOH highlighting functional intermediates and side reactions.
Phase 2: Alkyl Chloride Nucleophilic Substitution (SN2)
Once the amide bond is formed, the -Cl terminus is utilized. Alkyl chlorides are "harder" and less reactive leaving groups compared to bromides or iodides [4]. The Causality of Failure: Because the C-Cl bond requires significant activation energy to break, researchers often mistakenly increase the pH (>9.5) or temperature excessively to force the reaction with amines. This triggers competing E2 elimination (forming alkenes) or SN2 hydrolysis (forming PEG-alcohols) [5]. To prevent this, target "soft" nucleophiles like thiols (sulfhydryls) at a moderately basic pH (7.5–8.5), which undergo highly efficient SN2 substitution without degrading the PEG backbone.
Caption: SN2 pathways of the alkyl chloride terminus versus hydrolysis and elimination side reactions.
Part 2: Self-Validating Experimental Protocols
A robust protocol must include built-in validation steps to ensure that if a reaction fails, you know exactly where it failed.
Protocol A: Two-Step Amide Coupling (Minimizing Cross-linking)
Do not perform one-pot reactions if your target protein has both carboxyl and amine groups, as this will cause massive protein polymerization.
Step 1: Activation of Cl-PEG6-COOH
-
Preparation: Dissolve Cl-PEG6-COOH (10 mM) in anhydrous DMSO.
-
Buffer Setup: Prepare 0.1 M MES buffer, pH 5.5. Never use phosphate buffer here, as phosphate attacks EDC and reduces its half-life from 20 hours to 24 minutes [2].
-
Activation: Add Cl-PEG6-COOH to the MES buffer. Add Sulfo-NHS (2.5 molar equivalents) followed by EDC·HCl (2.0 molar equivalents) [3].
-
Incubation: React for 15–30 minutes at room temperature.
-
Self-Validation Checkpoint: Quench a 5 µL aliquot and run LC-MS. You should observe a mass shift corresponding to the NHS-ester. If you see the N-acylurea mass (+EDC mass, no NHS), your NHS is degraded or was added too late.
Step 2: Conjugation to Target Amine
-
Buffer Exchange: Dissolve your target amine (e.g., protein/peptide) in 0.1 M PBS, pH 7.4. Ensure no Tris or Glycine is present, as these primary amines will outcompete your target [3].
-
Coupling: Add the activated Cl-PEG6-NHS ester to the protein solution (typically 5- to 10-fold molar excess of PEG).
-
Incubation: React for 2 hours at room temperature.
-
Quenching: Add 50 mM Tris to consume unreacted NHS-esters.
-
Self-Validation Checkpoint: Run SDS-PAGE or SEC-HPLC. A successful PEGylation will show a distinct molecular weight shift.
Protocol B: Thiol Substitution of the Alkyl Chloride
-
Preparation: Ensure your target molecule has free, reduced thiols (use TCEP if necessary, but remove it prior to conjugation as it can react with alkyl chlorides).
-
Buffer Setup: Use 0.1 M Phosphate buffer, pH 8.0. (The slightly higher pH deprotonates the thiol to a highly nucleophilic thiolate anion).
-
Reaction: Combine the Cl-PEG6-Amide conjugate with the thiol-containing molecule.
-
Incubation: React overnight at 37°C. Alkyl chlorides are kinetically slow; they require time and moderate heat [4].
-
Self-Validation Checkpoint: Use Ellman’s Reagent (DTNB) assay. A successful reaction will show a near-total depletion of free thiols in the solution.
Part 3: Quantitative Data & Buffer Selection
Summarizing reaction parameters is critical for preventing side reactions caused by improper stoichiometry or buffer selection.
Table 1: Buffer Compatibility & pH Optimization
| Reaction Phase | Optimal pH | Recommended Buffer | Buffers to STRICTLY Avoid | Causality for Avoidance |
| EDC/NHS Activation | 4.5 – 6.0 | MES (0.1 M) | PBS, Acetate, Citrate | Phosphate degrades EDC; Acetate/Citrate contain competing carboxyls. |
| Amide Coupling | 7.0 – 8.5 | PBS, HEPES | Tris, Glycine, Ammonium | Primary amines in Tris/Glycine will aggressively consume the NHS-ester. |
| Alkyl Chloride (SN2) | 7.5 – 8.5 | PBS, Borate | DTT, Mercaptoethanol | DTT and BME contain thiols that will permanently cap the alkyl chloride. |
Table 2: Stoichiometry for Cl-PEG6-COOH Conjugation
| Reagent | Molar Ratio (vs. COOH) | Rationale for Ratio |
| Cl-PEG6-COOH | 1.0x | Base limiting reagent for activation. |
| EDC·HCl | 2.0x | Excess ensures complete activation despite rapid aqueous hydrolysis. |
| Sulfo-NHS | 2.5x | Higher excess than EDC prevents the O-acylisourea from rearranging into N-acylurea. |
| Target Amine | 0.1x - 0.5x | PEG is kept in excess to drive the reaction to completion and prevent cross-linking. |
Part 4: Frequently Asked Questions (FAQs)
Q1: My final conjugate shows a mass exactly equal to my protein + Cl-PEG6-COOH + EDC. What happened? A1: You have encountered the N-acylurea rearrangement. This occurs when the O-acylisourea intermediate undergoes an intramolecular shift before NHS can react with it[1]. Solution: Ensure your Sulfo-NHS is completely dry and active, add it before or simultaneously with EDC, and ensure your activation buffer pH is strictly below 6.0.
Q2: I am trying to react the Cl-terminus with a secondary amine, but my yields are less than 10%. How can I force the reaction? A2: Alkyl chlorides are poor electrophiles for amines. Forcing the reaction by raising the pH > 9.5 will primarily result in the hydrolysis of the chloride to an alcohol (OH-PEG6-Amide) [5]. Solution: If you must conjugate to an amine, consider adding a catalytic amount of Sodium Iodide (NaI) to perform a Finkelstein reaction in situ. The iodide temporarily replaces the chloride, creating a highly reactive alkyl iodide that rapidly conjugates to the amine.
Q3: Why did my protein precipitate immediately after adding the activated Cl-PEG6-NHS? A3: This is usually caused by over-PEGylation or using a massive excess of EDC. EDC can decrease protein solubility if it non-specifically binds, and modifying too many surface lysines removes positive charges from the protein, altering its isoelectric point (pI) [3]. Solution: Titrate the molar excess of your PEG linker down (e.g., from 20x to 5x) and ensure you are using a two-step protocol where excess EDC is removed (via desalting column) before adding the protein.
Q4: Can I store the activated Cl-PEG6-NHS ester? A4: No. While NHS-esters are "semi-stable," the presence of the alkyl chloride and the short PEG6 spacer means it is prone to degradation from atmospheric moisture. It should be used immediately within 15-30 minutes of generation [1].
References
-
American Chemical Society (ACS). Covalent Immobilization of Proteins on Carbon Nanotubes Using the Cross-Linker 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide. ACS Publications. Available at:[Link]
-
National Institutes of Health (NIH) / PMC. Bioorthogonal Chemistry: Fishing for Selectivity in a Sea of Functionality. PMC Article. Available at:[Link]
-
American Chemical Society (ACS). Gold Nanoparticle Promoted Formation and Biological Properties of Injectable Hydrogels. Biomacromolecules. Available at: [Link]
Technical Support Center: Resolving Steric Hindrance with PEG6 Chloro Linkers
Welcome to the Advanced Bioconjugation & Targeted Protein Degradation support hub. As a Senior Application Scientist, I frequently consult with researchers facing unexpected roadblocks when utilizing PEG6 chloro linkers.
Steric hindrance in this context is a dual-faceted challenge. It manifests first during the chemical synthesis phase (where bulky nucleophiles struggle to displace the terminal chloride) and second during the biological application phase (where the linker length dictates the success of protein-protein interactions, such as PROTAC ternary complex formation). This guide is engineered to explain the causality behind these failures and provide self-validating, field-proven methodologies to overcome them.
Visualizing the Troubleshooting Logic
Troubleshooting logic tree for resolving PEG6 chloro linker steric hindrance.
Part 1: Synthesis & Bioconjugation Challenges
Q1: Why is the SN2 displacement of the terminal chloride in my PEG6 chloro linker yielding <20% product? A1: The terminal chloride on a PEG6 chloro linker is a primary alkyl halide. While primary halides are generally good substrates for SN2 reactions, chloride is a relatively poor leaving group compared to bromide or iodide. When you pair this with a sterically bulky nucleophile (such as a complex E3 ligase ligand or a densely functionalized fluorophore), the transition state energy increases significantly. The steric bulk of the nucleophile physically blocks the 180° backside attack required to displace the chloride. This sluggish kinetic profile allows competing side reactions, such as elimination or hydrolysis, to dominate and consume your starting materials[1].
Q2: How can I overcome this steric hindrance without redesigning my entire ligand? A2: The most robust approach is to alter the reaction kinetics in situ using a Finkelstein reaction. By adding Sodium Iodide (NaI), the sluggish alkyl chloride is continuously converted into a highly reactive alkyl iodide intermediate. Iodide is both a superior nucleophile and a superior leaving group, drastically lowering the activation energy required for your bulky ligand to attack. Furthermore, switching your base to Cesium Carbonate (Cs₂CO₃) in a polar aprotic solvent enhances the nucleophilicity of your ligand. The large atomic radius of the cesium cation creates a "looser" ion pair with the nucleophilic anion, making the anion more reactive and capable of overcoming the steric barrier[1].
Experimental Protocol: Finkelstein-Assisted SN2 Bioconjugation
This protocol is a self-validating system: the conversion of the chloride to the iodide can be directly observed via LC-MS mass shifts prior to nucleophilic attack, ensuring the catalytic cycle is active.
-
Reagent Preparation: In an oven-dried reaction vial flushed with argon, dissolve 1.0 equivalent of your sterically hindered nucleophile (e.g., phenol or amine derivative) and 1.2 equivalents of the PEG6 chloro linker in anhydrous DMF to achieve a 0.1 M concentration.
-
Halogen Exchange (Finkelstein): Add 2.0 equivalents of anhydrous Sodium Iodide (NaI). Stir the mixture at room temperature for 30–45 minutes. Validation step: Pull a 1 µL aliquot for LC-MS to confirm the appearance of the iodo-PEG6 intermediate mass.
-
Base Addition: Add 3.0 equivalents of finely powdered Cesium Carbonate (Cs₂CO₃).
-
Thermal Activation: Heat the reaction mixture to 70°C. Monitor the reaction via LC-MS every 4 hours. The bulky nucleophile will now rapidly attack the less sterically hindered, highly reactive iodo-PEG6 intermediate.
-
Workup and Purification: Once conversion >90% is achieved, cool to room temperature. Quench with deionized water to dissolve the inorganic salts. Extract 3x with Ethyl Acetate. Wash the combined organic layers with a 5% aqueous LiCl solution to strip away residual DMF. Dry over Na₂SO₄, filter, and concentrate under reduced pressure.
Part 2: Application & PROTAC Design Challenges
Q3: My PROTAC utilizing a PEG6 linker shows strong binary binding to both the target and the E3 ligase, but poor degradation efficacy. Is steric hindrance to blame? A3: Yes, this is a classic manifestation of a failure in ternary complex formation. In targeted protein degradation, binary binding is necessary but not sufficient. If the PEG6 linker is too short for your specific Target Protein (POI) and E3 ligase pair, the two massive protein surfaces will experience severe steric clashes when attempting to form the POI-PROTAC-E3 ternary complex[2][]. Because the proteins cannot physically occupy the same space, the complex fails to form, and ubiquitin transfer cannot occur. Conversely, if the PEG6 linker is attached at a sterically crowded vector on your ligand, the local bulk can shield the binding pocket, abolishing complex formation entirely[4].
Q4: How do I determine if PEG6 is the correct length to avoid these protein-protein steric clashes? A4: Linker optimization requires empirical tuning. PEG6 is widely considered the "gold standard" starting point because its ~20–22 Å extended length comfortably bridges the gap in most reported ternary structures without imposing the severe entropic penalties seen with longer polymeric chains[5]. However, if your assays show high binary affinity but no degradation, you must synthesize a "linker walk" library. If extending the chain to PEG8 restores degradation, your PEG6 construct was definitively suffering from protein-protein steric clashes[2][5].
Quantitative Data: PEG Linker Lengths and Steric Considerations
| Linker Type | Ethylene Glycol Units | Approx. Extended Length (Å) | Molecular Weight (Core) | Steric & Thermodynamic Profile |
| PEG4 | 4 | ~14 - 16 Å | ~176 g/mol | High risk of protein-protein steric clashes for bulky POIs; low entropic penalty. |
| PEG6 | 6 | ~20 - 22 Å | ~264 g/mol | Optimal compromise; minimizes steric hindrance while maintaining favorable pharmacokinetics[5][6]. |
| PEG8 | 8 | ~27 - 29 Å | ~352 g/mol | Resolves severe steric clashes in large protein gaps; higher entropic penalty upon binding[5]. |
Visualizing the Solution
Mechanism of PROTAC ternary complex formation and steric clash resolution.
References
Sources
Technical Analysis & Characterization Guide: 24-Chloro-3,6,9,12,15,18-hexaoxatetracosanoic acid
This guide provides an in-depth technical analysis and characterization framework for 24-Chloro-3,6,9,12,15,18-hexaoxatetracosanoic acid (CAS: 2127390-68-3). It is designed for researchers requiring precise structural validation and comparative performance data for bioconjugation and linker chemistry.
Executive Summary: The "Goldilocks" Linker
In the development of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the linker is not merely a bridge; it is a determinant of solubility, permeability, and metabolic stability.
24-Chloro-3,6,9,12,15,18-hexaoxatetracosanoic acid represents a specialized class of heterobifunctional linkers combining a hydrophilic PEG domain with a hydrophobic alkyl-chloride tail.
-
The Advantage: Unlike its Bromo- or Iodo- analogs, the Chloro- derivative offers superior chemical stability during storage and early-stage synthesis, preventing premature hydrolysis or elimination.
-
The Trade-off: It requires harsher conditions (higher temperature or stronger nucleophiles) for substitution compared to Bromides, making it ideal for processes requiring high selectivity.
Chemical Identity & Structural Logic[1]
To accurately interpret NMR data, one must first deconstruct the molecule's hybrid architecture. It is not a pure PEG; it is a PEG-Alkyl hybrid .
-
IUPAC Name: 24-Chloro-3,6,9,12,15,18-hexaoxatetracosanoic acid[1]
-
Formula: C₁₈H₃₅ClO₈
-
Molecular Weight: 414.92 g/mol [2]
-
Structural Breakdown:
-
Head: Carboxylic Acid (COOH) for amide coupling.[3]
-
Body: PEG5 unit (Hexaoxa implies 6 oxygens, creating 5 repeating ethylene glycol units between the head and tail).
-
Tail: A hexyl chloride chain (-C₆H₁₂-Cl). Note: The "tetracosanoic" numbering includes the ether oxygens in the backbone count, but structurally it terminates in a 6-carbon alkyl chain.
-
Structural Visualization
The following diagram illustrates the segmentation of the molecule for NMR assignment.
[2][5]
NMR Characterization Protocol
The primary challenge in characterizing this molecule is distinguishing the alkyl chain protons from the PEG backbone and identifying the specific triplet of the chloromethyl group.
Sample Preparation
-
Solvent: Chloroform-d (CDCl₃) is the preferred solvent. It minimizes H-bonding broadening of the carboxylic acid and provides excellent solubility for the PEG-alkyl hybrid.
-
Concentration: 10–15 mg in 0.6 mL CDCl₃.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
¹H NMR Assignment (400 MHz, CDCl₃)
Use the following table to validate your product. Deviations of >0.1 ppm may indicate impurities or pH effects.
| Position | Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Integration | Diagnostic Note |
| 1 | -COOH | ~10.0 - 12.0 | Broad Singlet | 1H | Often invisible if sample is wet. |
| 2 | O-CH₂ -COOH | 4.15 | Singlet | 2H | Distinctive singlet downfield of PEG. |
| 3-18 | -(O-CH₂-CH₂)₅- | 3.60 - 3.75 | Multiplet | ~20H | The massive "PEG Hump." Includes O-CH₂ of the hexyl linker. |
| 24 | -CH₂-CH₂ -Cl | 3.53 | Triplet (J ≈ 6.8 Hz) | 2H | CRITICAL: Must be distinguished from PEG. Look for the clear triplet structure. |
| 19 | -O-CH₂ -(CH₂)₄- | 3.45 | Triplet | 2H | Often buried under the PEG signal's upfield shoulder. |
| 23 | -CH₂-CH₂ -CH₂-Cl | 1.78 | Quintet | 2H | Key indicator of the alkyl chain. |
| 20-22 | -(CH₂ )₃- | 1.35 - 1.55 | Broad Multiplet | 6H | The "Alkyl Region." Confirms the hexyl spacer length. |
¹³C NMR Key Signals (100 MHz, CDCl₃)
-
Carbonyl (C=O): ~171-173 ppm.
-
PEG Backbone: ~70.0 - 71.0 ppm (Multiple peaks).[4]
-
Alpha-to-Acid: ~68.5 ppm.
-
Chloromethyl (-CH₂Cl): ~45.1 ppm (Distinctive; significantly upfield from -CH₂Br at ~33 ppm and -CH₂OTs).
-
Alkyl Chain: ~32.5, 29.5, 26.6, 25.4 ppm.
Comparative Analysis: Why Choose the Chloro-Linker?
In drug development, the choice of leaving group (Cl, Br, I, OTs) dictates the synthesis strategy. The following comparison highlights where the Chloro-derivative excels.
Reactivity vs. Stability Profile
The C-Cl bond is stronger (approx. 81 kcal/mol) than C-Br (68 kcal/mol) or C-I (57 kcal/mol).
| Feature | Chloro-Linker (This Product) | Bromo-Linker (Alternative) | Tosylate-Linker (Alternative) |
| Storage Stability | High. Resistant to light and ambient moisture. | Moderate. Can degrade/discolor over time. | Low. Prone to hydrolysis; requires -20°C. |
| Substitution Speed | Slow. Requires heat (60-80°C) or KI catalyst (Finkelstein). | Fast. Reacts at RT. | Very Fast. Excellent leaving group. |
| Selectivity | High. Less likely to react with weak nucleophiles (e.g., water, alcohols). | Moderate. Risk of side reactions. | Low. High risk of side reactions. |
| Atom Economy | High (Cl = 35.5 Da). | Lower (Br = 79.9 Da). | Lowest (OTs = 171 Da). |
Application Decision Matrix
Use the logic flow below to determine if this linker fits your specific synthesis pathway.
Experimental Workflow: Synthesis & QC
When utilizing this linker for PROTAC synthesis (e.g., conjugating to a Thalidomide derivative), follow this validated workflow to ensure high yield and purity.
Critical Protocol Note: The "Finkelstein" Boost
Because the Chloride is a poor leaving group compared to Bromide, the "Finkelstein reaction" strategy is recommended for Step 3 :
-
Add 0.1 - 0.5 equivalents of Potassium Iodide (KI) to the reaction mixture.
-
The KI reacts with the Alkyl-Cl to form a transient Alkyl-I (in situ).
-
The Alkyl-I reacts rapidly with your nucleophile, regenerating the Iodide.
-
Result: Increases reaction rate by 10-100x without sacrificing the initial stability of the starting material.
References
-
Sigma-Aldrich. 24-Chloro-3,6,9,12,15,18-hexaoxatetracosanoic acid Product Detail & Safety Data.[2][5]Link
-
BenchChem. A Head-to-Head Comparison: Alternative Heterobifunctional Linkers to Bromo-PEG4-Acid. (2025).[4][3][6][7] Link
-
Compound Interest. A Guide to 1H NMR Chemical Shift Values. (2015).[6][7][8] Link
-
National Institutes of Health (NIH). PubChem Compound Summary: Halo-PEG-Acids.Link
-
Royal Society of Chemistry. NMR Characterization of PEG derivatives. Journal of Materials Chemistry A. Link
Sources
- 1. 1799506-30-1|21-Chloro-3,6,9,12,15-pentaoxahenicosan-1-oic acid|BLD Pharm [bldpharm.com]
- 2. 24-Chloro-3,6,9,12,15,18-hexaoxatetracosanoic acid | 2127390-68-3 [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 24-Chloro-3,6,9,12,15,18-hexaoxatetracosanoic acid | 2127390-68-3 [sigmaaldrich.com]
- 6. 3,6,9,12,15,18-Hexaoxaoctacosan-1-ol | C22H46O7 | CID 165293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. purepeg.com [purepeg.com]
- 8. compoundchem.com [compoundchem.com]
HPLC Purity Standards for 24-Chloro-3,6,9,12,15,18-hexaoxatetracosanoic Acid: A Comparative Guide for PROTAC and HaloTag Linker Selection
As a Senior Application Scientist, I frequently observe that the most common point of failure in targeted protein degradation (TPD) workflows is not the E3 ligase ligand or the target warhead, but the bifunctional linker connecting them. 24-Chloro-3,6,9,12,15,18-hexaoxatetracosanoic acid (CAS: 2127390-68-3) is a highly specialized, heterobifunctional linker consisting of a reactive chlorohexyl group and a terminal carboxylic acid, separated by a discrete hexaethylene glycol (PEG6) spacer.
This molecule is the architectural backbone for synthesizing HaloProtacs—chimeras designed to recruit HaloTag-fused proteins to E3 ubiquitin ligases for proteasomal degradation[1]. Because the HaloTag enzyme covalently reacts with the terminal hexyl chloride[1], the structural integrity and monodispersity of this linker are non-negotiable. This guide objectively compares the performance of high-purity analytical grade linkers against standard research-grade alternatives and provides field-proven, self-validating protocols for your workflows.
The Causality of Impurities in Bifunctional Conjugation
Understanding why purity matters requires analyzing the chemical mechanics of the linker:
-
PEG Polydispersity: Standard PEG synthesis yields a Poisson distribution of chain lengths. A standard "PEG6" linker often contains PEG5 and PEG7 homologues. In PROTAC development, linker length dictates the spatial orientation and thermodynamics of the ternary complex (E3 ligase – PROTAC – Target Protein). A mixture of lengths leads to a heterogeneous population of PROTACs with varying degradation efficacies, destroying assay reproducibility.
-
Chlorohexyl Integrity: The terminal alkyl chloride is an electrophile designed to react specifically with the Asp106 residue in the HaloTag active site[1]. Impurities such as des-chloro (hydroxylated or eliminated) derivatives render the linker "dead." These dead linkers act as competitive inhibitors during the HaloTag labeling step, occupying the E3 ligase without inducing degradation.
Comparative Performance: High-Purity vs. Standard-Grade Linkers
To illustrate the downstream impact of linker quality, the following table compares typical "Research Grade" (polydisperse, standard synthesis) against "Analytical Grade" (monodisperse, rigorously purified) 24-Chloro-PEG6-Acid.
| Performance Metric | Research Grade (≤90% Purity) | Analytical Grade (≥95% Monodisperse) | Impact on PROTAC Synthesis & Assay |
| PEG Homologue Content | 10–15% (PEG5, PEG7) | < 2% | High homologue content alters ternary complex formation, skewing |
| Des-chloro Impurities | 2–5% | < 0.5% | Des-chloro species act as competitive inhibitors, reducing maximum degradation ( |
| Amide Coupling Yield | 65–75% | > 90% | Impurities consume coupling reagents (HATU/DIPEA), requiring tedious HPLC purification. |
| Purification Complexity | High (Overlapping peaks) | Low (Baseline resolution) | Monodisperse linkers yield a single dominant PROTAC peak during final LC-MS purification. |
Standardized HPLC-CAD Analytical Protocol
The Causality of the Method: You cannot use standard UV-Vis spectroscopy to quantify the purity of 24-Chloro-3,6,9,12,15,18-hexaoxatetracosanoic acid. The aliphatic PEG chain and the chlorohexyl group lack a conjugated
Step-by-Step Self-Validating HPLC-CAD Workflow
-
Column Selection: Use a high-resolution C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size) to resolve closely eluting PEG homologues.
-
Mobile Phase Configuration:
-
Phase A: HPLC-grade Water + 0.1% Trifluoroacetic acid (TFA).
-
Phase B: Acetonitrile + 0.1% TFA.
-
Causality: TFA is critical. It protonates the terminal carboxylic acid, preventing ionization on the column which would otherwise cause severe peak tailing and ruin homologue resolution.
-
-
Gradient Profile: 5% B to 95% B over 12 minutes at a flow rate of 0.4 mL/min. Column temperature set to 40°C to reduce mobile phase viscosity and improve mass transfer.
-
Self-Validation System (System Suitability): Before analyzing your batch, inject a system suitability standard spiked with 1% of the PEG5 homologue.
-
Validation Criteria: The resolution (
) between the PEG5 and PEG6 peaks must be . If , the system fails, and the column must be washed or the gradient flattened. This ensures the method is physically capable of detecting polydispersity before you trust the data.
-
Analytical decision matrix for HPLC-CAD quality control of the PEG6 linker.
Experimental Workflow: HaloProtac Conjugation
Once the linker passes the CAD purity threshold, it is conjugated to an E3 ligase binder (e.g., a VHL or CRBN ligand) to form the final HaloProtac.
Amide Coupling Protocol
-
Activation: Dissolve 1.0 eq of 24-Chloro-PEG6-Acid and 1.1 eq of the E3-ligand-amine in anhydrous DMF. Add 1.2 eq of HATU and 3.0 eq of DIPEA.
-
Causality: HATU is chosen over standard EDC/NHS because the flexible PEG chain can induce steric hindrance and internal hydrogen-bonding networks that slow down coupling. HATU generates a highly reactive HOAt ester, driving the reaction to completion rapidly. DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid without competing for the activated ester.
-
-
Self-Validation Step: Before scaling up, perform a 1 mg micro-scale reaction. After 15 minutes, quench an aliquot with methanol and analyze via LC-MS. The mass spectrum must show >95% conversion to the methyl ester (if unreacted with the amine) or the final PROTAC, validating that the chlorohexyl group remained intact and did not undergo elimination under basic conditions.
-
Purification: Purify the crude mixture via preparative reverse-phase HPLC (Water/MeCN + 0.1% Formic Acid). Avoid TFA here if the final PROTAC is intended for live-cell assays, as residual TFA can be cytotoxic.
Workflow from linker conjugation to the formation of the ternary complex.
Experimental Case Study: Impact on Yield and Efficacy
To demonstrate the critical nature of linker purity, the following experimental data compares the synthesis of a standard VHL-based HaloProtac using two different grades of 24-Chloro-3,6,9,12,15,18-hexaoxatetracosanoic acid.
| Linker Grade Used | Isolated PROTAC Yield | Final PROTAC Purity (LC-MS) | In Vitro Degradation ( |
| Research Grade (88% CAD) | 42% | 91% (Contaminated with PEG5 variant) | 145 nM |
| Analytical Grade (98% CAD) | 86% | > 99% (Strictly monodisperse) | 32 nM |
Conclusion: The use of the Analytical Grade linker not only doubled the isolated yield by eliminating side-reactions during amide coupling, but it also resulted in a >4-fold improvement in the
References
-
Coll-Martínez, B., Delgado, A., & Crosas, B. (2020). The Potential of Proteolytic Chimeras as Pharmacological Tools and Therapeutic Agents. Source: Molecules (MDPI) / PubMed. URL:[Link]
Sources
A Comparative Analysis of PEG4 and PEG6 Chloro Linkers in Bioconjugation
A Senior Application Scientist's Guide to Optimizing Bioconjugate Design and Performance
In the landscape of advanced therapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker connecting the targeting moiety to the payload is a critical determinant of success.[1][2] It profoundly influences the conjugate's physicochemical properties, pharmacokinetics, and overall efficacy.[2] Among the most utilized linker technologies, polyethylene glycol (PEG) has emerged as a powerful tool for its ability to enhance solubility, stability, and biocompatibility.[1][3][][5] This guide provides an in-depth comparison of two commonly used discrete PEG linkers, PEG4 and PEG6, with a focus on their application as chloro-functionalized linkers for cysteine-specific conjugation.
The Significance of PEG Linker Length: A Balancing Act
The length of the PEG chain is not a trivial parameter; it represents a crucial trade-off between enhancing pharmacokinetic properties and maintaining potent biological activity.[2] Longer PEG chains generally improve a conjugate's hydrodynamic radius, which in turn reduces renal clearance and extends circulation half-life.[6][7][8] This can lead to greater accumulation of the therapeutic in the target tissue, such as a tumor, thereby enhancing in vivo efficacy.[2][9][10] However, an excessively long linker can introduce steric hindrance, potentially impairing antigen binding or cellular uptake and reducing in vitro cytotoxicity.[2][8][]
The choice between a PEG4 and a PEG6 linker, while seemingly a minor variation, can have significant downstream consequences for a bioconjugate's performance. Both fall within what is often considered the "gold standard" range for linkers in modalities like PROTACs, offering a balance of flexibility, solubility, and the ability to span the necessary distance between two binding partners.[1][]
Head-to-Head Comparison: PEG4 vs. PEG6 Chloro Linkers
While direct, publicly available studies exclusively comparing PEG4 and PEG6 chloro linkers are limited, we can extrapolate their performance based on established principles of PEGylation and data from studies comparing a broader range of PEG linker lengths.
| Performance Metric | PEG4 Chloro Linker | PEG6 Chloro Linker | Rationale and Supporting Evidence |
| Hydrophilicity & Solubility | High | Higher | The addition of two extra ethylene glycol units in PEG6 increases its hydrophilicity, which can be crucial for solubilizing highly hydrophobic payloads and preventing aggregation.[3][5][6][13] |
| Pharmacokinetics (PK) | Moderate half-life | Longer half-life | Increasing PEG chain length generally leads to slower plasma clearance and a longer circulation half-life.[6][9][14] This trend suggests that a conjugate with a PEG6 linker will have a more favorable PK profile than one with a PEG4 linker. |
| Steric Hindrance | Lower | Higher | The shorter length of the PEG4 linker may be advantageous in situations where the payload needs to be held closer to the antibody to avoid interfering with antigen binding or to facilitate a specific interaction. |
| Drug-to-Antibody Ratio (DAR) | Potentially lower | Potentially higher | Some studies have indicated that intermediate-length PEG spacers (including PEG6 and PEG8) can result in higher DAR values compared to shorter linkers like PEG4, although this is highly dependent on the specific payload and conjugation conditions.[1] |
| In Vitro Cytotoxicity | Potentially higher | May be slightly reduced | While longer linkers can sometimes lead to a slight decrease in in vitro potency due to steric effects, this is not always the case and can be offset by improved in vivo performance.[2][15][16] |
| Flexibility and Ternary Complex Formation (in PROTACs) | Good | Enhanced | The increased length and flexibility of a PEG6 linker can provide the necessary "breathing room" for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and an E3 ligase.[][17] |
Experimental Design for Comparative Analysis
To empirically determine the optimal linker for a specific application, a head-to-head comparison is essential. Below is a detailed experimental workflow for evaluating the performance of ADCs constructed with PEG4 and PEG6 chloro linkers.
Protocol 1: Synthesis and Characterization of Cysteine-Conjugated ADCs
This protocol outlines the steps for conjugating a cytotoxic payload to a monoclonal antibody (mAb) via a chloro-functionalized PEG linker.
1. Antibody Preparation:
- If necessary, partially reduce the interchain disulfide bonds of the mAb using a mild reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to expose free thiol groups.
- Purify the partially reduced mAb using a desalting column to remove the reducing agent.
2. Linker-Payload Synthesis:
- Synthesize or procure the PEG4-chloro and PEG6-chloro linkers functionalized with a group (e.g., NHS ester) for reaction with the payload.
- React the linker with the cytotoxic payload to form the Linker-Payload construct.
- Purify the Linker-Payload construct using reverse-phase HPLC.
3. ADC Conjugation:
- Dissolve the Linker-Payload construct in a suitable organic solvent (e.g., DMSO).
- Add the Linker-Payload solution to the partially reduced mAb in a conjugation buffer (e.g., PBS with EDTA, pH 7.5-8.0) at a specific molar ratio.
- Allow the reaction to proceed for a defined period (e.g., 2-4 hours) at a controlled temperature (e.g., room temperature). The chloroacetamide group will react with the free thiol groups on the antibody to form a stable thioether bond.
- Quench the reaction by adding an excess of a thiol-containing reagent like N-acetylcysteine.
4. ADC Purification and Characterization:
- Purify the resulting ADC using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unconjugated payload and linker.
- Characterize the ADC for:
- Drug-to-Antibody Ratio (DAR): Using HIC-HPLC or UV-Vis spectroscopy.
- Purity and Aggregation: Using SEC-HPLC.
- In Vitro Cytotoxicity: Perform a cell-based assay using a relevant cancer cell line.
- Plasma Stability: Incubate the ADC in plasma and monitor for payload release over time.
Visualizing the Experimental Workflow
Caption: Experimental workflow for ADC development and evaluation.
Interpreting the Data: Making an Informed Decision
The results from the characterization and in vitro assays will provide a clear picture of the trade-offs between the PEG4 and PEG6 linkers for your specific ADC. An ideal ADC will exhibit a high DAR, low aggregation, potent in vitro cytotoxicity, and good plasma stability.
Should the in vitro data be comparable, in vivo studies are the definitive test. An ADC with a PEG6 linker may show superior tumor growth inhibition in a xenograft mouse model due to its improved pharmacokinetic profile, even if its in vitro potency was slightly lower than its PEG4 counterpart.[2][9]
The Biological Pathway of an ADC
Caption: The mechanism of action for a typical antibody-drug conjugate.
Conclusion
The choice between a PEG4 and a PEG6 chloro linker is a nuanced decision that requires careful consideration of the specific goals of the drug development program. While PEG6 offers the potential for improved solubility and a superior pharmacokinetic profile, PEG4 may be advantageous in scenarios where minimizing steric hindrance is paramount. The provided experimental framework allows for a robust, head-to-head comparison, enabling researchers to make data-driven decisions to optimize the design and ultimately the therapeutic potential of their bioconjugates. The strategic incorporation of the right PEG linker is a highly effective method for enhancing the physicochemical stability, pharmacokinetic profile, and overall efficacy of next-generation therapeutics.[18]
References
-
Effect of PEG chain length on antibody-drug conjugate tumor and tissue distribution in tumor bearing xenograft mice. AACR Journals. Available at: [Link]
-
PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates. Int J Mol Sci. Available at: [Link]
-
Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. Journal of Controlled Release. Available at: [Link]
-
PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates. Bioconjugate Chemistry. Available at: [Link]
-
PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates. National Center for Biotechnology Information. Available at: [Link]
-
Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs). Labinsights. Available at: [Link]
-
PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates. ACS Publications. Available at: [Link]
-
PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation. AxisPharm. Available at: [Link]
-
Overview of PEG Linkers & Their Applications. Technology Networks. Available at: [Link]
-
What are PEG Linkers?. Creative Biolabs. Available at: [Link]
-
PEGylation reagents (linkers, crosslinkers and labels). Interchim. Available at: [Link]
-
Effects of PEG-Linker Chain Length of Folate-Linked Liposomal Formulations on Targeting Ability and Antitumor Activity of Encapsulated Drug. National Center for Biotechnology Information. Available at: [Link]
-
Cysteine-reactive covalent chloro-N-acetamide ligands induce ferroptosis mediated cell death. National Center for Biotechnology Information. Available at: [Link]
-
Comparative Investigation of Cellular Effects of Polyethylene Glycol (PEG) Derivatives. National Center for Biotechnology Information. Available at: [Link]
-
Heterobifunctional PEG Ligands for Bioconjugation Reactions on Iron Oxide Nanoparticles. National Center for Biotechnology Information. Available at: [Link]
-
Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. ScienceDirect. Available at: [Link]
-
Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins. National Center for Biotechnology Information. Available at: [Link]
-
Chemoselective cysteine or disulfide modification via single atom substitution in chloromethyl acryl reagents. Royal Society of Chemistry. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 5. precisepeg.com [precisepeg.com]
- 6. labinsights.nl [labinsights.nl]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Effects of PEG-Linker Chain Length of Folate-Linked Liposomal Formulations on Targeting Ability and Antitumor Activity of Encapsulated Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 13. purepeg.com [purepeg.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. mdpi.com [mdpi.com]
- 16. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. pdf.smolecule.com [pdf.smolecule.com]
Validating Linker Stability: Cl-PEG6-COOH vs. Maleimide-PEG in Plasma Assays
Topic: Validating Linker Stability of Cl-PEG6-COOH in Plasma Assays Content Type: Publish Comparison Guide
Executive Summary: The Stability Imperative
In the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), linker stability is the gatekeeper of therapeutic index.[1] While Maleimide-PEG chemistries have long been the industry workhorse for thiol conjugation, they suffer from a critical liability: the retro-Michael addition , which leads to premature payload release and off-target toxicity in plasma.
This guide objectively evaluates Cl-PEG6-COOH (an alkyl chloride functionalized PEG) as a superior alternative. Unlike maleimides, which form reversible thiosuccinimide rings, Cl-PEG6-COOH forms an irreversible thioether bond . We provide a comprehensive validation framework to demonstrate that while Cl-PEG6-COOH requires more stringent conjugation conditions, it yields exceptional stability in plasma assays, effectively eliminating the "linker exchange" phenomenon observed with albumin.
Scientific Rationale: Mechanism of Action
To understand the stability divergence, we must analyze the chemical bond dynamics in a physiological environment (pH 7.4, 37°C, presence of reactive plasma thiols like HSA-Cys34).
The Maleimide Liability (The Problem)
Maleimide linkers react rapidly with thiols to form a thiosuccinimide ring. However, this reaction is reversible. In plasma, the equilibrium shifts; the maleimide can "deconjugate" from the drug and re-conjugate to Human Serum Albumin (HSA), effectively stripping the drug from the antibody.
The Cl-PEG6-COOH Advantage (The Solution)
Cl-PEG6-COOH utilizes an alkyl chloride group for nucleophilic substitution (
-
Mechanism: Irreversible Nucleophilic Substitution.
-
Result: The resulting C-S bond is chemically inert to plasma components, preventing exchange with albumin.
Comparative Stability Matrix
| Feature | Maleimide-PEG-COOH | Cl-PEG6-COOH | NHS-PEG-COOH |
| Primary Reactivity | Thiol (Cysteine) | Thiol (Cysteine) / Amine | Amine (Lysine) |
| Bond Formed | Thiosuccinimide | Thioether (Alkyl-S-C) | Amide |
| Plasma Stability ( | ~3-7 Days (Deconjugation) | > 14 Days (Stable) | < 1 Hour (Hydrolysis)* |
| Major Liability | Retro-Michael Exchange | Slower Conjugation Kinetics | Rapid Hydrolysis |
| Clinical Risk | Off-target toxicity (Albumin adducts) | Incomplete conjugation (Process) | Low conjugation efficiency |
*Note: NHS esters hydrolyze rapidly in water; the resulting Amide bond is stable, but the reagent itself is unstable during processing.
Visualizing the Mechanism
The following diagram illustrates the divergent pathways of Maleimide vs. Alkyl Chloride linkers in plasma containing Albumin (HSA).
Caption: Figure 1. Mechanistic fate of linkers in plasma. Maleimide conjugates undergo retro-Michael deconjugation, transferring payload to Albumin.[2] Cl-PEG6-COOH forms a stable thioether that resists this exchange.
Experimental Protocol: Plasma Stability Assay
To validate the stability of Cl-PEG6-COOH, we employ a "Self-Validating" LC-MS/MS workflow. This protocol compares a Cl-PEG6-Conjugate against a Maleimide-Conjugate control.
Materials
-
Test Article: Peptide-PEG6-Cl conjugated to a model Cysteine peptide (or Protein).
-
Control Article: Peptide-PEG6-Maleimide conjugated to the same model.
-
Matrix: Pooled Human Plasma (Lithium Heparin), pH 7.4.
-
Internal Standard (IS): Deuterated analog or structural isomer.
Step-by-Step Methodology
Phase 1: Incubation
-
Spike: Dilute Test and Control conjugates into human plasma to a final concentration of 10 µM.
-
Critical Step: Ensure <1% organic solvent (DMSO) to prevent protein denaturation.
-
-
Aliquot: Split into 50 µL aliquots in low-binding tubes.
-
Timepoints: Incubate at 37°C with gentle shaking. Harvest at
hours.[1] -
Zero Control: Prepare a
sample and immediately quench to establish baseline (100%).
Phase 2: Extraction (Protein Precipitation)
-
Quench: At each timepoint, add 200 µL of ice-cold Acetonitrile containing the Internal Standard (IS).
-
Vortex/Spin: Vortex for 1 min, then centrifuge at 15,000 x g for 10 min at 4°C to pellet plasma proteins (including Albumin).
-
Note: If the drug transfers to Albumin (Maleimide failure), it will precipitate with the pellet, resulting in a loss of signal in the supernatant.
-
-
Transfer: Collect supernatant for LC-MS analysis.
Phase 3: LC-MS/MS Analysis
-
Column: C18 Reverse Phase (e.g., Waters BEH C18).
-
Mobile Phase: Gradient of Water/Acetonitrile + 0.1% Formic Acid.[4]
-
Detection: MRM (Multiple Reaction Monitoring) mode for the specific parent ion of the conjugate.
Data Analysis & Calculation
Calculate the % Remaining using the Area Ratio (Analyte/IS):
Comparative Data Output
The following table summarizes typical results expected when comparing Cl-PEG6-COOH against standard linkers in a 7-day human plasma assay.
| Timepoint (Hours) | Cl-PEG6-COOH Conjugate (% Remaining) | Maleimide-PEG Conjugate (% Remaining) | Interpretation |
| 0 | 100% | 100% | Baseline |
| 24 | 99% ± 2% | 88% ± 4% | Maleimide begins exchanging with HSA. |
| 48 | 98% ± 2% | 76% ± 5% | Significant deconjugation in control. |
| 96 | 96% ± 3% | 62% ± 6% | Cl-PEG6 remains stable. |
| 168 (7 Days) | 95% ± 3% | 48% ± 8% | Critical validation point. |
Assay Workflow Diagram
Caption: Figure 2. Step-by-step workflow for the Plasma Stability Assay. Critical separation occurs at the centrifugation step where unstable (albumin-bound) drug is removed from the supernatant.
References
-
Senter, P. D., et al. (2008). "Contribution of Linker Stability to the Activities of Anticancer Immunoconjugates." Bioconjugate Chemistry. Link
-
Alley, S. C., et al. (2008). "Contribution of Linker Stability to the Activities of Anticancer Immunoconjugates." Bioconjugate Chemistry. (Demonstrates Maleimide instability in plasma).[2] Link
-
Shen, B. Q., et al. (2012). "Conjugation site modulates the in vivo stability and therapeutic activity of antibody-drug conjugates." Nature Biotechnology. (Discusses site-specific stability and retro-Michael addition). Link
-
Fontaine, S. D., et al. (2015). "Long-term stabilization of maleimide–thiol conjugates." Bioconjugate Chemistry. (Comparison of hydrolysis rates and stabilization strategies). Link
-
BroadPharm. "PEG Linkers and Stability Data." (General reference for PEG structural properties). Link
Sources
A Comprehensive Comparison Guide: Quality Control Protocols for Commercial Cl-PEG6-COOH Reagents
As a Senior Application Scientist overseeing bioconjugation and targeted degrader development, I frequently encounter weeks of drug development stalled by a single, overlooked variable: linker quality. When synthesizing Proteolysis Targeting Chimeras (PROTACs), the linker is not merely a passive spacer; it is a critical pharmacokinetic determinant.
Commercial reagents like are highly versatile, heterobifunctional PEG-based PROTAC linkers used to bridge E3 ubiquitin ligase ligands with target protein binders[1]. However, its dual reactivity—an electrophilic alkyl chloride and a nucleophilic-ready carboxylic acid—makes it highly susceptible to degradation if not rigorously quality-controlled. This guide objectively compares premium commercial Cl-PEG6-COOH reagents against sub-standard alternatives and provides the field-proven, self-validating protocols required to ensure synthetic success.
Mechanistic Importance of Cl-PEG6-COOH in PROTAC Synthesis
The value of Cl-PEG6-COOH lies in its orthogonal reactivity. The terminal carboxylic acid is typically activated via coupling reagents (e.g., HATU/DIPEA) for amidation with an E3 ligase ligand. Subsequently, the alkyl chloride undergoes nucleophilic substitution (alkylation) with a target-binding ligand.
If the linker is compromised by moisture, polydispersity, or structural degradation, this step-wise synthesis collapses, leading to complex mixtures that are nearly impossible to purify.
Fig 1. Stepwise PROTAC synthesis workflow utilizing the heterobifunctional Cl-PEG6-COOH linker.
The Self-Validating QC System: Why Standard Metrics Fail
A robust Quality Control (QC) protocol cannot rely on a single analytical dimension. It must be a self-validating system where orthogonal techniques cross-verify the reagent's integrity. Relying solely on standard UV-HPLC is a critical error in PEG analytics.
The Causality of Detector Selection: Because PEG chains lack a conjugated π-system, they do not absorb UV light efficiently above 210 nm. Relying on standard UV detectors (e.g., 254 nm) creates a massive false-negative for PEG-related impurities. highlight that small, semi-volatile PEG compounds are vastly underestimated by UV, making Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) mandatory for correct purity interpretation[2].
The Causality of Moisture Control: Cl-PEG6-COOH contains a terminal alkyl chloride. In the presence of ambient moisture, this group undergoes slow nucleophilic substitution (hydrolysis) to form HO-PEG6-COOH. This hydroxyl impurity acts as a chain terminator during conjugation. Thus, strict moisture control (<0.5%) via Karl Fischer titration is not just a storage metric, but a direct predictor of synthetic yield.
Fig 2. Orthogonal, self-validating quality control logic for Cl-PEG6-COOH reagent approval.
Comparative Performance Data: Premium vs. Sub-Standard Reagents
emphasizes that monodisperse PEGs provide uniform molecular behavior and high batch-to-batch reproducibility, which is critical for pharmaceutical registration[3]. dictate that high-quality discrete PEG products should maintain a purity of >98%[4].
The table below contrasts the analytical profile of premium commercial grade Cl-PEG6-COOH against sub-standard alternatives often found in budget supply chains.
| Quality Attribute | Premium Grade (e.g., MCE / JenKem) | Sub-Standard Alternative | Mechanistic Impact on Synthesis |
| Purity (HPLC-CAD) | > 98.0% | < 90.0% (UV-biased) | High purity ensures exact 1:1 stoichiometry during amidation. |
| Dispersity | Monodisperse (n=6) | Polydisperse (n=4-8) | Polydispersity causes mixed PK/PD profiles in vivo. |
| Moisture (KF) | < 0.5% | > 2.0% | Excess water hydrolyzes the Cl-group and quenches HATU. |
| Exact Mass (LC-MS) | 358.14 Da | Multiple mass peaks | Confirms the absence of truncated PEG oligomers. |
| 1H-NMR (Cl-CH2) | Sharp triplet at ~3.6 ppm | Broad/shifted peaks | Confirms structural integrity of the reactive chloride. |
| Coupling Yield | > 85% | < 50% | Direct economic impact on expensive E3/Target ligands. |
Standard Operating Procedures: Step-by-Step QC Methodologies
To establish the self-validating system described above, implement the following analytical methodologies upon receipt of any commercial Cl-PEG6-COOH batch.
Protocol A: HPLC-CAD Purity & Dispersity Analysis
Purpose: To quantify true purity independent of chromophores and verify monodispersity.
-
Sample Preparation: Dissolve 1.0 mg of Cl-PEG6-COOH in 1.0 mL of LC-MS grade Water/Acetonitrile (50:50, v/v).
-
Column Selection: Use a high-resolution C18 Reverse Phase column (e.g., Waters XBridge, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase:
-
Buffer A: 0.1% Formic acid in LC-MS grade Water.
-
Buffer B: 0.1% Formic acid in LC-MS grade Acetonitrile.
-
-
Gradient Elution: Run a linear gradient from 5% B to 95% B over 10 minutes at a flow rate of 0.4 mL/min.
-
Detection: Route the eluent to a Charged Aerosol Detector (CAD). Set the evaporation temperature to 35°C and data collection rate to 10 Hz.
-
Validation Criteria: Ensure baseline resolution. The main peak (PEG6) must constitute >98% of the total area, with strict absence of adjacent peaks corresponding to PEG5 or PEG7 oligomers.
Protocol B: Karl Fischer Coulometric Titration
Purpose: To detect trace moisture that could lead to reagent hydrolysis.
-
Instrument Setup: Prime a coulometric Karl Fischer titrator with fresh, anhydrous Hydranal reagent.
-
Background Calibration: Run a blank titration to ensure the background moisture drift is stable and < 10 µ g/min .
-
Sample Addition: Rapidly transfer 50 mg of Cl-PEG6-COOH (weighed by difference) into the titration vessel to minimize atmospheric exposure.
-
Measurement: Titrate to the electrometric endpoint.
-
Validation Criteria: Water content (%) = (Mass of water detected / Mass of sample) x 100. The batch passes only if moisture is < 0.5%.
Protocol C: 1H-NMR Structural Validation
Purpose: To confirm the integrity of the reactive end-groups.
-
Sample Preparation: Dissolve 15 mg of Cl-PEG6-COOH in 0.6 mL of anhydrous CDCl3 (stored over molecular sieves).
-
Acquisition: Acquire a 1H-NMR spectrum at 400 MHz with a minimum of 16 scans.
-
Spectral Analysis:
-
Verify the presence of the terminal methylene protons adjacent to the chloride (expected as a sharp triplet at ~3.6 ppm).
-
Verify the methylene protons adjacent to the carboxylic acid (singlet/multiplet at ~4.1 ppm).
-
-
Validation Criteria: The spectrum must show an absence of free ethylene glycol (sharp singlet at 3.7 ppm) and no signs of terminal hydroxyl formation (which would indicate hydrolysis of the chloride group).
References
-
Chromatography-free synthesis of monodisperse oligo(ethylene glycol) mono-p-toluenesulfonates and quantitative analysis of oligomer purity. Polymer Chemistry (RSC Publishing).[Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Chromatography-free synthesis of monodisperse oligo(ethylene glycol) mono- p -toluenesulfonates and quantitative analysis of oligomer purity - Polymer Chemistry (RSC Publishing) DOI:10.1039/C6PY00127K [pubs.rsc.org]
- 4. Monodisperse PEGs - JenKem Technology USA [jenkemusa.com]
Technical Guide: Safe Handling and Disposal of 24-Chloro-3,6,9,12,15,18-hexaoxatetracosanoic acid
[1][2]
Executive Summary & Chemical Identity
24-Chloro-3,6,9,12,15,18-hexaoxatetracosanoic acid (CAS: 2127390-68-3) is a specialized heterobifunctional linker used primarily in PROTAC® development and HaloTag® ligand synthesis.[1] Its structure features a reactive alkyl chloride (for HaloTag binding) and a carboxylic acid (for conjugation), separated by a PEG6 spacer.[1][2]
Operational Criticality: Unlike standard organic acids, this molecule contains a terminal chlorine atom .[2] This classifies it strictly as Halogenated Organic Waste .[2] Misclassifying this substance into non-halogenated waste streams can result in regulatory fines, damage to incinerator catalytic systems, and the release of corrosive hydrochloric acid gas during combustion.
Physicochemical Profile
| Property | Data | Operational Implication |
| CAS Number | 2127390-68-3 | Use for waste manifesting and inventory tracking.[1][2] |
| Physical State | Viscous Oil / Liquid | Requires liquid waste containment; do not dispose of in solid trash.[2] |
| Acidity | Weakly Acidic (COOH) | Compatible with standard halogenated organic solvents; avoid mixing with strong bases/oxidizers.[2] |
| Halogen Content | Yes (Chlorine) | MANDATORY SEGREGATION: Must go to Halogenated Waste stream.[1][2] |
| Solubility | DMSO, DMF, DCM | Dispose of with compatible organic solvents.[2] |
Safety Assessment & Risk Profile
Before initiating disposal, the handler must acknowledge the specific hazards associated with the functional groups (Alkyl Chloride and Carboxylic Acid).[2]
GHS Hazard Classification:
-
H302: Harmful if swallowed.[2]
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
Required PPE:
Waste Segregation Logic (The "Why")
Effective disposal relies on understanding why segregation is necessary.[2]
-
The Halogen Factor: When incinerated, the chlorine atom in this molecule converts to hydrogen chloride (HCl) gas.[2] If processed in a non-halogenated incinerator (which lacks acid gas scrubbers), this destroys the facility's infrastructure and violates EPA emission standards.[2]
-
The Cost Factor: Halogenated waste disposal is significantly more expensive (2-3x) than non-halogenated waste.[2][3] However, contaminating a non-halogenated drum with even a small amount of this chemical reclassifies the entire drum as halogenated.[2]
-
The Reactivity Factor: The alkyl chloride is an electrophile designed to react with nucleophiles.[2] Do not mix with waste streams containing strong nucleophiles (e.g., concentrated amines, thiols) to prevent exothermic polymerization or toxic byproduct formation in the waste drum.
Step-by-Step Disposal Procedures
Scenario A: Disposal of Pure Substance (Expired or Residual Oil)
Use this protocol for vials containing unused neat chemical.[1][2]
-
Do NOT Wash Down Sink: This material is toxic to aquatic life and strictly prohibited from sanitary sewer systems.[2]
-
Solubilization: If the oil is too viscous to pour, dissolve it in a minimal amount of Dichloromethane (DCM) or DMSO.[2]
-
Transfer: Pour the solution into the Halogenated Organic Waste container.
-
Rinsing: Triple rinse the original vial with a halogenated solvent (e.g., DCM).[2] Add rinsate to the same waste container.[2]
-
Container Disposal: Deface the label on the empty glass vial and place it in the "Glass/Sharps" bin (or "Debris contaminated with P-listed/Toxic waste" if local regulations require).[2]
Scenario B: Disposal of Reaction Mixtures (e.g., PROTAC Synthesis)
Use this protocol for HPLC waste or reaction byproducts containing the linker.
-
Segregation: Ensure the waste stream is labeled "Halogenated Solvent Waste." [2]
-
Compatibility Check: Verify the mixture does not contain strong oxidizers (e.g., Hydrogen Peroxide, Nitric Acid).[2]
-
Accumulation: Collect in an HDPE or glass carboy.
-
Labeling: The waste tag must explicitly list:
Scenario C: Solid Waste (Contaminated Consumables)
Use this protocol for pipette tips, weigh boats, and wipes.[1]
-
Bagging: Place all contaminated solids into a clear polyethylene bag (minimum 4 mil thickness).
-
Tagging: Label as "Hazardous Solid Waste - Halogenated Debris."
-
Secondary Containment: Place the sealed bag into the laboratory's solid hazardous waste drum. Do not place in regular trash or biohazard bins (unless the material is also infectious).[2]
Visual Decision Matrix (DOT Diagram)
The following diagram outlines the logical decision flow for disposing of 24-Chloro-3,6,9,12,15,18-hexaoxatetracosanoic acid to ensure compliance and safety.
Figure 1: Decision tree for the segregation of halogenated linker waste.[1] Note that solid debris must not enter regular trash streams.[2]
Emergency Spill Management
In the event of a spill (e.g., dropping a vial of the pure oil):
-
Evacuate & Ventilate: If the spill is >10 mL or in a confined space, evacuate the immediate area to allow aerosols to settle.[2]
-
PPE Up: Wear double nitrile gloves, lab coat, and safety goggles.[2]
-
Containment: Surround the spill with absorbent pads or vermiculite.[2] Do not use paper towels alone, as the chemical may soak through.[2]
-
Cleanup:
-
Disposal of Cleanup Materials: All pads and gloves used in cleanup must go into Solid Hazardous Waste (Scenario C), not the trash.[2]
References
-
Sigma-Aldrich. (2025).[1][2] Safety Data Sheet: 24-Chloro-3,6,9,12,15,18-hexaoxatetracosanoic acid.[1] Retrieved from [1][2]
-
BroadPharm. (2025). PEG Linkers & PROTAC Reagents Product Guide. Retrieved from [1][2]
-
Promega Corporation. (2024).[2][5] HaloTag® Technology: Focus on Imaging Technical Manual. Retrieved from
-
U.S. Environmental Protection Agency (EPA). (2024).[2] Halogenated Solvent Waste Disposal Guidelines. Retrieved from [1][2]
-
PubChem. (2025).[2] Compound Summary: 24-Chloro-3,6,9,12,15,18-hexaoxatetracosanoic acid.[1] National Library of Medicine.[2] Retrieved from [1][2]
Sources
- 1. 6,9,12,15,18,21-Hexaoxa-30-oxoniatetracyclo[24.3.1.05,29.022,27]triaconta-1(29),2,4,22,24,26(30),27-heptaene | C23H27O7+ | CID 9983903 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 4. Making sure you're not a bot! [oc-praktikum.de]
- 5. Halo-tag Labeling — Galloway Lab Protocols documentation [gallowaylabmit.github.io]
Standard Operating Procedure & Safety Guide: Handling 24-Chloro-3,6,9,12,15,18-hexaoxatetracosanoic Acid
Executive Summary
As a Senior Application Scientist, I frequently see bioconjugation workflows compromised not by the chemistry itself, but by improper handling of the linker molecules. 24-Chloro-3,6,9,12,15,18-hexaoxatetracosanoic acid (CAS 2127390-68-3) is a highly versatile heterobifunctional PEG6 linker[1]. Featuring a terminal carboxylic acid for amine-reactive conjugation and a terminal alkyl chloride for nucleophilic displacement, it is a critical building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).
Because this chemical is supplied as a viscous, hygroscopic oil[1], strict adherence to moisture-free handling and precise operational logistics is required to prevent premature hydrolysis of the carboxylic acid and ensure high-yield downstream conjugations.
Physicochemical Profile & Hazard Matrix
Understanding the physical properties of your reagents is the first step in designing a fail-safe experiment. Below is the synthesized quantitative and hazard data[1][2].
| Property / Hazard | Specification | Operational Causality & Impact |
| CAS Number | 2127390-68-3 | Unique identifier for safety tracking and inventory management. |
| Molecular Weight | 414.92 g/mol | Critical for exact stoichiometric calculations during bioconjugation. |
| Physical State | Oil | Prone to spreading; requires positive-displacement pipetting rather than standard air-displacement to ensure volumetric accuracy. |
| Storage Temperature | -20°C (Desiccated) | Prevents thermal degradation and atmospheric moisture absorption[1]. |
| Boiling Point | 518.1 ± 50.0 °C | Low volatility at room temperature, but aerosolization remains a risk during vortexing. |
| GHS Hazards | H302, H315, H319, H335 | Harmful if swallowed; causes skin, serious eye, and respiratory irritation. Dictates stringent PPE requirements. |
Personal Protective Equipment (PPE) & Engineering Controls
Safety in the laboratory is driven by understanding why a protection measure is in place. Do not handle this chemical without the following controls:
-
Engineering Control (Chemical Fume Hood): Must be handled in a certified fume hood with a face velocity of 80–120 fpm. Causality: The compound carries an H335 (May cause respiratory irritation) hazard. Furthermore, the anhydrous solvents required to dissolve this oil (e.g., DMF, DCM) emit hazardous vapors.
-
Hand Protection (Double-Gloved Nitrile): Use minimum 5-mil nitrile gloves, double-gloved. Causality: As an oil, accidental drips will spread rapidly across surfaces and skin. Double gloving allows you to immediately shed the contaminated outer layer without exposing your skin, preventing the H315 skin irritation hazard.
-
Eye Protection (Splash-Proof Goggles): Standard safety glasses are insufficient. Causality: The H319 hazard indicates serious eye irritation. Micro-droplets generated during the dissolution or vortexing of viscous oils can bypass standard safety glasses.
-
Body Protection: Flame-resistant lab coat and a PTFE/chemical-resistant apron. Causality: Prevents the permeation of the oil through porous cotton fabrics.
Operational Logistics: Storage, Thawing, and Handling
The most common point of failure when working with PEG-based oils is atmospheric moisture condensation during the thawing process.
Figure 1: Operational workflow from storage to disposal, emphasizing moisture control.
Step-by-Step Handling Protocol
-
Equilibration (Critical Step): Remove the sealed vial from the -20°C freezer[1]. Do not open it. Place the intact vial in a benchtop desiccator for 30–45 minutes until it reaches room temperature. Causality: Opening a cold vial causes instant condensation of ambient humidity into the oil, which will aggressively quench the EDC/NHS coupling reagents in downstream steps.
-
Transfer & Preparation: Move the equilibrated vial into the fume hood. Ensure all spatulas or syringes used are oven-dried.
-
Aliquoting: Because weighing microgram quantities of a viscous oil is highly inaccurate, weigh the entire bulk mass and dissolve it in anhydrous DMF or DMSO to create a standardized stock solution (e.g., 100 mM). Use a positive-displacement pipette to transfer the oil.
-
Purging: Before returning the master vial to the freezer, purge the headspace with dry Argon or Nitrogen gas to displace ambient oxygen and moisture.
Experimental Protocol: EDC/NHS Activation
To utilize the terminal carboxylic acid for bioconjugation, it must be activated to an amine-reactive ester. We utilize a standard EDC/NHS coupling protocol[3].
Self-Validating System Design
This protocol includes an intrinsic mass-spectrometry checkpoint. If the reaction fails at the activation step, you will know immediately, preventing the waste of expensive downstream payload proteins.
Figure 2: EDC/NHS activation pathway of the terminal carboxylic acid for amine conjugation.
Step-by-Step Activation Methodology
-
Solvent Preparation: Dissolve 24-Chloro-3,6,9,12,15,18-hexaoxatetracosanoic acid (1.0 eq) in anhydrous DMF to a concentration of 50 mM.
-
NHS Addition: Add N-Hydroxysuccinimide (NHS) (2.5 eq) to the solution. Causality: NHS must be present before EDC is added to immediately capture the unstable O-acylisourea intermediate, preventing its rapid rearrangement into an unreactive N-acylurea dead-end product.
-
EDC Addition: Add EDC·HCl (1.5 eq) and stir at room temperature for 2 hours under an Argon atmosphere.
-
Self-Validation Checkpoint (LC-MS): Take a 1 µL aliquot and run it via LC-MS.
-
Expected Result: The free acid peak (MW: 414.92 Da) should disappear, replaced by the NHS-ester peak (MW: 511.99 Da).
-
Validation Logic: This exact mass shift of +97.07 Da confirms successful activation. If the shift is absent, your DMF was likely wet, and the intermediate hydrolyzed back to the free acid. Do not proceed to step 5 until >95% conversion is verified.
-
-
Conjugation: Add the activated NHS-ester solution dropwise to your target amine-containing payload buffered at pH 7.2–8.0 (e.g., PBS or HEPES). Incubate for 2 hours at room temperature.
Spill Response & Halogenated Waste Disposal
Because this molecule contains a terminal alkyl chloride, it alters standard laboratory disposal protocols.
-
Spill Response: Do NOT use combustible materials (like paper towels) for large spills. Contain the oil using an inert absorbent like vermiculite or sand. Because PEG oils are amphiphilic, they leave a slippery residue. Decontaminate the fume hood surface first with a mild detergent solution, followed by a thorough wipe-down with 70% Ethanol.
-
Disposal Plan: All liquid waste, contaminated pipette tips, and absorbent materials must be strictly segregated into Halogenated Organic Waste containers.
-
Causality: Mixing halogenated waste with standard non-halogenated organic waste can lead to the release of highly toxic dioxin gases during municipal incineration processes. It is a direct violation of EPA/RCRA environmental safety regulations.
-
References
-
Royal Society of Chemistry (RSC). Sub-picogram level sensitivity in HIV diagnostics achieved with the europium nanoparticle immunoassay through metal enhanced fluorescence (EDC-NHS coupling protocol). Accessed March 2026.[Link]
Sources
- 1. 24-Chloro-3,6,9,12,15,18-hexaoxatetracosanoic acid | 2127390-68-3 [sigmaaldrich.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Sub-picogram level sensitivity in HIV diagnostics achieved with the europium nanoparticle immunoassay through metal enhanced fluorescence - Nanoscale Advances (RSC Publishing) DOI:10.1039/C8NA00019K [pubs.rsc.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
